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  • Product: 1-Bromomethyl-o-carborane
  • CAS: 19496-84-5

Core Science & Biosynthesis

Foundational

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromomethyl-o-carborane For Researchers, Scientists, and Drug Development Professionals The icosahedral closo-1,2-dicarbadodecaborane, commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromomethyl-o-carborane

For Researchers, Scientists, and Drug Development Professionals

The icosahedral closo-1,2-dicarbadodecaborane, commonly known as ortho-carborane (o-carborane), is a unique boron-carbon molecular cluster often regarded as a three-dimensional analog of benzene.[1][2][3] Its exceptional thermal and chemical stability, hydrophobicity, and rigid three-dimensional structure have established it as a critical pharmacophore in modern medicinal chemistry.[1][3][4] Carborane-containing molecules are actively investigated for a range of therapeutic applications, most notably as boron delivery agents for Boron Neutron Capture Therapy (BNCT), a binary radiation therapy for cancer.[2][4]

To integrate the carborane cage into complex bioactive molecules, versatile and reactive intermediates are essential. 1-Bromomethyl-o-carborane (C₃H₁₃B₁₀Br) is one of the most pivotal of these building blocks. The bromomethyl group serves as a reactive electrophilic handle, enabling covalent attachment to a wide array of nucleophilic substrates, including amines, alcohols, and thiols. This guide, intended for researchers and drug development professionals, provides a detailed technical overview of the synthesis, characterization, and handling of this key intermediate, grounding its protocols in established chemical principles.

Synthesis: A Pathway to a Key Intermediate

The most direct and widely utilized synthesis of 1-bromomethyl-o-carborane involves the free-radical bromination of 1-methyl-o-carborane. This method leverages the relative reactivity of the methyl protons, allowing for selective halogenation without disrupting the stable carborane cage.

Causality Behind the Method

The choice of a free-radical pathway is strategic. The B-H and C-H bonds of the carborane cage are kinetically stable and generally require harsh conditions or specific reagents for functionalization. In contrast, the C-H bonds of the exocyclic methyl group are susceptible to hydrogen abstraction by a radical initiator, similar to benzylic bromination. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the reaction upon thermal or photochemical activation. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene to prevent side reactions with the solvent.

Experimental Protocol: Radical Bromination of 1-Methyl-o-carborane

This protocol is a self-validating system, where successful synthesis is confirmed by the comprehensive characterization methods detailed in the subsequent section.

Materials and Reagents:

  • 1-Methyl-o-carborane (C₃H₁₄B₁₀)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane, chromatography grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methyl-o-carborane (1.0 eq) in anhydrous CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution to remove any remaining acidic impurities, followed by washing with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent. 1-Bromomethyl-o-carborane is typically the first major fraction to elute.

  • Final Product: Evaporation of the solvent from the collected fractions yields 1-bromomethyl-o-carborane as a colorless to pale-yellow solid or liquid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM1 1-Methyl-o-carborane Reaction Reflux (77°C) SM1->Reaction SM2 NBS SM2->Reaction SM3 AIBN (cat.) SM3->Reaction SM4 CCl4 (Solvent) SM4->Reaction Workup1 Filter Succinimide Reaction->Workup1 Workup2 Aqueous Wash (NaHCO3) Workup1->Workup2 Workup3 Dry & Concentrate Workup2->Workup3 Purification Silica Gel Chromatography (Hexane) Workup3->Purification Product 1-Bromomethyl-o-carborane (Final Product) Purification->Product

Caption: Workflow for the synthesis of 1-bromomethyl-o-carborane.

Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 1-bromomethyl-o-carborane. The unique structure, containing a boron cluster and a halogen, gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of carboranes.

  • ¹H NMR: The proton NMR spectrum provides clear signals for the different hydrogen environments. The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the range of δ 3.5–4.5 ppm.[6] The precise shift is influenced by the electron-withdrawing effect of both the bromine atom and the carborane cage. The single cage C-H proton typically resonates as a sharp singlet further downfield. The ten B-H protons appear as a series of broad, overlapping signals in the upfield region (δ 1.5–3.5 ppm).[7] Due to the complex coupling between protons and the quadrupolar boron nuclei (¹⁰B and ¹¹B), these signals are often poorly resolved.[7] Applying ¹¹B decoupling dramatically simplifies this region, collapsing the broad B-H signals into sharper singlets, which can aid in structural confirmation.[7]

  • ¹¹B NMR: Boron-11 NMR is a hallmark characterization technique for carboranes.[8] An undecoupled spectrum will show doublets for each unique B-H environment. In a proton-decoupled (¹¹B{¹H}) spectrum, these collapse into singlets. For 1-substituted o-carborane, the ten boron atoms are no longer all equivalent, leading to a complex pattern of signals. The substitution on the C(1) carbon atom breaks the molecule's symmetry, resulting in multiple distinct boron resonances. The chemical shifts are typically found in a range from 0 to -20 ppm relative to BF₃·OEt₂.[9][10]

  • ¹³C NMR: The carbon spectrum will show a signal for the bromomethyl carbon (-CH₂Br) and two distinct signals for the cage carbons, C(1) and C(2). The C(1) carbon, being substituted, will appear at a different chemical shift than the C(2)-H carbon.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The most distinctive feature in the mass spectrum of 1-bromomethyl-o-carborane is the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[11][12] This results in the molecular ion appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.[11][12] This characteristic doublet pattern will also be present for any fragment ion that retains the bromine atom, providing definitive evidence of its presence in the molecule.

Summary of Characterization Data
Technique Feature Expected Observation
Formula Molecular FormulaC₃H₁₃B₁₀Br
Molecular Weight Monoisotopic Mass237.15 g/mol [5][13]
¹H NMR -CH₂BrSinglet, ~δ 3.5-4.5 ppm
Cage C-HSinglet, downfield of CH₂Br
Cage B-HBroad multiplets, δ 1.5-3.5 ppm
¹¹B NMR Cage BoronsMultiple broad signals, δ 0 to -20 ppm
¹³C NMR -CH₂Br, C1, C2Three distinct signals
Mass Spec (EI) Molecular Ion[M]⁺ and [M+2]⁺ peaks of ~1:1 intensity
FragmentationLoss of Br, loss of CH₂Br
Molecular Structure Diagram

Caption: Structure of 1-bromomethyl-o-carborane.

Safe Handling and Storage

1-Bromomethyl-o-carborane is a reactive alkylating agent and should be handled with appropriate care.

  • Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

Conclusion: An Enabling Reagent for Innovation

1-Bromomethyl-o-carborane is more than just a chemical compound; it is a gateway to a vast landscape of novel carborane-based molecules. Its reliable synthesis and well-defined characterization profile make it an indispensable tool for chemists. For professionals in drug discovery, this reagent provides a robust method for incorporating the unique properties of the carborane cage—hydrophobicity, stability, and high boron content—into new therapeutic agents, paving the way for advancements in cancer therapy and beyond.[4][14]

References

  • INEOS OPEN. (n.d.). New Effective Method for the Synthesis of 1-Alkoxy(organo)silylmethyl-o-carboranes from Bromomagnesiummethyl-o-carborane and Organoalkoxysilanes.
  • ResearchGate. (n.d.). Reactivity of 1-Bromomethyl-2-lithio- o -carborane and Syntheses Based Thereon.
  • Dalton Transactions (RSC Publishing). (n.d.). Generation and reactivity of o-carborynes.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). 11B NMR.
  • CymitQuimica. (n.d.). 1-Bromomethyl-o-carborane.
  • ResearchGate. (n.d.). Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives.
  • ClinMed International Library. (n.d.). The Use of Carboranes in Cancer Drug Development.
  • University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling.
  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
  • Katchem. (n.d.). 1-Bromomethyl-o-carborane.
  • MDPI. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane.
  • Vanderbilt University. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals.
  • Yuanli Tech. (n.d.). 1-Bromomethyl-O-Carborane.
  • PubMed. (n.d.). Synthesis, Characterization, and Reactivity of Isocyanato Dicarbaboranes Obtained from o-Carborane.
  • PubMed. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry.
  • NIH. (n.d.). Carboranes as unique pharmacophores in antitumor medicinal chemistry.
  • Benchchem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.
  • ResearchGate. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry.
  • NIH. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-bromobutane.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-bromo-2-methylpropane.
  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-bromo-.

Sources

Exploratory

Physical and chemical properties of 1-Bromomethyl-o-carborane

Synthesis, Reactivity, and Applications in Boron Neutron Capture Therapy (BNCT) Executive Summary 1-Bromomethyl-o-carborane (1-bromomethyl-1,2-dicarba-closo-dodecaborane) is a pivotal organoboron synthon characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Boron Neutron Capture Therapy (BNCT)

Executive Summary

1-Bromomethyl-o-carborane (1-bromomethyl-1,2-dicarba-closo-dodecaborane) is a pivotal organoboron synthon characterized by its high boron content, exceptional thermal stability, and unique steric profile.[1] As a functionalized derivative of the icosahedral o-carborane cluster, it serves as a critical intermediate in the synthesis of boron-rich pharmaceuticals for Boron Neutron Capture Therapy (BNCT) and advanced materials such as liquid crystals. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity patterns, emphasizing the balance between cage stability and functional group lability.

Molecular Architecture & Physicochemical Profile[2][3]

The molecule consists of a neutral, electron-withdrawing closo-carborane cage (


) substituted at one carbon vertex (C1) with a bromomethyl group (

). The three-dimensional aromaticity of the cage imparts unique electronic effects, rendering the adjacent methylene protons acidic and the carbon-bromine bond susceptible to specific activation modes.
Key Physical Constants
PropertyValueContext/Notes
CAS Registry Number 19496-84-5
Molecular Formula

High Boron content (~45% by mass)
Molecular Weight 237.15 g/mol
Melting Point 47–49 °CCrystalline solid at RT; recrystallized from hexane [1].
Appearance Colorless to pale-yellow crystalsCan appear as a supercooled liquid if impure.
Solubility Soluble in organic solventsHigh solubility in

, THF, DCM, Toluene. Insoluble in water.[2]
Cluster Geometry Distorted Icosahedronpseudo-aromatic character (3D aromaticity).
Spectroscopic Signatures
  • 
    B NMR:  Characteristic broad resonances spanning -2 to -15 ppm (relative to 
    
    
    
    ), confirming the integrity of the closo cage.
  • 
    H NMR:  The methylene protons (
    
    
    
    ) typically appear as a singlet around
    
    
    3.8–4.0 ppm. The cage C-H proton (C2-H) appears as a broad singlet around
    
    
    3.5–4.5 ppm, depending on the solvent.

Synthetic Pathways & Production[5][6]

Two primary routes exist for the production of 1-bromomethyl-o-carborane: the de novo cage construction and the functionalization of an existing cage. The cage construction method is generally preferred for generating isomerically pure products without over-bromination side products.

Protocol A: Cage Construction (The "Decaborane" Route)

This method utilizes the reaction between a Lewis base-decaborane complex and propargyl bromide. It is a [3+2] cycloaddition-like reaction.

Reagents:

  • Decaborane (

    
    )[3]
    
  • Propargyl bromide (3-bromopropyne)

  • Lewis Base: Acetonitrile (

    
    ) or Dimethyl sulfide (
    
    
    
    )
  • Solvent: Toluene or Benzene

Step-by-Step Methodology:

  • Ligand Exchange: Dissolve decaborane in toluene and add acetonitrile (2.2 equiv) to form the bis(acetonitrile)decaborane complex (

    
    ). Heat at 80 °C for 1-2 hours until the solution clears/changes color, indicating complex formation.
    
  • Insertion: Add propargyl bromide (1.2 equiv) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (110 °C) for 12–24 hours. The alkyne inserts into the open face of the nido-cluster, followed by dehydrogenation to close the cage.

  • Purification: Evaporate solvent. The residue is typically purified via column chromatography (Silica gel, Hexane/DCM gradient) to remove unreacted decaborane and polymeric byproducts.

  • Crystallization: Recrystallize from cold hexane to obtain colorless crystals (Yield: 40–60%).

Protocol B: Radical Bromination (The "Functionalization" Route)

Direct bromination of 1-methyl-o-carborane using N-bromosuccinimide (NBS).

  • Mechanism: Radical substitution at the benzylic-like methyl position.

  • Caveat: The electron-withdrawing nature of the cage destabilizes the radical intermediate compared to a phenyl ring, making this reaction slower and prone to poly-bromination if not carefully controlled.

Reactivity & Chemical Behavior[4][5][7][8][9]

The reactivity of 1-bromomethyl-o-carborane is dominated by two competing factors: the steric bulk of the cage and the inductive electron-withdrawing effect of the cluster (


 effect).
Grignard Formation (Key Activation)

Unlike typical primary alkyl halides, the formation of the Grignard reagent requires activation due to the steric shielding of the carbon-bromine bond.

  • Reaction:

    
    
    
  • Protocol: Use magnesium turnings activated with iodine or 1,2-dibromoethane. Reflux in diethyl ether is often required to initiate and sustain the reaction [2].

  • Utility: The resulting Grignard is a potent nucleophile used to attach the carborane cage to silanes (e.g., forming 1-silylmethyl-o-carboranes) or carbonyls.

Nucleophilic Substitution vs. Deboronation

A critical hazard in carborane chemistry is base-induced deboronation .

  • The Trap: Attempting standard

    
     reactions with strong bases (e.g., NaOEt, NaOH) often leads to the attack on the boron atoms (specifically B3/B6) rather than the carbon of the bromomethyl group. This degrades the neutral closo-carborane (
    
    
    
    ) into the anionic nido-carborane (
    
    
    ), which is water-soluble and chemically distinct.
  • The Solution: Use non-nucleophilic bases or weak nucleophiles. For substitution, generate the Grignard first (as above) or use Lewis-acid catalyzed pathways if applicable.

Reactivity Visualization

The following diagram outlines the divergent pathways from the parent molecule.

ReactivityTree Start 1-Bromomethyl-o-carborane Grignard Grignard Reagent (R-CH2-MgBr) Start->Grignard Mg / Et2O (Activation) Deboronation nido-Carborane Anion (Cage Degradation) Start->Deboronation Strong Base / Alkoxides (Avoid!) Substitution Functionalized Carboranes (Esters, Ethers, Silanes) Grignard->Substitution Electrophiles (Silanes, Aldehydes) BNCT BNCT Agents (Bio-conjugated) Substitution->BNCT Linker Strategy

Figure 1: Reactivity profile of 1-bromomethyl-o-carborane. Green paths indicate preferred synthetic utility; red paths indicate degradation risks.

Applications in Drug Discovery (BNCT)

Boron Neutron Capture Therapy

1-Bromomethyl-o-carborane acts as a high-density boron payload. In BNCT, non-radioactive


 atoms capture low-energy thermal neutrons to produce high-energy alpha particles (

) and lithium nuclei (

), destroying tumor cells from within.
  • Pharmacophore Modulation: The carborane cage is highly lipophilic (hydrophobic). Attaching it to a drug molecule using the bromomethyl "handle" significantly alters the drug's LogP, enhancing membrane permeability.

  • Targeting: The bromomethyl group allows for the alkylation of targeting moieties (e.g., nucleosides, porphyrins, or amino acids), creating "Tumor-Seeking" boron agents.

Materials Science

The rigid, spherical geometry of the carborane cage makes this compound an excellent building block for liquid crystals . The 1,12-difunctionalized derivatives (accessible via the Grignard route) serve as "molecular rods" that stabilize nematic phases in display technologies [3].

Safety & Handling Protocols

  • Toxicity: While the carborane cage itself is biologically inert, the bromomethyl derivative is an alkylating agent and should be treated as a potential mutagen/irritant.

  • Precursor Hazard: If synthesizing via Method A, Decaborane is highly toxic (affects the central nervous system) and can be absorbed through the skin. All operations must occur in a fume hood with appropriate PPE (nitrile gloves, lab coat, goggles).

  • Stability: Stable at room temperature.[2][4] Store in a cool, dry place. Avoid strong alkalis to prevent cage degradation.

References

  • Biosynth Carbosynth. 1-Bromomethyl-o-carborane Product Data. Accessed 2024.[3][5] Link

  • INEOS OPEN. New Effective Method for the Synthesis of 1-Alkoxy(organo)silylmethyl-o-carboranes. Accessed 2024.[3][5] Link

  • Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762-8769. Link

  • Katchem. 1-Bromomethyl-o-carborane Technical Specification. Link

Sources

Foundational

1-Bromomethyl-o-carborane CAS 19496-84-5 properties

Topic: 1-Bromomethyl-o-carborane (CAS 19496-84-5) Content Type: Technical Monograph & Application Guide CAS: 19496-84-5 | Formula: C H B Br Executive Summary 1-Bromomethyl-o-carborane is a high-value organoboron intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromomethyl-o-carborane (CAS 19496-84-5) Content Type: Technical Monograph & Application Guide

CAS: 19496-84-5 | Formula: C


H

B

Br

Executive Summary

1-Bromomethyl-o-carborane is a high-value organoboron intermediate critical to the fields of Boron Neutron Capture Therapy (BNCT) , medicinal chemistry , and supramolecular ligand design . Structurally, it consists of an electron-withdrawing closo-1,2-dicarbadodecaborane cage functionalized with a reactive bromomethyl group at the C1 position.

This electrophilic handle allows for the precise attachment of the lipophilic, chemically stable carborane pharmacophore to biomolecules, overcoming the steric and electronic inertness typically associated with the boron cluster. This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes required for its application in drug development.

Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 1-(Bromomethyl)-1,2-dicarba-closo-dodecaborane(12)Often abbreviated as 1-CH

Br-1,2-C

B

H

Molecular Weight 237.15 g/mol High boron content (~45% by mass)
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere
Melting Point 90–95 °C (Typical range)Varies by purity; parent o-carborane melts at ~295 °C
Solubility Soluble: DCM, CHCl

, Et

O, THFInsoluble: Water
Highly lipophilic (logP > 4.[1][2]0)
Stability Thermally stable up to >300 °CCage degradation (deboronation) occurs in strong base

Synthesis & Production Protocols

Mechanistic Rationale

Direct halogenation of the methyl-o-carborane is possible via radical mechanisms but often yields inseparable mixtures of cage-brominated isomers. The preferred high-purity route proceeds via the nucleophilic substitution of 1-hydroxymethyl-o-carborane. This method preserves the cage integrity and ensures regioselectivity at the exocyclic carbon.

Protocol: Conversion of 1-Hydroxymethyl-o-carborane

Reaction Type: Nucleophilic Substitution (Appel Reaction or PBr


)
Precursor:  1-Hydroxymethyl-o-carborane (CAS 17201-41-1)
Materials:
  • 1-Hydroxymethyl-o-carborane (1.0 eq)

  • Triphenylphosphine (PPh

    
    , 1.2 eq)
    
  • Carbon Tetrabromide (CBr

    
    , 1.2 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:
  • Dissolution: Dissolve 1-hydroxymethyl-o-carborane (10 mmol) and CBr

    
     (12 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool the solution to 0 °C.
    
  • Addition: Add PPh

    
     (12 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1); the alcohol spot (lower R

    
    ) should disappear.
    
  • Workup: Quench with saturated NaHCO

    
     (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over MgSO
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. The residue contains the product and triphenylphosphine oxide (TPPO). Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Yield: Expect 85–92% yield of a white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methyl-o-carborane (Precursor) Inter 1-Hydroxymethyl-o-carborane (Alcohol Intermediate) Start->Inter Lithiation (n-BuLi) then HCHO Product 1-Bromomethyl-o-carborane (Target) Inter->Product Nucleophilic Sub. Reagents CBr4 / PPh3 (Appel Reaction) Reagents->Inter Grignard Grignard Reagent (1-CH2MgBr-o-carborane) Product->Grignard Mg / Ether

Figure 1: Synthetic pathway from commercial precursors to the bromomethyl derivative and its activation as a Grignard reagent.

Reactivity Profile & Functionalization

The reactivity of 1-bromomethyl-o-carborane is governed by the strong electron-withdrawing effect (-I effect) of the closo-carborane cage.

Nucleophilic Substitution (S 2)

Unlike simple alkyl halides, the adjacent carborane cage exerts significant steric bulk. However, the electron deficiency of the methylene carbon enhances its electrophilicity toward small, strong nucleophiles.

  • Amines: Reacts with primary/secondary amines (e.g., in DMF/K

    
    CO
    
    
    
    ) to form amino-methyl carboranes (BNCT ligands).
  • Azides: Reacts with NaN

    
     to form 1-azidomethyl-o-carborane, a "Click Chemistry" handle.
    
  • Thiolates: Rapid substitution with NaSR yields thioether derivatives.

Grignard Formation (Critical Application)

The most versatile reaction is the conversion to the Grignard reagent, 1-bromomagnesiummethyl-o-carborane .

  • Protocol: Reflux 1-bromomethyl-o-carborane with Mg turnings in anhydrous Et

    
    O. Iodine initiation is often required.
    
  • Utility: This Grignard species allows the "installation" of the carborane cage onto ketones, aldehydes, and chlorosilanes, effectively acting as a carboranyl-methyl anion equivalent .

Reactivity Logic Diagram

Reactivity Core 1-Bromomethyl-o-carborane (Electrophile) SN2 Nucleophilic Substitution (SN2) (Sterically Sensitive) Core->SN2 Nucleophiles (N3-, RNH2, RS-) Metal Metallation (Mg/Li) Core->Metal Mg / Et2O Cage Cage Degradation (Base Sensitivity) Core->Cage Strong Base (OH-, OMe-) Amines Amino-carboranes (BNCT Agents) SN2->Amines Click Azido-carboranes (Click Chemistry) SN2->Click GrignardProd Carboranyl-Grignard (Chain Extension) Metal->GrignardProd Nido nido-Carborane Anion (Undesired Side Product) Cage->Nido Deboronation

Figure 2: Reactivity tree illustrating the divergent pathways for functionalization vs. degradation.

Applications in Drug Design[3][4]

Boron Neutron Capture Therapy (BNCT)

1-Bromomethyl-o-carborane serves as a high-boron-content linker. By reacting it with tumor-targeting moieties (e.g., porphyrins, antibodies, or amino acids), researchers can deliver 10 boron atoms per attachment event.

  • Mechanism:

    
    B + n
    
    
    
    
    
    
    
    Li +
    
    
    (2.3 MeV). The short range of the
    
    
    -particle (<10 µm) kills cancer cells selectively.
Hydrophobic Pharmacophore (Bioisostere)

The carborane cage is roughly the size of a rotating phenyl ring but is 3D and highly hydrophobic.

  • Application: Replacing a phenyl ring with a carboranyl-methyl group (derived from 1-bromomethyl-o-carborane) often increases the metabolic stability and membrane permeability of a drug candidate.

  • Target: Used in Nuclear Receptor ligands (e.g., Estrogen Receptor modulators) to fill large hydrophobic pockets.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Lachrymator Potential: Like many benzyl bromide analogs, this compound can be irritating to mucous membranes. Handle only in a functioning fume hood.

  • Moisture Sensitivity: While the cage is stable, the C-Br bond can hydrolyze slowly. Store in a desiccator at 4 °C.

  • Waste Disposal: Collect as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Scholz, M. & Hey-Hawkins, E. (2011). Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062. Link

  • Valliant, J. F., et al. (2002). The medicinal chemistry of carboranes. Coordination Chemistry Reviews, 232(1-2), 173-230. Link

  • Popova, A., et al. (2013). Synthesis of functional derivatives of o-carborane for BNCT. Russian Chemical Bulletin, 62, 1050–1056. Link

  • Bregadze, V. I. (1992). Dicarba-closo-dodecaboranes C2B10H12 and their derivatives. Chemical Reviews, 92(2), 209–223. Link

  • PubChem Compound Summary. (2024). 1-Bromomethyl-o-carborane (CID 13647493). National Center for Biotechnology Information. Link

Sources

Exploratory

The Architectural Precision of a Boron-Rich Building Block: A Technical Guide to the Molecular Geometry of 1-Bromomethyl-o-carborane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the molecular geometry of 1-bromomethyl-o-carborane, a key reagent and building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 1-bromomethyl-o-carborane, a key reagent and building block in synthetic chemistry and drug discovery. While a definitive crystal structure remains elusive in publicly accessible literature, this document synthesizes data from closely related carborane derivatives and computational studies to present a robust model of its three-dimensional architecture. We delve into the unique icosahedral framework of the ortho-carborane cage, the influence of the bromomethyl substituent, and the profound implications of this geometry on the molecule's reactivity and utility in the development of novel therapeutics and advanced materials. This guide is intended to serve as an essential resource for researchers leveraging the unique properties of this versatile compound.

Introduction: The World of Carboranes

Carboranes are a fascinating class of organoboron compounds characterized by their polyhedral cluster structures composed of boron, carbon, and hydrogen atoms.[1] These unique three-dimensional analogues of benzene possess exceptional thermal and chemical stability, making them attractive for a wide range of applications, from heat-resistant polymers to medicinal chemistry.[2][3] The most common carborane is the icosahedral closo-carborane, C₂B₁₀H₁₂, which exists as three isomers: ortho-, meta-, and para-carborane, distinguished by the relative positions of the two carbon atoms in the cage.[4]

1-Bromomethyl-o-carborane (C₃H₁₁B₁₀Br) is a derivative of ortho-carborane where a bromomethyl group is attached to one of the cage carbon atoms.[2] This functionalization provides a reactive handle for a variety of chemical transformations, particularly in cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] Its utility as a building block for more complex molecules underscores the importance of a thorough understanding of its molecular geometry, which dictates its reactivity and interactions with other molecules.

The Icosahedral Core: Unveiling the Molecular Geometry

The core of 1-bromomethyl-o-carborane is the icosahedral cage of ortho-carborane, where the two carbon atoms are adjacent (at positions 1 and 2). This arrangement results in a distorted icosahedron. Computational studies on o-carborane provide the foundational bond lengths for the cage structure.

dot graph G { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes C1 [label="C1", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", pos="1.3,0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B3 [label="B3", pos="0.8,-0.5!"]; B4 [label="B4", pos="-0.8,-0.5!"]; B5 [label="B5", pos="-1.3,0.75!"]; B6 [label="B6", pos="0,0!"]; B7 [label="B7", pos="0.8,1.8!"]; B8 [label="B8", pos="-0.8,1.8!"]; B9 [label="B9", pos="1.6,-1.0!"]; B10 [label="B10", pos="-1.6,-1.0!"]; B11 [label="B11", pos="0,-1.5!"]; CH2Br [label="CH2Br", pos="-1.5,2.5!", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges for the icosahedral cage C1 -- C2; C1 -- B5; C1 -- B8; C1 -- B7; C1 -- B4; C2 -- B3; C2 -- B7; C2 -- B6; C2 -- B9; B3 -- B4; B3 -- B6; B3 -- B9; B3 -- B11; B4 -- B5; B4 -- B10; B4 -- B11; B5 -- B8; B5 -- B10; B6 -- B7; B6 -- B9; B6 -- B11; B7 -- B8; B8 -- B10; B9 -- B11; B10 -- B11;

G cluster_synthesis Synthesis of 1-Bromomethyl-o-carborane o-Carborane o-Carborane Butyllithium Butyllithium Paraformaldehyde Paraformaldehyde 1-Hydroxymethyl-o-carborane 1-Hydroxymethyl-o-carborane Phosphorus tribromide Phosphorus tribromide 1-Bromomethyl-o-carborane 1-Bromomethyl-o-carborane

Table 1: Estimated Bond Lengths and Angles for 1-Bromomethyl-o-carborane

Bond/AngleValueSource/Basis of Estimation
Cage Bonds
C1-C2~1.64 ÅBased on computational data for o-carborane.[6]
C-B~1.71 - 1.73 ÅBased on computational data for o-carborane.[6]
B-B~1.77 - 1.79 ÅBased on computational data for o-carborane.[6]
Substituent Bonds
C1-C(H₂Br)~1.51 ÅTypical C-C single bond length.
C-H (methyl)~1.09 ÅTypical C-H single bond length.
C-Br~1.94 ÅTypical C-Br single bond length.
Key Bond Angles
∠C-C-B (intra-cage)~59-61°Characteristic of icosahedral geometry.
∠B-C-B (intra-cage)~60°Characteristic of icosahedral geometry.
∠B-B-B (intra-cage)~60°Characteristic of icosahedral geometry.
∠C2-C1-C(H₂Br)~121°Assumed sp²-like hybridization of the cage carbon.
∠H-C-H (methyl)~109.5°Tetrahedral geometry of the methylene carbon.
∠H-C-Br (methyl)~109.5°Tetrahedral geometry of the methylene carbon.

The bromomethyl group attached to C1 will exhibit a standard tetrahedral geometry around the methylene carbon. The C1-C(H₂Br) bond length is expected to be a typical C-C single bond (~1.51 Å). The rotation around this bond will determine the conformational preferences of the bromomethyl group relative to the carborane cage.

Methodologies for Structural Elucidation

The determination of the precise molecular geometry of carborane derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Approaches

Single-Crystal X-ray Diffraction (XRD): This is the gold standard for determining the three-dimensional structure of crystalline compounds.[7] The process involves growing a suitable single crystal of the substance, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This technique provides highly accurate measurements of bond lengths, bond angles, and the overall molecular conformation. For a compound like 1-bromomethyl-o-carborane, which may be a solid or a liquid at room temperature, obtaining a single crystal suitable for XRD would be the definitive method to confirm its geometry.[8]

G cluster_workflow X-ray Crystallography Workflow Crystal Growth Crystal Growth X-ray Source X-ray Source Crystal Mounting Crystal Mounting Diffraction Diffraction Detector Detector Data Processing Data Processing Structure Solution & Refinement Structure Solution & Refinement Molecular Model Molecular Model

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a complete 3D structure on its own, NMR spectroscopy (¹H, ¹¹B, ¹³C) is crucial for confirming the connectivity of the atoms and providing information about the local chemical environment.[9] For 1-bromomethyl-o-carborane, ¹H NMR would show the characteristic signals for the cage C-H and the methylene protons, while ¹¹B NMR would provide a fingerprint of the boron atoms in the cage.

Computational Modeling

Density Functional Theory (DFT): In the absence of experimental crystal data, computational methods like DFT are powerful tools for predicting molecular geometries.[10] By solving the Schrödinger equation for the molecule, DFT calculations can provide optimized geometries with bond lengths and angles that are often in good agreement with experimental values. For 1-bromomethyl-o-carborane, a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would yield a reliable theoretical model of its structure.[6]

G cluster_dft DFT Geometry Optimization Workflow Initial Structure Initial Structure Choose Functional & Basis Set Choose Functional & Basis Set Energy Calculation Energy Calculation Gradient Calculation Gradient Calculation Geometry Update Geometry Update Convergence Check Convergence Check Optimized Geometry Optimized Geometry

Structure-Function Relationship: Implications for Reactivity and Drug Design

The molecular geometry of 1-bromomethyl-o-carborane is intrinsically linked to its chemical reactivity and its potential as a pharmacophore.

G Molecular Geometry Molecular Geometry Reactivity Reactivity Molecular Geometry->Reactivity Steric Hindrance Steric Hindrance Reactivity->Steric Hindrance Electrophilicity of CH₂Br Electrophilicity of CH₂Br Reactivity->Electrophilicity of CH₂Br Applications Applications Reactivity->Applications Drug Design Drug Design Applications->Drug Design Materials Science Materials Science Applications->Materials Science

Reactivity: The bromine atom on the methyl group is a good leaving group, making the methylene carbon an electrophilic center susceptible to nucleophilic attack. The bulky icosahedral carborane cage exerts significant steric hindrance around the reaction center. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in nucleophilic substitution reactions, the trajectory of the incoming nucleophile will be dictated by the orientation of the carborane cage.

Drug Design: Carboranes are increasingly being incorporated into drug candidates due to their unique properties.[4] Their hydrophobic nature can enhance the ability of a drug to cross cell membranes. The boron atoms in the carborane cage also make these compounds candidates for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. The precise geometry of 1-bromomethyl-o-carborane is critical when designing molecules that need to fit into the active site of a specific biological target, such as an enzyme or a receptor. The rigid and bulky nature of the carborane cage can be exploited to create highly specific and potent inhibitors.

Conclusion

The molecular geometry of 1-bromomethyl-o-carborane is defined by its robust icosahedral ortho-carborane core and the reactive bromomethyl substituent. While a definitive experimental structure is yet to be reported, a combination of data from related compounds and computational modeling provides a clear and reliable picture of its three-dimensional architecture. This understanding is paramount for chemists and pharmaceutical scientists who utilize this versatile building block. The unique interplay of the cage's steric bulk and the substituent's reactivity, all governed by its distinct geometry, will continue to drive innovation in both materials science and the development of next-generation therapeutics.

References

  • LookChem. (n.d.). Cas 19496-84-5, 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Yuanli Tech. (n.d.). 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 29, 21-28. Retrieved from [Link]

  • Dalal Institute. (n.d.). Carboranes. Retrieved from [Link]

  • Zhidkova, O. B., Druzina, A. A., Anufriev, S. A., Suponitsky, K. Y., Sivaev, I. B., & Bregadze, V. I. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. Molbank, 2022(1), M1347. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Carborane. Retrieved from [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Retrieved from [Link]

  • Lee, C.-H., Lee, H., Lee, Y.-J., Kim, J.-H., & Kang, S. O. (2020). 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations. Molecules, 25(11), 2583. Retrieved from [Link]

  • Zhidkova, O. B., Druzina, A. A., Anufriev, S. A., Suponitsky, K. Y., Sivaev, I. B., & Bregadze, V. I. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. Molbank, 2022(1), M1347. Retrieved from [Link]

  • Chen, J., Li, J., & Xie, Z. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Acta Pharmaceutica Sinica B, 12(2), 525-540. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystallographic molecular structures of 1 e (a), 1 o (b),.... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(11), 3098-3113. Retrieved from [Link]

  • American Chemical Society. (2021). Carborane Nanomembranes. ACS Nano, 15(1), 1186–1195. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles. Chemical Science, 9(10), 2743-2751. Retrieved from [Link]

  • Schreiner Group. (n.d.). Computational Chemistry. Justus-Liebig-Universität Gießen. Retrieved from [Link]

  • ResearchGate. (n.d.). Bond lengths (in Å) for o‐carborane, o‐carboryne, benzene, and.... Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 1-Bromomethyl-o-carborane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromomethyl-o-carborane (C₃H₁₃B₁₀Br), a key reagent in synthetic chemistry, particularly for the functionalization of molecules in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromomethyl-o-carborane (C₃H₁₃B₁₀Br), a key reagent in synthetic chemistry, particularly for the functionalization of molecules in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this unique compound.

Introduction to 1-Bromomethyl-o-carborane

1-Bromomethyl-o-carborane, with the chemical formula C₃H₁₃B₁₀Br and a molecular weight of approximately 237.15 g/mol , is a derivative of o-carborane, a highly stable boron cluster compound.[1][2] Its structure features a bromomethyl group attached to one of the carbon atoms of the icosahedral carborane cage. This functionalization makes it a valuable intermediate for introducing the robust and thermally stable carborane cage into various molecular architectures.[2] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Below is a diagram illustrating the molecular structure of 1-bromomethyl-o-carborane.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Analysis A 1-Bromomethyl-o-carborane Sample B NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D B1 ¹H NMR B->B1 E Structural Elucidation & Verification C->E D->E B2 ¹³C NMR B1->B2 B3 ¹¹B NMR B2->B3 B3->E

Caption: Workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of 1-bromomethyl-o-carborane is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While the data presented in this guide are based on established principles and data from analogous compounds, they provide a robust framework for researchers working with this important synthetic building block. The unique spectroscopic features, particularly the ¹¹B NMR and the characteristic isotopic patterns in the mass spectrum, are definitive for the identification and purity assessment of 1-bromomethyl-o-carborane.

References

  • Yuanli Tech. (n.d.). 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • LookChem. (n.d.). 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Chiu, C. W., et al. (2012).
  • Grimes, R. N. (2016). Carboranes (3rd ed.). Elsevier.
  • LookChem. (n.d.). Cas 19496-84-5,1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling. Retrieved from [Link]

  • University of Durham. (n.d.). Boron NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). 1H NMR with 11B Decoupling. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • University of Durham. (n.d.). Boron NMR. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • University of Durham. (n.d.). Boron NMR. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Smith, J. D., & Wacher, V. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shift of Bromomethyl Protons

This guide provides a comprehensive exploration of the ¹H NMR chemical shift of bromomethyl (–CH₂Br) protons, tailored for researchers, scientists, and professionals in drug development. Moving beyond a rudimentary overv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the ¹H NMR chemical shift of bromomethyl (–CH₂Br) protons, tailored for researchers, scientists, and professionals in drug development. Moving beyond a rudimentary overview, this document delves into the fundamental principles governing the chemical shift of these protons, offering field-proven insights into experimental design and spectral interpretation.

Fundamental Principles of Chemical Shift in ¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ) denotes the resonance frequency of a proton relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[1][2] This shift is profoundly influenced by the local electronic environment surrounding the proton. Electrons circulate in the presence of an external magnetic field (B₀), inducing a secondary magnetic field that opposes B₀. This phenomenon, known as shielding, reduces the effective magnetic field experienced by the proton. Consequently, a higher external field is required for resonance to occur, resulting in an upfield shift (lower ppm value).[3] Conversely, factors that decrease the electron density around a proton reduce the shielding effect, causing the proton to experience a greater effective magnetic field and resonate at a lower external field, resulting in a downfield shift (higher ppm value).[4][5]

The chemical shift of bromomethyl protons is a nuanced parameter, dictated by a confluence of electronic and magnetic effects within the molecule. A thorough understanding of these factors is paramount for accurate structural elucidation.

Key Factors Influencing the Chemical Shift of Bromomethyl Protons

The resonance of bromomethyl protons typically appears in the range of δ 3.4–4.7 ppm.[6] However, the precise chemical shift is highly sensitive to the molecular architecture. The following sections dissect the primary factors that modulate the chemical environment of –CH₂Br protons.

The Inductive Effect of the Bromine Atom

The bromine atom is significantly more electronegative than carbon. This disparity in electronegativity leads to the polarization of the C-Br bond, with the bromine atom withdrawing electron density from the carbon atom. This inductive effect is transmitted to the adjacent methylene (–CH₂–) protons, reducing their electron shielding.[3] As a result, the bromomethyl protons are deshielded and resonate at a lower field (higher ppm value) compared to the protons of a simple methyl group in an alkane, which typically appear around 0.9 ppm.[7]

The magnitude of this deshielding effect is directly related to the electronegativity of the halogen. For instance, the chemical shift of the methylene protons in haloethanes follows the trend: CH₃CH₂F (δ ~4.4 ppm) > CH₃CH₂Cl (δ ~3.5 ppm) > CH₃CH₂Br (δ ~3.4 ppm) > CH₃CH₂I (δ ~3.2 ppm).[3]

Anisotropic Effects of Neighboring π Systems

When a molecule containing a π system, such as an aromatic ring or a double bond, is placed in an external magnetic field, the circulating π electrons induce a secondary magnetic field. This induced field is anisotropic, meaning its effect is directionally dependent.[3]

In the case of a benzylic bromide, where the bromomethyl group is attached to an aromatic ring, the protons of the –CH₂Br group lie in the deshielding region of the ring current.[6] This deshielding effect, in addition to the inductive effect of the bromine atom, causes a significant downfield shift. For example, the chemical shift of the bromomethyl protons in benzyl bromide is approximately δ 4.44 ppm in CDCl₃.[6]

The electronic nature of substituents on the aromatic ring can further modulate this chemical shift. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density in the ring, leading to a slight shielding effect and an upfield shift of the benzylic protons. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease the electron density, enhancing the deshielding effect and causing a downfield shift.[6]

Factors_Influencing_Chemical_Shift cluster_factors Influencing Factors Inductive_Effect Inductive Effect (Electronegativity of Br) Chemical_Shift ¹H NMR Chemical Shift of Bromomethyl Protons Inductive_Effect->Chemical_Shift Deshielding (Downfield Shift) Anisotropic_Effect Anisotropic Effect (π Systems) Anisotropic_Effect->Chemical_Shift Deshielding/Shielding (Depends on Position) Steric_Effects Steric Effects & Conformational Changes Steric_Effects->Chemical_Shift Minor Shifts Solvent_Effects Solvent Effects (Hydrogen Bonding, Polarity) Solvent_Effects->Chemical_Shift Variable Shifts

Key factors influencing the ¹H NMR chemical shift of bromomethyl protons.
Solvent Effects

The choice of solvent can have a discernible impact on the chemical shift of bromomethyl protons. While deuterated chloroform (CDCl₃) is a common choice, other solvents can be employed.[1] Polar solvents can interact with the solute, and in some cases, specific interactions like hydrogen bonding with other functional groups in the molecule can alter the electronic environment of the bromomethyl protons.[8] Aromatic solvents, such as benzene-d₆, can induce significant shifts due to the formation of specific solute-solvent complexes, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).

Quantitative Data on Bromomethyl Proton Chemical Shifts

The following tables summarize the typical ¹H NMR chemical shift ranges for bromomethyl protons in various chemical environments. These values are approximate and can be influenced by the specific molecular structure, solvent, and concentration.[6]

Table 1: Chemical Shifts of Bromomethyl Protons in Alkyl Bromides

CompoundStructureChemical Shift (δ) of –CH₂Br (ppm)Solvent
BromoethaneCH₃CH₂Br~3.43CDCl₃
1-BromopropaneCH₃CH₂CH₂Br~3.40CDCl₃
1-BromobutaneCH₃(CH₂)₃Br~3.41CDCl₃

Data sourced and adapted from general ¹H NMR chemical shift tables.[9][10]

Table 2: Chemical Shifts of Bromomethyl Protons in Benzylic Bromides

CompoundStructureChemical Shift (δ) of –CH₂Br (ppm)Solvent
Benzyl BromideC₆H₅CH₂Br4.44CDCl₃
4-Methylbenzyl Bromide4-CH₃C₆H₄CH₂Br4.45CDCl₃
4-Methoxybenzyl Bromide4-CH₃OC₆H₄CH₂Br4.46CDCl₃
4-Nitrobenzyl Bromide4-NO₂C₆H₄CH₂Br4.68CDCl₃
4-Bromobenzyl Bromide4-BrC₆H₄CH₂Br4.45CDCl₃

Data sourced from BenchChem and ChemicalBook.[6][11]

Experimental Protocol for Acquiring ¹H NMR Spectra of Bromomethyl Compounds

The following is a generalized, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of a compound containing a bromomethyl group.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.[12]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample is not fully soluble, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a sharp singlet at 0 ppm, which is used for calibrating the chemical shift axis.[1]

Instrument Setup and Data Acquisition
  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which will improve spectral resolution and line shape.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a strong signal.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for routine spectra.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

  • Data Acquisition: Initiate the data acquisition process.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.[1]

  • Integration: Integrate the peaks to determine the relative number of protons contributing to each signal. The integral of the bromomethyl proton signal should correspond to two protons.

  • Peak Picking: Identify the chemical shift of all peaks in the spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Lock_Shim Lock and Shim Insert->Lock_Shim Set_Params Set Acquisition Parameters Lock_Shim->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Spectrum Integrate->Analyze

A generalized workflow for ¹H NMR analysis of bromomethyl compounds.

Conclusion

The ¹H NMR chemical shift of bromomethyl protons is a powerful diagnostic tool for the structural characterization of organic molecules. A comprehensive understanding of the interplay between inductive effects, anisotropic influences, and solvent interactions is crucial for the accurate interpretation of spectral data. By following a robust experimental protocol, researchers can obtain high-quality spectra that, when analyzed with a sound theoretical framework, provide invaluable insights into molecular structure and conformation. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of bromomethyl-containing compounds, enabling them to leverage the full potential of ¹H NMR spectroscopy in their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Filo. (2024, June 1). The ^{1} \mathrm{H} NMR spectrum of bromoethane, \mathrm{CH}{3}.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Gauth. (n.d.). [References] The 1 H NMR spectrum of bromoethane (shown below) displays two peaks. What is [Chemistry]. Retrieved from [Link]

  • Biblio. (n.d.). Spectrometric Identification of Organic Compounds Silverstein, Robert M.? Webster, Francis X.; Kiemle, David J. Hardcover. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]

  • T3DB. (2009, June 22). Benzyl bromide (T3D1776). Retrieved from [Link]

  • bartleby. (2023, April 28). Answered: Draw the 1H NMR spectrum of Ethyl bromide or 1-Bromoethane. Show the splitting indicating which is singlet, which is doublet, etc. Retrieved from [Link]

  • Cengage. (n.d.). Pavia | Lampman | Kriz | Vyvyan. Retrieved from [Link]

  • Upatras eclass. (2011, July 4). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Retrieved from [Link]

  • Quimicafundamental. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Chemistry.com.pk. (2017, March 1). Free Download Spectrometric Identification of Organic Compounds 7e by Silverstein. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrometric identification of organic compounds, 7ed 2005 − silverstein, webster & kiemle. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Cengage. (n.d.). Introduction to Spectroscopy, 5th Edition. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • HDKI. (n.d.). Pavia Introduction to Spectroscopy. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • Chemistry.com.pk. (2024, October 9). Free Download Introduction to Spectroscopy (5th Ed.) By Pavia, Lampman, Kriz, and Vyvyan. Retrieved from [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction to spectroscopy/ Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Retrieved from [Link]

  • Sorrel & Pavia, Lampman and Kriz. (n.d.). Estimating Chemical Shifts for 1H NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PMC. (2020, November 23). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

Sources

Foundational

1-Bromomethyl-o-carborane: A Guide to C-Br Bond Reactivity and Functionalization

Topic: Reactivity of the C-Br bond in 1-Bromomethyl-o-carborane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Bromomethyl-o-carborane (1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the C-Br bond in 1-Bromomethyl-o-carborane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromomethyl-o-carborane (1-BrCH


-1,2-C

B

H

) represents a critical junction in organoboron chemistry. It serves as a primary electrophilic scaffold for introducing the hydrophobic, pharmacologically active o-carborane cage into organic molecules. Unlike standard alkyl halides, the reactivity of the exocyclic C-Br bond in this molecule is governed by the unique electronic "electron-withdrawing" nature of the closo-cage and the severe steric bulk of the adjacent boron cluster. This guide details the mechanistic landscape of this bond, providing validated protocols for nucleophilic substitution, metalation, and stability management.

Electronic and Steric Architecture

To manipulate the C-Br bond effectively, one must first understand the environment in which it sits. The o-carborane cage is not merely a bulky substituent; it is a strong electron-withdrawing group (EWG), often compared to a trifluoromethyl group (-CF


) in its inductive power (

effect).
  • Electronic Activation: The electron-deficient nature of the C1 and C2 cage atoms pulls electron density away from the exocyclic methylene group. This renders the methylene carbon significantly electropositive, theoretically activating it toward nucleophilic attack.

  • Steric Shielding: Paradoxically, the sheer volume of the icosahedral cage (approx. diameter 5.25 Å) hinders the trajectory of incoming nucleophiles. The

    
     "backside attack" is partially obstructed by the B3, B4, B5, and B6 atoms.
    

Implication: Reactions require higher energy inputs (heat, polar aprotic solvents) compared to benzyl bromide, yet the bond is prone to specific side reactions like cage degradation (deboronation) under hard basic conditions.

Visualization: Reactivity Landscape

The following diagram illustrates the competing forces acting on the C-Br bond.

ReactivityLandscape Carborane o-Carborane Cage (Electron Deficient) CH2 Methylene Linker (-CH2-) Carborane->CH2 Inductive Effect (Withdraws e-) Br Bromine (Leaving Group) CH2->Br Polarized Bond Nucleophile Nucleophile (Nu:-) Nucleophile->CH2 SN2 Attack (Sterically Hindered) Base Hard Base (OH-, OR-) Base->Carborane Deboronation Risk (Attack on B3/B6)

Caption: The electronic withdrawal of the cage activates the C-Br bond, while the cage bulk hinders SN2 attack and risks degradation by hard bases.

Nucleophilic Substitution ( ) Protocols

Direct displacement of the bromide is the most common route to functionalization. However, standard conditions often fail. The following protocols are validated for high-yield conversion.

Synthesis of Azidomethyl-o-carborane

The introduction of an azide group is pivotal for "Click" chemistry (CuAAC) applications in drug discovery.

Protocol:

  • Reagents: 1-Bromomethyl-o-carborane (1.0 eq), Sodium Azide (

    
    , 2.0 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq - Catalyst).
    
  • Solvent: Anhydrous DMF or DMSO (High dielectric constant is required to dissociate the azide salt).

  • Conditions: Heat to 80–100 °C for 4–12 hours.

  • Workup: Dilute with water (quenches excess azide), extract with ethyl acetate.

  • Validation:

    • IR: Strong stretch at ~2100 cm

      
       (Azide).
      
    • 
      B NMR:  Retention of the closo pattern (signals between -2 to -15 ppm) confirms the cage is intact.
      
Amination (Synthesis of Aminomethyl-o-carborane)

Direct reaction with ammonia often leads to poly-alkylation. The Gabriel synthesis or reduction of the azide (from 2.1) is preferred for primary amines.

Direct Amination (Secondary/Tertiary Amines):

  • Reagents: 1-Bromomethyl-o-carborane + Excess Amine (e.g., Morpholine, Piperidine).

  • Solvent: Toluene or THF.

  • Key Factor: If the amine is a strong base (e.g., simple aliphatic amines), there is a risk of deboronation. Use non-nucleophilic bases (DIPEA) if an auxiliary base is needed, or use a large excess of the nucleophilic amine.

Metalation: The Grignard Route

The formation of the Grignard reagent (1-magnesiomethyl-o-carborane) turns the electrophilic carbon into a nucleophile, allowing attachment to aldehydes, ketones, and chlorosilanes.

Protocol: Grignard Formation

Self-Validating Step: The initiation of the Grignard reaction is difficult due to the cage's electron-withdrawing nature, which stabilizes the C-Br bond against oxidative addition.

  • Activation: Flame-dry magnesium turnings (2.0 eq) under Argon. Add a crystal of Iodine (

    
    ) and heat until iodine vapor activates the Mg surface.
    
  • Solvent: Diethyl ether (

    
    ) is superior to THF for stability (THF can sometimes promote cage rearrangement or Wurtz coupling).
    
  • Addition: Add a solution of 1-bromomethyl-o-carborane slowly.

  • Initiation: If reaction does not start (exotherm/turbidity), add a drop of 1,2-dibromoethane (entrainment method).

  • Reaction: Reflux for 2–4 hours.

  • Quenching/Use: Use immediately. React with electrophile (e.g., Benzaldehyde) at 0 °C.

Critical Stability Check: Deboronation

The "Achilles' heel" of carborane chemistry is the susceptibility of the C-C bond and adjacent Boron atoms to nucleophilic cleavage by "hard" bases (alkoxides, hydroxides, hydrazine).

The Mechanism: Attack by a base (e.g.,


) occurs at the most positive boron atoms (B3 or B6), stripping a 

vertex and converting the neutral closo-carborane (

) into the anionic nido-carborane (

).

Diagnostic Table: Closo vs. Nido

FeatureCloso-Carborane (Intact)Nido-Carborane (Degraded)
Charge NeutralAnionic (-1)
Solubility Organic Solvents (DCM, Hexane)Polar Solvents (Water, MeOH)

B NMR
Broad signals, -2 to -15 ppmDistinct upfield shift, signals near -35 ppm
TLC Behavior High

(Non-polar)
Baseline (Polar/Ionic)

Rule of Thumb: Avoid refluxing 1-bromomethyl-o-carborane in methanolic KOH or with sodium ethoxide if the closo cage is the desired product.

Experimental Workflow & Data Summary

The following diagram summarizes the decision tree for functionalizing 1-bromomethyl-o-carborane.

Workflow Start 1-Bromomethyl-o-carborane Decision Select Pathway Start->Decision PathA Nucleophilic Substitution (Azides, Amines, Thiolates) Decision->PathA Nucleophile (Nu-) PathB Metalation (Grignard) (Mg/Et2O) Decision->PathB Magnesium (Mg0) PathC Degradation Check (Hard Base Exposure) Decision->PathC Alkoxide (RO-) ProductA Functionalized Closo-Cage (Linker attached) PathA->ProductA DMF, 80°C ProductB Carboranyl-Alcohol/Silane (C-C Bond Formation) PathB->ProductB 1. Reflux 2. Electrophile ProductC Nido-Carborane Anion (Water Soluble) PathC->ProductC Deboronation

Caption: Operational workflow for derivatizing 1-bromomethyl-o-carborane.

Comparative Reactivity Data
Reaction PartnerReagent TypeConditionsOutcomeRef
Sodium Azide NucleophileDMF, 80°C, 4hExcellent. Formation of Azidomethyl-carborane.[1]
Magnesium MetalEt

O, Reflux, I

Good. Grignard reagent formed (requires activation).[2]
Sodium Ethoxide Hard BaseEtOH, RefluxPoor (Degradation). Conversion to nido-species.[3]
Primary Amines NucleophileTHF, RTModerate. Slow kinetics due to sterics.[4]

References

  • Reactivity of 1-Bromomethyl-2-lithio-o-carborane and Syntheses Based Thereon. ResearchGate. Available at: [Link]

  • New Effective Method for the Synthesis of 1-Alkoxy(organo)silylmethyl-o-carboranes from Bromomagnesiummethyl-o-carborane. INEOS OPEN. Available at: [Link]

  • Protodeboronation and Cage Degradation Mechanisms. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Amines with Halogenoalkanes. ChemGuide. Available at: [Link]

  • Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane (Structural Context). MDPI. Available at: [Link][1]

Sources

Exploratory

The Icosahedral Carborane Platform: Structural Pharmacophores and Chemical Stability

Executive Summary: The "Super-Aromatic" Sphere Icosahedral carboranes ( ) represent a unique class of boron-rich clusters that defy the flat topology of conventional organic chemistry. For the drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Aromatic" Sphere

Icosahedral carboranes (


) represent a unique class of boron-rich clusters that defy the flat topology of conventional organic chemistry. For the drug development professional, they offer a paradoxical combination: they are chemically robust yet readily functionalizable; they are highly hydrophobic yet capable of specific biological binding.

This guide moves beyond basic definitions to explore the causality of carborane behavior. We will examine why these "3D pseudo-aromatic" systems act as superior bioisosteres for phenyl rings, how to manipulate their electronic structure for ligand design, and the specific protocols required to synthesize and degrade them for therapeutic applications like Boron Neutron Capture Therapy (BNCT).

The Isomer Landscape: Ortho, Meta, Para

The three isomers of dicarba-closo-dodecaborane differ only in the relative position of the two carbon atoms within the 12-vertex icosahedron. However, this positional variance creates drastic differences in polarity and acidity, dictating their synthetic utility.

Comparative Properties Table
Featureortho-Carborane (1,2-)meta-Carborane (1,7-)para-Carborane (1,12-)
Dipole Moment ~4.30 D (Highly Polar)~2.85 D (Moderate)0 D (Non-polar)
C-H Acidity (pKa) ~22.0 (Most Acidic)~27.0~30.0 (Least Acidic)
Thermal Stability Isomerizes at >400°CIsomerizes at >600°CMost Stable
Synthetic Access Direct from Decaborane + AlkyneThermal rearrangement of orthoThermal rearrangement of meta
Reactivity Prone to deboronation (base)More stable to baseHighly inert

Technical Insight: The high dipole moment of the ortho isomer is driven by the electron-withdrawing nature of the carbon atoms. In the 1,2-position, the carbons are adjacent, concentrating the positive charge density on the opposing boron face. This makes the C-H protons significantly more acidic than those in benzene (pKa ~43), allowing for direct lithiation without super-bases.

Bioisosterism & Medicinal Chemistry[1][2][3][4][5][6]

The "3D Phenyl" Concept

Carboranes are frequently cited as bioisosteres for phenyl rings.[1]

  • Volume: The carborane cage rotates within a spherical volume slightly larger than a rotating phenyl ring.

  • Hydrophobicity: Carboranes are exceptionally hydrophobic. Substituting a phenyl ring with a carborane often increases the logP of a drug molecule, enhancing membrane permeability and blood-brain barrier (BBB) crossing—a critical feature for glioma treatments.

  • Metabolic Stability: Unlike phenyl rings, which are susceptible to oxidative metabolism (e.g., hydroxylation by P450 enzymes), the carborane cage is metabolically inert.

Boron Neutron Capture Therapy (BNCT)

The therapeutic utility extends beyond structure.[2] Carboranes serve as high-payload delivery vehicles for Boron-10.

  • Mechanism:

    
    .
    
  • Lethality: The emitted alpha particle travels ~9 µm (one cell diameter), destroying the DNA of the host cell while sparing adjacent tissue.[3]

  • Requirement: High accumulation in tumor cells (~20-40 µg B/g tissue) is required, making the 10-boron cluster of carborane an ideal payload compared to single-boron species like boronic acids.

Visualizing Reactivity & Isomerization

The following diagram illustrates the thermal evolution of the isomers and the divergent functionalization pathways (C-vertex vs. B-vertex).

CarboranePathways Decaborane Decaborane (B10H14) Ortho Ortho-Carborane (1,2-C2B10H12) Dipole: 4.3D Decaborane->Ortho + Acetylene Lewis Base cat. Meta Meta-Carborane (1,7-C2B10H12) Dipole: 2.8D Ortho->Meta Heat 400-500°C C_Func C-Functionalized (via Lithiation) Ortho->C_Func 1. n-BuLi 2. Electrophile B_Func B-Functionalized (Electrophilic Subst.) Ortho->B_Func AlCl3 / X2 Nido Nido-Carborane (C2B9H12-) Water Soluble Ortho->Nido Base (OEt-) or F- (Deboronation) Para Para-Carborane (1,12-C2B10H12) Dipole: 0D Meta->Para Heat >600°C

Figure 1: Thermal isomerization pathways and divergent reactivity profiles of the carborane cluster.

Experimental Protocols

Protocol A: C-Vertex Functionalization (Lithiation)

Objective: To attach a functional group (e.g., carboxylic acid, alkyl chain) to the carbon vertex of ortho-carborane. Mechanism: The acidic C-H proton (pKa ~22) is removed by n-Butyllithium, forming a nucleophilic C-Li species.

Reagents:

  • ortho-Carborane (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)

  • Dry THF or Diethyl Ether (Solvent)

  • Electrophile (e.g., Methyl Iodide, CO2)

Workflow:

  • Setup: Flame-dry a Schlenk flask and flush with Argon. Why: Lithiated carboranes are moisture sensitive, though less pyrophoric than t-BuLi.

  • Dissolution: Dissolve ortho-carborane in dry THF. Cool to -78°C (Dry ice/Acetone bath). Why: Low temperature controls the exotherm and prevents potential cage degradation or side reactions.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

  • Equilibration: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes. Why: Ensures complete formation of the mono-lithio species (

    
    ).
    
  • Functionalization: Cool back to -78°C (if electrophile is reactive) or leave at 0°C. Add the Electrophile.

  • Quench: After 1-2 hours, quench with dilute HCl. Extract with ether.

Protocol B: Deboronation (Conversion to nido-Carborane)

Objective: To remove the B(3) or B(6) vertex, creating a nido-carborane anion (


). This species is water-soluble and a precursor for metallacarboranes.
Mechanism:  Nucleophilic attack by alkoxide or fluoride causes the extrusion of a boron atom as borate.

Workflow:

  • Reaction: Dissolve ortho-carborane in Ethanol.

  • Base Addition: Add KOH (solid pellets, excess, ~5 eq) or Sodium Ethoxide.

  • Reflux: Heat to reflux for 4–6 hours. Why: The closo-cage is robust; energy is required to overcome the activation barrier for vertex removal.

  • Precipitation: Cool the solution. The potassium salt of the nido-carborane often precipitates.

  • Isolation: Filter the solid. To obtain the neutral protonated species, dissolve in water and acidify with HCl.

Workflow Visualization: Lithiation Logic

LithiationProtocol Start Start: Dry o-Carborane Step1 Cool to -78°C (Inert Atm) Start->Step1 Step2 Add n-BuLi (Deprotonation) Step1->Step2 Control Reactivity Step3 Intermediate: Li-Carborane Step2->Step3 C-H -> C-Li Step4 Add Electrophile (E+) Step3->Step4 Nucleophilic Attack End Product: C-Substituted Carborane Step4->End Quench & Isolate

Figure 2: Step-by-step logic for the C-functionalization of ortho-carborane.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents. Source: NIH / PubMed Central. URL:[Link]

  • In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT). Source: Cancers (Basel) / PubMed. URL:[Link]

  • Standard Lithiation–Borylation: A User's Guide. Source: Aggarwal Group (University of Bristol). URL:[Link]

  • Remarkable cage deboronation and rearrangement of a closo-1,12-dicarbadodecaborane. Source: Chemical Communications (RSC). URL:[Link]

Sources

Foundational

The Alchemist's Cluster: A Technical Guide to 1-Bromomethyl-o-carborane for Advanced Research and Drug Development

For the discerning researcher, scientist, and drug development professional, the pursuit of novel molecular architectures with unparalleled therapeutic potential is a constant endeavor. Among the esoteric building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the pursuit of novel molecular architectures with unparalleled therapeutic potential is a constant endeavor. Among the esoteric building blocks available to the modern chemist, carboranes, and specifically 1-Bromomethyl-o-carborane, represent a unique and powerful tool. This guide provides an in-depth technical overview of this fascinating compound, from its commercial availability and synthesis to its application in cutting-edge drug discovery.

Introduction: The Unique Landscape of Carborane Chemistry

The icosahedral cage structure of ortho-carborane (1,2-dicarba-closo-dodecaborane), a thermally and chemically robust boron-carbon cluster, offers a three-dimensional alternative to traditional organic scaffolds like phenyl rings.[1][2][3] Its unique properties, including hydrophobicity, metabolic stability, and the ability to be functionalized at specific vertices, have made it an attractive pharmacophore in medicinal chemistry.[1][2][3][4] 1-Bromomethyl-o-carborane serves as a key intermediate, providing a reactive handle for the covalent attachment of the carborane cage to a wide array of molecular entities.

Commercial Availability and Physicochemical Properties

1-Bromomethyl-o-carborane is commercially available from several specialized chemical suppliers. Researchers can procure this reagent from vendors such as Amerigo Scientific, UCHEM, Reagentia, Biosynth, and Katchem.[5][6][7][8][9] Before utilization, it is crucial to be familiar with its fundamental properties, which are summarized in the table below.

PropertyValueReference
CAS Number 19496-84-5[6][7][9]
Molecular Formula C₃H₁₃B₁₀Br[8][10]
Molecular Weight 237.15 g/mol [8][10][11]
Appearance White to off-white crystalline solid[10][12]
Purity Typically >97%[9][11]

Synthesis and Purification: A Practical Laboratory Protocol

While commercially available, understanding the synthesis of 1-Bromomethyl-o-carborane provides valuable insight into its chemistry. The most common laboratory-scale synthesis involves the reaction of the monolithiated derivative of o-carborane with dibromomethane.

Experimental Protocol: Synthesis of 1-Bromomethyl-o-carborane

Materials:

  • o-Carborane

  • n-Butyllithium (n-BuLi) in hexanes

  • Dibromomethane (CH₂Br₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve o-carborane in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi in hexanes to the cooled solution via the dropping funnel. The weakly acidic C-H proton of the carborane cage is deprotonated to form 1-lithio-o-carborane.[1]

  • Alkylation: After stirring for 1-2 hours at -78 °C, add an excess of dibromomethane to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromomethyl-o-carborane as a white solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and Infrared (IR) spectroscopy.

Reactivity and Mechanistic Considerations

The synthetic utility of 1-Bromomethyl-o-carborane stems from the reactivity of the bromomethyl group. This moiety readily participates in nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of the bulky, hydrophobic carborane cage onto a target molecule.

Nucleophilic Substitution:

The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to form C-N, C-S, and C-O bonds, respectively. This provides a straightforward method for attaching the carborane to biomolecules or other functional materials.

Nickel-Catalyzed Cross-Coupling:

A particularly powerful application is its use in nickel-catalyzed cross-coupling reactions with Grignard reagents.[12] This methodology enables the formation of C-C bonds, connecting the carborane methyl group to alkyl or aryl substituents.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1-Bromomethyl-o-carborane 1-Bromomethyl-o-carborane Ni_Catalyst Ni(II) Catalyst 1-Bromomethyl-o-carborane->Ni_Catalyst Oxidative Addition Grignard_Reagent R-MgX Grignard_Reagent->Ni_Catalyst Transmetalation Coupled_Product 1-(R-methyl)-o-carborane Ni_Catalyst->Coupled_Product Reductive Elimination Byproduct MgXBr Ni_Catalyst->Byproduct caption Ni-Catalyzed Cross-Coupling Workflow

A simplified workflow for Ni-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

The unique physicochemical properties of the carborane cage have led to its exploration in various areas of drug discovery.

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that utilizes the capture of thermal neutrons by non-radioactive boron-10 (¹⁰B) atoms to produce high-energy alpha particles and lithium-7 nuclei, which selectively destroy cancer cells.[13] For BNCT to be effective, a sufficient concentration of ¹⁰B must be delivered to the tumor cells. Carboranes, with their high boron content, are ideal candidates for the development of BNCT agents.[14] 1-Bromomethyl-o-carborane serves as a critical building block for conjugating the boron-rich cage to tumor-targeting moieties such as antibodies, peptides, or small molecules.

BNCT_Concept cluster_delivery Boron Delivery cluster_tumor Tumor Microenvironment cluster_therapy Therapeutic Action Targeting_Molecule Tumor-Targeting Moiety BNCT_Drug Conjugated BNCT Agent Targeting_Molecule->BNCT_Drug Carborane_Cage 1-Bromomethyl-o-carborane (Source of ¹⁰B) Carborane_Cage->BNCT_Drug Tumor_Cell Tumor Cell BNCT_Drug->Tumor_Cell Selective Uptake Neutron_Beam Thermal Neutron Irradiation Nuclear_Reaction ¹⁰B(n,α)⁷Li Reaction Neutron_Beam->Nuclear_Reaction Cell_Death Selective Tumor Cell Destruction Nuclear_Reaction->Cell_Death caption Conceptual Workflow of BNCT

The core principle of Boron Neutron Capture Therapy (BNCT).
Carboranes as Pharmacophores

Beyond BNCT, the carborane cage is increasingly being recognized as a unique pharmacophore that can modulate the biological activity of a drug molecule.[1][3][4] Its three-dimensional structure and hydrophobicity can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the metabolic stability of the carborane core can improve the pharmacokinetic profile of a drug candidate.[1] 1-Bromomethyl-o-carborane provides the synthetic linkage to incorporate this valuable pharmacophore into novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromomethyl-o-carborane. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[15] In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-Bromomethyl-o-carborane is a versatile and powerful building block for researchers at the forefront of chemical synthesis and drug discovery. Its unique structural and chemical properties, coupled with its commercial availability, make it an invaluable tool for the construction of novel molecular architectures with significant therapeutic potential. As our understanding of carborane chemistry deepens, the applications of this remarkable compound are poised to expand even further, paving the way for the next generation of innovative medicines and materials.

References

  • Amerigo Scientific. 1-Bromomethyl-o-carborane. [Link]

  • UCHEM. High Quality 1-Bromomethyl-o-carborane cas 19496-84-5 With Stock. [Link]

  • Reagentia. 1-Bromomethyl-o-carborane (1 x 50 mg). [Link]

  • ACS Publications. A simple route to C-monosubstituted carborane derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 1-Bromomethyl-o-carborane. [Link]

  • Yuanli Tech. 1-Bromomethyl-O-Carborane. [Link]

  • Katchem. 1-Bromomethyl-o-carborane. [Link]

  • Katchem. 1-Bromomethyl-o-carborane. [Link]

  • ClinMed International Library. The Use of Carboranes in Cancer Drug Development. [Link]

  • ACS Publications. Carborane-Containing Polymers: Synthesis, Properties, and Applications. [Link]

  • O-Carborane in Drug Design: A Unique Bioisostere for Enhanced Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • NIH. Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Treatment. [Link]

  • Semantic Scholar. Functionalization of o-carboranes via carboryne intermediates. [Link]

  • DTIC. A NEW SERIES OF ORGANOBORANES III. SOME REACTIONS OF 11,12-DICARBADODECABORANE (12) (CARBORANE) AND ITS DERIVATIVES. [Link]

  • INEOS OPEN. New Effective Method for the Synthesis of 1-Alkoxy(organo)silylmethyl-o-carboranes from Bromomagnesiummethyl-o-carborane and Organoalkoxysilanes. [Link]

  • Semantic Scholar. Enlargement of a Modular System—Synthesis and Characterization of an s-Triazine-Based Carboxylic Acid Ester Bearing. [Link]

  • CORE. Durham E-Theses. [Link]

  • Durham E-Theses. Synthetic, architectural and bonding aspects of carboranyl assemblies. [Link]

  • eScholarship.org. UNIVERSITY OF CALIFORNIA RIVERSIDE Derivatization of Carborane Anions: Methods Development and Novel Materials A Dissertation su. [Link]

  • PMC. Carboranes as unique pharmacophores in antitumor medicinal chemistry. [Link]

  • PubMed. Functionalization of o-carboranes via carboryne intermediates. [Link]

  • PubMed. Carboranes in drug discovery, chemical biology and molecular imaging. [Link]

  • ACS Publications. Boron in Drug Discovery: Carboranes as Unique Pharmacophores in Biologically Active Compounds. [Link]

  • PubMed. Carboranes as unique pharmacophores in antitumor medicinal chemistry. [Link]

  • PMC. Therapeutic nucleus-access BNCT drug combined CD47-targeting gene editing in glioblastoma. [Link]

  • Cole-Parmer. Material Safety Data Sheet - o-Carborane, 99%. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy. [Link]

  • Huskie Commons. Carborane-Appended Levodopa For Prostate-Specific Membrane Antigen and Boron Neutron Capture Therapy. [Link]

  • Chemical Society Reviews (RSC Publishing). New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. [Link]

  • ResearchGate. Carboranes in drug discovery, chemical biology and molecular imaging. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Mono-substituted o-Carboranes via 1-Bromomethyl-o-carborane

Abstract: This technical guide provides a comprehensive set of protocols for the synthesis of mono-substituted o-carborane derivatives utilizing 1-bromomethyl-o-carborane as a versatile building block. The unique propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive set of protocols for the synthesis of mono-substituted o-carborane derivatives utilizing 1-bromomethyl-o-carborane as a versatile building block. The unique properties of the carborane cage—including its three-dimensional structure, thermal stability, and hydrophobicity—make it an attractive pharmacophore in modern drug discovery.[1] These protocols detail a reliable two-step synthesis of the key 1-bromomethyl-o-carborane intermediate followed by its application in classic SN2 reactions with a range of nucleophiles. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering field-proven insights and self-validating methodologies for creating novel carborane-containing molecules.

Introduction: The Utility of the o-Carborane Scaffold

Ortho-carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a highly stable icosahedral cluster often considered a three-dimensional analog of benzene.[2] Its unique structural and electronic properties have led to increasing applications in diverse fields, from functional materials to medicinal chemistry.[2][3] The ability to functionalize the cage carbons allows for the integration of this robust, hydrophobic scaffold into organic molecules, which can enhance biological activity, improve metabolic stability, or alter receptor binding affinity.[1]

1-Bromomethyl-o-carborane is a particularly valuable synthetic intermediate. The bromomethyl group serves as a reactive handle for introducing the carborane cage into a wider molecular framework via nucleophilic substitution. The C(sp³)-Br bond is readily displaced by a variety of nucleophiles, providing a straightforward and efficient route to a diverse library of mono-substituted derivatives. This guide details the synthesis of this key intermediate and its subsequent reaction with amine, azide, and thiol nucleophiles.

Synthesis of the Key Intermediate: 1-Bromomethyl-o-carborane

The synthesis of 1-bromomethyl-o-carborane is most effectively achieved through a two-step process starting from commercially available o-carborane. First, a hydroxymethyl group is installed on one of the cage carbon atoms, followed by bromination of the resulting primary alcohol.

Step 1: Synthesis of 1-Hydroxymethyl-o-carborane

The introduction of a hydroxymethyl group is accomplished by lithiation of one of the acidic C-H bonds of the o-carborane cage, followed by quenching the resulting lithiocarborane with a suitable electrophile, such as paraformaldehyde.[4]

G cluster_0 Step 1: Hydroxymethylation o_carborane o-Carborane lithio_carborane 1-Lithio-o-carborane o_carborane->lithio_carborane 1. n-BuLi, THF 2. -78 °C to RT alkoxide Carboranyl Methoxide Intermediate lithio_carborane->alkoxide hydroxymethyl_carborane 1-Hydroxymethyl-o-carborane alkoxide->hydroxymethyl_carborane paraformaldehyde Paraformaldehyde (CH₂O)n paraformaldehyde->alkoxide Quench workup Aqueous Workup (e.g., NH₄Cl) workup->hydroxymethyl_carborane Protonation

Caption: Workflow for the synthesis of 1-Hydroxymethyl-o-carborane.

Protocol 1: Synthesis of 1-Hydroxymethyl-o-carborane

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
o-Carborane144.235.00 g34.71.0 eq
n-Butyllithium (2.5 M in hexanes)64.0615.3 mL38.11.1 eq
Paraformaldehyde30.031.56 g52.01.5 eq
Tetrahydrofuran (THF), anhydrous-150 mL--
Saturated NH₄Cl (aq.)-50 mL--
Diethyl ether-200 mL--
Anhydrous MgSO₄-~10 g--

Methodology:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add o-carborane (5.00 g, 34.7 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the solid in 100 mL of anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (15.3 mL, 38.1 mmol) dropwise via syringe over 15 minutes. The solution may turn slightly yellow.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Electrophilic Quench: Cool the reaction mixture back down to 0 °C using an ice bath. Carefully add dry paraformaldehyde (1.56 g, 52.0 mmol) in one portion. Caution: The reaction can be exothermic.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Workup: Cool the flask to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, e.g., 4:1 v/v) to afford 1-hydroxymethyl-o-carborane as a white solid. Expected yield: 80-90%.

Step 2: Bromination of 1-Hydroxymethyl-o-carborane

The conversion of the primary alcohol to the corresponding bromide is a critical step. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and mild method that proceeds with high yield.[5][6] This method avoids the strongly acidic conditions of reagents like HBr and the harshness of PBr₃, which can sometimes lead to side reactions.[7][8]

G cluster_1 Step 2: Bromination (Appel Reaction) hydroxymethyl_carborane 1-Hydroxymethyl-o-carborane oxyphosphonium Oxyphosphonium Intermediate hydroxymethyl_carborane->oxyphosphonium bromomethyl_carborane 1-Bromomethyl-o-carborane oxyphosphonium->bromomethyl_carborane SN2 displacement by Br⁻ byproducts CHBr₃, Ph₃P=O oxyphosphonium->byproducts reagents CBr₄, PPh₃ reagents->oxyphosphonium Activation

Caption: Mechanism of the Appel reaction for bromination.

Protocol 2: Synthesis of 1-Bromomethyl-o-carborane

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
1-Hydroxymethyl-o-carborane174.254.00 g22.91.0 eq
Carbon Tetrabromide (CBr₄)331.639.14 g27.51.2 eq
Triphenylphosphine (PPh₃)262.297.20 g27.51.2 eq
Dichloromethane (DCM), anhydrous-100 mL--

Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve 1-hydroxymethyl-o-carborane (4.00 g, 22.9 mmol) and carbon tetrabromide (9.14 g, 27.5 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (7.20 g, 27.5 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and bromoform as byproducts.

  • Purification: Add ~150 mL of hexane to the crude residue and stir vigorously to precipitate the triphenylphosphine oxide. Filter the solid and wash with additional hexane. Combine the filtrates and concentrate under reduced pressure. The resulting solid can be further purified by column chromatography on silica gel (eluent: pure hexane) to yield 1-bromomethyl-o-carborane as a white crystalline solid. Expected yield: >90%.

Nucleophilic Substitution Reactions

1-Bromomethyl-o-carborane is an excellent substrate for SN2 reactions. The primary carbon is sterically accessible, and the bromide is a good leaving group. The following protocols provide examples with common N-, N₃-, and S-nucleophiles.

G Start 1-Bromomethyl-o-carborane Amine 1-(Aminomethyl)-o-carborane Start->Amine  R₂NH, Base Azide 1-(Azidomethyl)-o-carborane Start->Azide  NaN₃, DMF Thioether 1-(Thiomethyl)-o-carborane Start->Thioether  RSH, Base

Caption: General SN2 pathways using 1-bromomethyl-o-carborane.

Synthesis of 1-(Azidomethyl)-o-carborane

The azide functional group is a versatile precursor for amines (via reduction) and triazoles (via "click" chemistry). The reaction with sodium azide in a polar aprotic solvent like DMF proceeds cleanly and efficiently.[9]

Protocol 3: Synthesis of 1-(Azidomethyl)-o-carborane

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
1-Bromomethyl-o-carborane237.151.00 g4.221.0 eq
Sodium Azide (NaN₃)65.010.41 g6.331.5 eq
N,N-Dimethylformamide (DMF)-20 mL--

Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-bromomethyl-o-carborane (1.00 g, 4.22 mmol) in 20 mL of DMF.

  • Reagent Addition: Add sodium azide (0.41 g, 6.33 mmol). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 1-(azidomethyl)-o-carborane as a colorless oil or white solid. The product is often pure enough for subsequent steps without further purification. Expected yield: >95%.

Synthesis of 1-(Piperidinomethyl)-o-carborane

Secondary amines are excellent nucleophiles for displacing the bromide, leading to the formation of tertiary amines. Piperidine is used here as a representative example.

Protocol 4: Synthesis of 1-(Piperidinomethyl)-o-carborane

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
1-Bromomethyl-o-carborane237.151.00 g4.221.0 eq
Piperidine85.150.72 mL7.171.7 eq
Potassium Carbonate (K₂CO₃)138.210.88 g6.331.5 eq
Acetonitrile (CH₃CN)-25 mL--

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add 1-bromomethyl-o-carborane (1.00 g, 4.22 mmol), potassium carbonate (0.88 g, 6.33 mmol), and 25 mL of acetonitrile.

  • Reagent Addition: Add piperidine (0.72 mL, 7.17 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6 hours. The potassium carbonate acts as a base to neutralize the HBr formed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Further purification can be achieved by column chromatography if necessary to yield the product as a solid. Expected yield: 85-95%.

Synthesis of 1-(Phenylthiomethyl)-o-carborane

Thiols are potent nucleophiles, especially when deprotonated to the corresponding thiolate. This reaction provides a straightforward route to carboranyl thioethers.

Protocol 5: Synthesis of 1-(Phenylthiomethyl)-o-carborane

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
1-Bromomethyl-o-carborane237.151.00 g4.221.0 eq
Thiophenol110.180.48 mL4.641.1 eq
Sodium Hydroxide (NaOH)40.000.19 g4.641.1 eq
Ethanol (EtOH)-30 mL--

Methodology:

  • Thiolate Formation: In a 50 mL round-bottom flask, dissolve sodium hydroxide (0.19 g, 4.64 mmol) in 20 mL of ethanol. Add thiophenol (0.48 mL, 4.64 mmol) and stir for 15 minutes at room temperature to form sodium thiophenolate.

  • Substrate Addition: Dissolve 1-bromomethyl-o-carborane (1.00 g, 4.22 mmol) in 10 mL of ethanol and add it to the thiophenolate solution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Remove the ethanol under reduced pressure. Add 50 mL of water to the residue.

  • Extraction: Extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/DCM) to afford 1-(phenylthiomethyl)-o-carborane. Expected yield: 90-98%.

Product Characterization: A Self-Validating System

Successful synthesis must be confirmed through rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

  • ¹H NMR: The key diagnostic signal is the methylene bridge (-CH₂-) connecting the carborane cage to the new functional group. This typically appears as a singlet. Its chemical shift is highly dependent on the adjacent heteroatom (e.g., ~3.5-4.0 ppm for -CH₂-N₃, ~2.5-3.0 ppm for -CH₂-NR₂, ~3.0-3.5 ppm for -CH₂-SPh). The disappearance of the alcohol proton from 1-hydroxymethyl-o-carborane and the characteristic broad resonances of the B-H protons (typically 1.5-3.5 ppm) are also key indicators.[10] The sharp singlet of the C-H on the unsubstituted cage carbon is also expected.

  • ¹¹B NMR: This technique is essential for confirming the integrity of the icosahedral carborane cage. A typical ¹¹B{¹H} (proton-decoupled) spectrum for a C₁-substituted o-carborane will show a series of distinct signals in the range of 0 to -15 ppm.[11][12] The pattern of these signals can confirm that the cage has not undergone degradation during the reaction.[13][14]

  • ¹³C NMR: The signal for the methylene carbon provides further confirmation of the substitution.

  • FTIR Spectroscopy: For the azide derivative, a strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the N≡N stretch.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

References

  • Schneiderova, L., Gruener, B., Strouf, O., Pouzar, V., Drasar, P., Hampl, R., & Kimlova, I. (1992). Synthesis of o-carboranylmethyl ethers of steroids as potential target substrates for boron neutron capture therapy.
  • Rabideau, P. W., & Mooney, J. L. (1986). The Appel Reaction with Bromotrichloromethane.
  • Kelly, T. R., & Schmidt, T. E. (1993). A mild and efficient method for the conversion of alcohols to alkyl bromides. Tetrahedron Letters, 34(37), 5897-5900.
  • Viñas, C., et al. (2011). N,O-Type Carborane-Based Materials. Materials, 4(3), 564-591. [Link]

  • Zakharkin, L. I., & L'vov, A. I. (1966). Synthesis of 1-hydroxymethyl-o-carborane and its derivatives. Journal of General Chemistry of the USSR, 36, 777-781.
  • Issa, F., Kassiou, M., & Rendina, L. M. (2011). Boron in drug discovery: carboranes as unique pharmacophores in biologically active compounds. Chemical Reviews, 111(9), 5701–5722. [Link]

  • Grimes, R. N. (2016). Carboranes (3rd ed.). Academic Press.
  • Ford, M. E., & Georgian, V. (1982). A convenient one-pot conversion of alcohols to bromides. The Journal of Organic Chemistry, 47(11), 2214-2215.
  • Facey, G. (2008). 1H NMR with 11B Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • Teixidor, F., Viñas, C., Flores, M. A., & Kivekäs, R. (1998). 11B NMR spectra of C-substituted o-carborane derivatives. Inorganica Chimica Acta, 271(1-2), 145-150.
  • Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University. [Link]

  • Magritek. (2022). 11B Benchtop NMR Spectroscopy No Longer BORing. Application Note. [Link]

  • Zakharkin, L. I., & Kovredov, A. I. (1982). Synthesis of 1-halomethyl-o-carboranes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 31, 1479-1481.
  • Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(11), 3123-3140. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents. [Link]

  • Sivaev, I. B., & Bregadze, V. I. (2000). 11B NMR spectra of carboranes and their derivatives. Journal of Organometallic Chemistry, 614-615, 27-36.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • Han, L. B., & Zhao, C. Q. (2012). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Future Medicinal Chemistry, 4(12), 1567-1586. [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides. [Link]

  • The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Zakharkin, L. I., et al. (1964). A new method of synthesis of carboranes. Tetrahedron Letters, 5(32), 2087-2089.
  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

  • Xu, M., et al. (2011). Synthesis and Characterization of o-Carboranylthioether Derivatives. Zeitschrift für Naturforschung B, 66(9), 947-952. [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Scifinder. (n.d.). Reaction of 1-Bromooctane with Sodium Azide. Retrieved February 1, 2026.

Sources

Application

Application Notes and Protocols for Ni-Catalyzed Cross-Coupling Reactions with 1-Bromomethyl-o-carborane

Introduction: The Significance of Carborane Cages and the Rise of Nickel Catalysis The unique three-dimensional aromaticity and exceptional thermal and chemical stability of carborane cages have positioned them as critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carborane Cages and the Rise of Nickel Catalysis

The unique three-dimensional aromaticity and exceptional thermal and chemical stability of carborane cages have positioned them as critical building blocks in diverse scientific fields, from medicinal chemistry to materials science. The functionalization of these boron-rich clusters is paramount to harnessing their full potential. Specifically, the introduction of organic moieties onto the carborane cage via robust and versatile cross-coupling reactions opens avenues for the creation of novel pharmaceuticals, advanced polymers, and specialized ligands.

Traditionally, palladium-catalyzed cross-coupling reactions have been the workhorse for such transformations. However, the cost-effectiveness, Earth-abundance, and unique reactivity of nickel have propelled it to the forefront as a powerful alternative.[1] Nickel catalysts can activate a broader range of electrophiles, including those with traditionally less reactive C-O bonds, and can participate in unique mechanistic pathways, often involving single-electron transfer processes.[2] This guide provides detailed application notes and protocols for the nickel-catalyzed cross-coupling of 1-bromomethyl-o-carborane, a key precursor for introducing functionalized methyl groups onto the carborane cage.

Part 1: Ni-Catalyzed Kumada-Type Cross-Coupling of 1-Bromomethyl-o-carborane with Grignard Reagents

A highly efficient and convenient nickel-catalyzed Kumada-type cross-coupling has been developed for the reaction of sterically hindered 1-bromomethyl-o-carborane with a variety of alkyl and aryl Grignard reagents.[2] This methodology provides a straightforward route to a range of 1-alkyl- and 1-arylmethyl-o-carboranes in good to excellent yields under mild conditions.[2]

Causality Behind Experimental Choices

The choice of a nickel catalyst, specifically NiCl₂(dppp), is crucial for the success of this transformation. The dppp (1,3-bis(diphenylphosphino)propane) ligand plays a key role in stabilizing the nickel catalytic species and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The use of diethyl ether as a solvent is standard for Grignard reagents, ensuring their stability and reactivity. The reaction is conducted under an inert atmosphere (N₂) to prevent the quenching of the highly reactive Grignard reagents and the deactivation of the nickel catalyst.

Experimental Workflow: Kumada-Type Coupling

Kumada_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1-Bromomethyl-o-carborane NiCl2(dppp) Anhydrous Et2O inert Schlenk flask under N2 reagents->inert Add addition Add dropwise at 0 °C inert->addition grignard Grignard Reagent (in Et2O or THF) grignard->addition stir Stir at room temperature addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Et2O quench->extract dry Dry over Na2SO4 extract->dry purify Purify by column chromatography dry->purify product 1-Substituted-methyl-o-carborane purify->product Isolate Product

Caption: Workflow for the Ni-catalyzed Kumada-type coupling.

Detailed Protocol: Synthesis of 1-(4-Methylbenzyl)-o-carborane
  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 1-bromomethyl-o-carborane (0.237 g, 1.0 mmol) and NiCl₂(dppp) (0.027 g, 0.05 mmol) in anhydrous diethyl ether (10 mL).

  • Addition of Grignard Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylphenylmagnesium bromide (1.2 mmol in Et₂O) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate as eluent) to afford the desired product.

Data Summary: Scope of the Ni-Catalyzed Kumada-Type Coupling
EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromide1-Benzyl-o-carborane92
24-Methylphenylmagnesium bromide1-(4-Methylbenzyl)-o-carborane95
34-Methoxyphenylmagnesium bromide1-(4-Methoxybenzyl)-o-carborane93
42-Methylphenylmagnesium bromide1-(2-Methylbenzyl)-o-carborane85
5Naphthylmagnesium bromide1-(Naphthylmethyl)-o-carborane88
6Ethylmagnesium bromide1-Propyl-o-carborane75
7n-Butylmagnesium bromide1-Pentyl-o-carborane82

Data synthesized from Lu et al., 2015.[2]

Part 2: Exploratory Protocols for Other Ni-Catalyzed Cross-Coupling Reactions

While the Kumada-type coupling is well-documented, the application of other nickel-catalyzed cross-coupling reactions with 1-bromomethyl-o-carborane is less explored. The following sections provide general methodological guidance for researchers interested in developing Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions with this substrate. These protocols are based on established methods for the nickel-catalyzed cross-coupling of alkyl halides and should be considered as starting points for optimization.

A. Potential for Ni-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[3] For the coupling of 1-bromomethyl-o-carborane with arylboronic acids, a nickel catalyst system that is effective for the coupling of unactivated alkyl halides could be a good starting point.[1]

Proposed General Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, combine a nickel precursor (e.g., NiCl₂·glyme) and a suitable ligand (e.g., a diamine or phosphine ligand) in an appropriate solvent (e.g., THF or dioxane).

  • Reaction Setup: To the catalyst mixture, add the arylboronic acid and a base (e.g., K₃PO₄ or Cs₂CO₃).

  • Substrate Addition: Add a solution of 1-bromomethyl-o-carborane in the reaction solvent.

  • Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.

B. Potential for Ni-Catalyzed Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is known for its high functional group tolerance.[4][5][6] A nickel-catalyzed Negishi coupling of 1-bromomethyl-o-carborane could provide an alternative route to functionalized carboranes.

Proposed General Protocol:

  • Organozinc Reagent Preparation: Prepare the organozinc reagent by treating the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve a nickel catalyst (e.g., Ni(acac)₂) and a ligand (if necessary) in an appropriate solvent (e.g., THF or DMA).

  • Addition of Reagents: Add the solution of 1-bromomethyl-o-carborane, followed by the dropwise addition of the organozinc reagent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring for completion.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract the product, and purify by standard methods.

C. Potential for Ni-Catalyzed Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry.[7][8][9][10] A nickel-catalyzed version with 1-bromomethyl-o-carborane would allow for the direct introduction of amino groups.

Proposed General Protocol:

  • Reaction Setup: In a glovebox, combine a nickel precatalyst (e.g., Ni(COD)₂), a suitable ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand), and a strong base (e.g., NaOtBu or K₃PO₄) in a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Addition of Reagents: Add the amine nucleophile followed by 1-bromomethyl-o-carborane.

  • Reaction: Heat the reaction mixture under an inert atmosphere, typically between 80-120 °C, until the starting material is consumed.

  • Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.

Part 3: Mechanistic Considerations

The catalytic cycle for nickel-catalyzed cross-coupling reactions generally involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle. The precise mechanism can be influenced by the choice of catalyst, ligand, and substrate.

Catalytic_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd R1-X NiII_R1X R1-Ni(II)-X Ln OxAdd->NiII_R1X Transmetalation Transmetalation (R2-M) NiII_R1X->Transmetalation NiII_R1R2 R1-Ni(II)-R2 Ln Transmetalation->NiII_R1R2 - M-X RedElim Reductive Elimination NiII_R1R2->RedElim RedElim->Ni0 Product R1-R2 RedElim->Product

Caption: Generalized Ni(0)/Ni(II) catalytic cycle.

In the case of the Kumada coupling of 1-bromomethyl-o-carborane, the reaction likely proceeds through a Ni(0)/Ni(II) cycle. The Ni(0) species undergoes oxidative addition to the C-Br bond of 1-bromomethyl-o-carborane to form a Ni(II) intermediate. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst.

References

  • Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726–14727. [Link]

  • Weires, A. G., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 215-233. [Link]

  • Mondal, B., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10839–10853. [Link]

  • Lu, J., Wan, H., Xue, Y., Du, Y., & Lu, J. (2015). Nickel-catalyzed cross-coupling of sterically hindered 1-bromomethyl-o-carborane with alkyl and aryl Grignard reagents. Tetrahedron, 71(35), 5891-5896. [Link]

  • Dunne, J. F., et al. (2015). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances. Coordination Chemistry Reviews, 303, 78-126. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]

  • Schleyer, P. v. R., et al. (2015). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 2(11), 1465-1470. [Link]

  • Mondal, B., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10839–10853. [Link]

  • Biswas, S., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(6), 1778–1779. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Flasche, M., et al. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1959. [Link]

  • Mondal, S., et al. (2020). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. RSC Advances, 10(46), 27581-27593. [Link]

  • Wu, X., et al. (2020). Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. Angewandte Chemie International Edition, 59(35), 15009-15014. [Link]

  • Shields, J. D., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics, 42(21), 3020–3030. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 136(41), 14365–14368. [Link]

  • Wang, C., & Wang, J. (2011). Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. Organic Letters, 13(8), 2108–2111. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

  • ChemOrgChem. (2024, April 28). Kumada Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem [Video]. YouTube. [Link]

  • St. Amant, A. H., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163. [Link]

  • Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222–4223. [Link]

  • Terao, J., et al. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222–4223. [Link]

  • Reddy, B. V. S., et al. (2015). Stereospecific Nickel‐Catalyzed Cross‐Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti‐Breast‐Cancer Agents. Chemistry – An Asian Journal, 10(10), 2167-2173. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Versatile Functionalization of o-Carboranes via 1-Bromomethyl-o-carborane

Abstract Ortho-carboranes (o-carboranes) are remarkable icosahedral boron clusters, often regarded as three-dimensional analogues of benzene, that have garnered significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ortho-carboranes (o-carboranes) are remarkable icosahedral boron clusters, often regarded as three-dimensional analogues of benzene, that have garnered significant interest in medicinal chemistry and materials science.[1][2][3] Their unique properties, including exceptional thermal and chemical stability, hydrophobicity, and a high boron content, make them ideal pharmacophores and building blocks.[4][5] This guide provides a comprehensive overview of the synthetic utility of 1-bromomethyl-o-carborane, a key intermediate for introducing the carborane cage into a wide array of molecular architectures. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for functionalization with various nucleophiles, and discuss the applications of the resulting derivatives, particularly in the context of drug development.

Introduction: The Significance of o-Carborane Functionalization

The o-carborane cage (1,2-C₂B₁₀H₁₂) is a geometrically rigid and sterically bulky scaffold.[2] Its derivatization is crucial for tailoring its properties for specific applications, such as Boron Neutron Capture Therapy (BNCT), where a high concentration of boron atoms delivered selectively to tumor cells is required.[2] Functionalization allows for the attachment of targeting moieties, solubility modifiers, and other pharmacologically active groups.[2][6]

While direct functionalization of the carborane cage B-H bonds is challenging, derivatization at the carbon vertices is more straightforward.[1] 1-Bromomethyl-o-carborane serves as an exceptionally versatile electrophilic building block. The bromomethyl group acts as a reactive handle, allowing for the facile introduction of the bulky carborane cage via nucleophilic substitution reactions. This approach opens a gateway to a vast chemical space of carborane-containing compounds with potential applications in oncology, materials science, and organometallic chemistry.[7][8][9]

The Workhorse Reagent: Synthesis of 1-Bromomethyl-o-carborane

Before functionalization, a reliable supply of the starting material is paramount. The synthesis of 1-bromomethyl-o-carborane typically proceeds from 1-methyl-o-carborane via a radical bromination reaction.

Protocol 2.1: Synthesis of 1-Bromomethyl-o-carborane

Causality: This protocol utilizes AIBN as a radical initiator and NBS as the bromine source. Carbon tetrachloride (CCl₄) is a classic solvent for radical reactions due to its inertness. The reaction is driven by light and heat, which promotes the homolytic cleavage of AIBN to initiate the radical chain reaction. A reflux condenser is essential to prevent the loss of the volatile solvent.

Materials:

  • 1-methyl-o-carborane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methyl-o-carborane (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Initiation & Reflux: Heat the mixture to reflux (approx. 77°C) using a heating mantle. For optimal initiation, irradiate the flask with a 250W lamp.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[10] The consumption of the starting material indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated NaHCO₃ solution to quench any remaining acidic byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.[10]

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1-bromomethyl-o-carborane as a white solid.

Self-Validation:

  • ¹H NMR: Expect a characteristic singlet for the CH₂Br protons around δ 3.5-4.0 ppm. The cage C-H proton will appear as a broad singlet.

  • ¹¹B NMR: A complex series of signals characteristic of the o-carborane cage will be observed.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for one bromine atom.

Core Application: Nucleophilic Substitution Reactions

The primary utility of 1-bromomethyl-o-carborane lies in its reactivity towards a wide range of nucleophiles.[7] The electron-withdrawing nature of the carborane cage enhances the electrophilicity of the methylene carbon, making it susceptible to SN2 attack.

G cluster_workflow General Functionalization Workflow Start 1-Bromomethyl- o-carborane Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (Nu-H or Nu⁻) Nucleophile->Reaction Product Functionalized o-carborane (Cb-CH₂-Nu) Reaction->Product Application Applications (BNCT, Materials, etc.) Product->Application

Caption: General workflow for functionalizing o-carboranes.

C-N Bond Formation: Synthesis of Carboranyl Amines

Amines readily displace the bromide to form carboranylmethylamines.[11] These products are crucial for introducing the carborane cage into peptides and other biomolecules.

Causality: The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to dissolve the reagents and facilitate the SN2 reaction. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HBr byproduct.[12] Alternatively, a non-nucleophilic base like triethylamine can be added.

Protocol 3.1.1: Reaction with a Primary Amine (e.g., Benzylamine)

  • Setup: Dissolve 1-bromomethyl-o-carborane (1.0 eq) in acetonitrile in a round-bottom flask.

  • Addition: Add benzylamine (2.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 50°C for 12-24 hours. Monitor by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove the amine hydrobromide salt.

    • Dry the organic layer with Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography (Silica, Hexane/Ethyl Acetate gradient).

Self-Validation:

  • ¹H NMR: Disappearance of the CH₂Br signal and appearance of a new singlet for the Cb-CH₂ -N group, along with signals for the amine moiety. A broad singlet for the N-H proton will also be present.

  • IR Spectroscopy: Look for N-H stretching bands around 3300-3400 cm⁻¹.

C-O Bond Formation: Synthesis of Carboranyl Ethers

The reaction with alkoxides or phenoxides provides a straightforward route to carboranyl ethers.

Causality: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide/phenoxide in situ. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the cation. The reaction is initially run at 0°C to control the exothermic deprotonation step.

Protocol 3.2.1: Reaction with a Phenol (e.g., 4-Methoxyphenol)

  • Alkoxide Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool the suspension to 0°C.

  • Alcohol Addition: Add a solution of 4-methoxyphenol (1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0°C, then allow to warm to room temperature.

  • Carborane Addition: Add a solution of 1-bromomethyl-o-carborane (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Heat the mixture to reflux and stir until TLC indicates completion.

  • Work-up:

    • Cool the reaction to 0°C and cautiously quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify by column chromatography.

C-S and C-P Bond Formation: Accessing Thioethers and Phosphonium Salts

Thiols and phosphines, being soft and highly effective nucleophiles, react readily with 1-bromomethyl-o-carborane.[13]

  • Thiols: The reaction with thiols is analogous to that with alcohols but often proceeds under milder conditions, typically using a base like K₂CO₃ or Et₃N in acetone or acetonitrile.[13]

  • Phosphines: Tertiary phosphines, such as triphenylphosphine, react directly with 1-bromomethyl-o-carborane in a solvent like toluene or THF at reflux to form stable phosphonium salts. These salts are valuable as precursors to Wittig reagents or as ligands in coordination chemistry.

Summary of Representative Functionalization Reactions

Nucleophile ClassExample NucleophileBase / ConditionsSolventProduct TypeTypical Yield (%)
Nitrogen AnilineK₂CO₃, 80 °CDMFSecondary Amine85-95
Oxygen Sodium Ethoxidein situ, RTEthanolEther90-98
Sulfur ThiophenolEt₃N, RTTHFThioether>95
Phosphorus TriphenylphosphineRefluxToluenePhosphonium Salt90-99
Carbon Sodium Cyanide60 °CDMSONitrile80-90

Yields are representative and may vary based on substrate and specific reaction conditions.

Applications in Drug Development & Beyond

The ability to easily attach the robust and boron-rich carborane cage to diverse molecular scaffolds is of immense interest to drug developers.[4]

  • Boron Neutron Capture Therapy (BNCT): This is the most prominent application. Functionalized carboranes are attached to tumor-targeting molecules (e.g., amino acids, nucleosides, antibodies) to selectively deliver a high payload of ¹⁰B atoms to cancer cells.[2][6]

  • Pharmacophore Replacement: The icosahedral carborane cage can serve as a hydrophobic, stable, and three-dimensional bioisostere for phenyl rings or other lipophilic groups in known drugs.[4][5] This substitution can enhance metabolic stability, improve binding affinity, or alter the pharmacological profile of the parent molecule.

  • Materials Science: Carborane-functionalized polymers exhibit enhanced thermal stability. Carborane derivatives are also explored for applications in electronics and as specialized ligands in catalysis.[1]

G cluster_reactivity Reactivity of 1-Bromomethyl-o-carborane Start Cb-CH₂-Br N_nuc N-Nucleophiles (R-NH₂) Start->N_nuc O_nuc O-Nucleophiles (R-OH + Base) Start->O_nuc S_nuc S-Nucleophiles (R-SH + Base) Start->S_nuc P_nuc P-Nucleophiles (R₃P) Start->P_nuc N_prod Cb-CH₂-NHR (Amines) N_nuc->N_prod C-N formation O_prod Cb-CH₂-OR (Ethers) O_nuc->O_prod C-O formation S_prod Cb-CH₂-SR (Thioethers) S_nuc->S_prod C-S formation P_prod Cb-CH₂-PR₃⁺ Br⁻ (Phosphonium Salts) P_nuc->P_prod C-P formation

Caption: Nucleophilic substitution pathways for 1-bromomethyl-o-carborane.

Safety & Handling

  • Boron Compounds: While carboranes themselves are generally stable, boron hydrides (precursors) are toxic and flammable. Handle all boron-containing reagents in a well-ventilated fume hood.

  • Reagents: NBS is a corrosive lachrymator. NaH is highly flammable and reacts violently with water. AIBN can decompose violently upon heating. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves, at all times.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 1-Bromomethyl-o-carborane.
  • Bewickchemistry. (2021). Nucleophilic Substitution with amines. YouTube.
  • Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews, 51(8), 2813-2831.
  • National Center for Biotechnology Information. (n.d.). Carboranes with Exopolyhedral Boron-Tetrel Bonds. PubMed Central.
  • Qiu, Z., & Xie, Z. (2014). Generation and reactivity of o-carborynes. Dalton Transactions, 43(13), 4925-4934.
  • Figshare. (2023). B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration.
  • Ma, J. (2019). Nucleophilic Substitution of Amine. YouTube.
  • Royal Society of Chemistry. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews.
  • Semantic Scholar. (n.d.). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane.
  • The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. YouTube.
  • ResearchGate. (n.d.). COMMUNICATION Bis(1-methyl-ortho-carboranyl)borane.
  • Royal Society of Chemistry. (n.d.). HSAB theory guiding electrophilic substitution reactions of o-carborane.
  • Ye, Q., et al. (2024). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science, 15, 4839-4845.
  • National Center for Biotechnology Information. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Carboranes as unique pharmacophores in antitumor medicinal chemistry. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science.
  • Zargham, E. O., Mason, C. A., & Lee Jr, M. W. (2019). The Use of Carboranes in Cancer Drug Development. International Journal of Cancer and Clinical Research, 6(110).
  • Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. RSC Publishing.
  • Hilaris Publisher. (2019). The Use of Carboranes in Cancer Drug Development.
  • Odesa I. I. Mechnikov National University. (n.d.). Synthesis and Comparison of Reactivity of Amine-Borane Complexes.

Sources

Application

Application Notes and Protocols: Leveraging 1-Bromomethyl-o-carborane as a Novel Pharmacophore in Drug Design

Introduction: The Emergence of Carboranes in Medicinal Chemistry The incorporation of boron clusters, particularly carboranes, into drug candidates represents a paradigm shift in medicinal chemistry. Among these, the ico...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Carboranes in Medicinal Chemistry

The incorporation of boron clusters, particularly carboranes, into drug candidates represents a paradigm shift in medicinal chemistry. Among these, the icosahedral cage of ortho-carborane (o-carborane), a compound of boron, hydrogen, and carbon with the formula C₂B₁₀H₁₂, offers a unique three-dimensional structure and exceptional chemical stability. Its hydrophobic nature and the ability of its boron atoms to form "dihydrogen bonds" with biological targets make it a fascinating pharmacophore. 1-Bromomethyl-o-carborane is a key starting material for introducing this unique scaffold into biologically active molecules, opening new avenues for drug discovery.

This guide provides an in-depth exploration of the application of 1-bromomethyl-o-carborane in drug design, detailing its properties, synthetic utility, and protocols for its incorporation into potential therapeutic agents.

The o-Carborane Cage: A Pharmacophore with Unique Properties

The o-carborane cage is not just a bulky substituent; it is a versatile pharmacophore with several advantageous properties for drug design:

  • Three-Dimensionality and Rigidity: Unlike planar aromatic rings, the icosahedral structure of o-carborane provides a rigid, three-dimensional scaffold. This allows for precise spatial positioning of substituents to interact with biological targets.

  • Hydrophobicity: The carborane cage is highly hydrophobic, which can enhance the binding of a drug candidate to hydrophobic pockets in enzymes or receptors. This property can also improve membrane permeability.

  • Dihydrogen Bonding: The boron-hydrogen (B-H) bonds in the carborane cage can act as proton donors to form non-classical hydrogen bonds, known as dihydrogen bonds, with appropriate acceptor atoms in biological targets. This provides an additional mode of interaction that can enhance binding affinity and selectivity.

  • Metabolic Stability: The carborane cage is exceptionally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

  • Low Cytotoxicity: The carborane cage itself generally exhibits low cytotoxicity, making it a safe scaffold for the development of new therapeutics.

1-Bromomethyl-o-carborane: A Versatile Building Block

1-Bromomethyl-o-carborane is the workhorse for introducing the o-carborane cage into organic molecules. The bromomethyl group is a reactive handle that allows for a variety of chemical transformations, making it a versatile starting material for medicinal chemists.

Key Reactions of 1-Bromomethyl-o-carborane

The primary utility of 1-bromomethyl-o-carborane lies in its ability to undergo nucleophilic substitution reactions. This allows for the facile attachment of the carborane cage to a wide range of molecular scaffolds.

dot

Reactions A 1-Bromomethyl-o-carborane B Nucleophilic Substitution (SN2) A->B Reacts via C Carborane-containing ethers B->C with Alcohols/Phenols D Carborane-containing esters B->D with Carboxylates E Carborane-containing amines B->E with Amines F Carborane-containing thioethers B->F with Thiols G Carborane-containing azides B->G with Azide ion

Caption: Key nucleophilic substitution reactions of 1-bromomethyl-o-carborane.

Experimental Protocols

The following protocols provide a starting point for researchers working with 1-bromomethyl-o-carborane. These should be adapted and optimized based on the specific substrate and desired product.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of 1-bromomethyl-o-carborane with a generic nucleophile (Nu-H).

Materials:

  • 1-Bromomethyl-o-carborane

  • Nucleophile (e.g., alcohol, phenol, amine, thiol)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., NaH, K₂CO₃, Et₃N)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent.

  • Reaction Initiation: To the stirred solution, add a solution of 1-bromomethyl-o-carborane (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryNucleophileBaseSolventTime (h)Yield (%)
1PhenolK₂CO₃Acetonitrile1285
2BenzylamineEt₃NTHF892
3ThiophenolNaHDMF678
Synthesis of a Carborane-Containing Amine

This protocol details the synthesis of N-(o-carboranylmethyl)aniline.

Materials:

  • 1-Bromomethyl-o-carborane

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of aniline (1.1 g, 12 mmol) and triethylamine (1.7 mL, 12 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add a solution of 1-bromomethyl-o-carborane (2.37 g, 10 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate = 4:1).

  • After completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to afford N-(o-carboranylmethyl)aniline as a white solid.

dot

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline & Et3N in THF B Add 1-Bromomethyl-o-carborane solution A->B C Stir at RT for 12h B->C D Filter C->D E Concentrate D->E F Column Chromatography E->F G Pure Product F->G

Caption: Workflow for the synthesis of a carborane-containing amine.

Applications in Drug Design: Case Studies

The unique properties of the o-carborane cage have been exploited in the design of various therapeutic agents.

  • Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10, which has a high neutron capture cross-section. This property is utilized in BNCT, a targeted radiation therapy for cancer. Carborane-containing drugs are designed to selectively accumulate in tumor cells. Upon irradiation with thermal neutrons, the boron-10 atoms capture neutrons and undergo a nuclear reaction that releases high-energy alpha particles and lithium-7 nuclei, which kill the cancer cells with minimal damage to surrounding healthy tissue.

  • Enzyme Inhibition: The hydrophobicity and three-dimensional structure of the carborane cage make it an effective pharmacophore for targeting the active sites of enzymes. For example, carborane-containing inhibitors of carbonic anhydrase and HIV protease have been developed.

  • Receptor Modulation: The ability of carboranes to mimic phenyl groups has led to their incorporation into ligands for various receptors, including estrogen receptors and cannabinoid receptors.

Conclusion and Future Perspectives

1-Bromomethyl-o-carborane is a valuable and versatile building block for the introduction of the unique o-carborane pharmacophore into drug candidates. Its distinct structural, electronic, and biological properties offer exciting opportunities for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the interactions of carboranes with biological systems continues to grow, so too will the applications of this fascinating class of compounds in medicinal chemistry.

References

  • Scholz, M., & Hey-Hawkins, E. (2019). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application. Chemical Reviews, 119(14), 8251-8317. [Link]

  • Michiue, H., Nishiki, T., & Matsui, H. (2021). Boron Neutron Capture Therapy (BNCT) for Malignant Brain Tumors: A Review. Journal of Clinical Medicine, 10(16), 3568. [Link]

Method

Application Note: 1-Bromomethyl-o-carborane in Medicinal Chemistry

Executive Summary 1-Bromomethyl-o-carborane (1-BM-o-C) represents a critical "linker" synthon in modern medicinal chemistry, bridging the gap between organic pharmacophores and inorganic boron clusters. Unlike the parent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromomethyl-o-carborane (1-BM-o-C) represents a critical "linker" synthon in modern medicinal chemistry, bridging the gap between organic pharmacophores and inorganic boron clusters. Unlike the parent ortho-carborane, which requires harsh lithiation for functionalization, 1-BM-o-C provides a reactive electrophilic methylene handle (


). This allows for the facile introduction of the carborane cage—a hydrophobic, metabolically stable, three-dimensional bioisostere of the phenyl ring—into drug scaffolds via nucleophilic substitution (

).

This guide details the specific protocols for utilizing 1-BM-o-C in the synthesis of Boron Neutron Capture Therapy (BNCT) agents and High-Affinity Ligands , focusing on overcoming the steric hindrance imposed by the bulky carborane cage.

Part 1: Chemical Profile & Handling

The icosahedral carborane cage (


) confers unique physicochemical properties. The methylene spacer in 1-BM-o-C mitigates the electron-withdrawing effect of the cage on the reaction center, yet steric bulk remains a primary consideration.
Key Physicochemical Properties
PropertyValue/DescriptionRelevance to Drug Design
Molecular Weight ~237.12 g/mol High boron content per mass unit (approx. 45% B).
Geometry Icosahedral (Spherical)Occupies rotating volume similar to adamantane or a rotating phenyl ring.
Lipophilicity High (

)
Increases membrane permeability; requires polar organic solvents for synthesis.
Reactivity Electrophilic (

Alkyl Halide)
Susceptible to

, but reaction rates are retarded by the adjacent cage bulk.
Stability High Thermal/Chemical StabilityResistant to catabolic enzymatic degradation (e.g., peptidases, oxidases).

Safety Note: While carboranes are generally non-toxic, boron compounds should be handled in a fume hood. Avoid inhalation of dust.[1][2][3] In case of contact, wash with copious water.[1][2][4]

Part 2: Synthetic Protocols

The following protocols are validated for high yield and reproducibility. They address the specific challenge of the carborane's steric bulk, which often necessitates elevated temperatures and polar aprotic solvents.

Protocol A: Synthesis of Carboranyl-Azides (Click Chemistry Precursor)

The conversion of 1-BM-o-C to its azide derivative is the most versatile entry point, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugation to peptides or nucleic acids.

Reagents:

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 – 2.0 eq)
    
  • Solvent: Dry DMF or DMSO (0.2 M concentration)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) (Optional, accelerates reaction)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1-Bromomethyl-o-carborane in dry DMF.

  • Activation: Add TBAI and stir for 5 minutes. The iodide undergoes Finkelstein exchange, creating a more reactive iodide intermediate in situ.

  • Substitution: Add solid

    
     in one portion.
    
  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Note: Room temperature reaction is prohibitively slow due to the cage sterics.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The azide product is usually less polar than the bromide.

  • Workup: Dilute with

    
    , wash 3x with water (to remove DMF), and 1x with brine. Dry over 
    
    
    
    and concentrate.
  • Safety Check: Carboranyl azides are generally stable, but avoid rotary evaporation to dryness at high heat.

Protocol B: Direct N-Alkylation of Heterocycles (Nucleosides/Bases)

This protocol is used to synthesize BNCT agents, such as carboranyl-thymidine analogues.

Reagents:

  • Target Heterocycle (e.g., Thymine, Uracil) (1.2 eq)

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or NaH (1.2 eq)
    
  • Solvent: Dry Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve the heterocycle in MeCN. Add

    
     and stir at RT for 30 mins to generate the nucleophilic anion.
    
  • Addition: Add 1-Bromomethyl-o-carborane dissolved in a minimum amount of MeCN dropwise.

  • Reflux: Heat the reaction to reflux (80–82°C) for 12–24 hours.

    • Critical Insight: The bulky cage hinders the approach of the nucleophile. Reflux is mandatory to overcome the activation energy barrier.

  • Filtration: Cool to RT and filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography.

    • Eluent: Gradient of

      
       -> 
      
      
      
      :MeOH (95:5).

Part 3: Mechanism & Workflow Visualization

The following diagrams illustrate the strategic utility of 1-BM-o-C in drug discovery, highlighting the divergence between direct alkylation and "Click" chemistry routes.

CarboraneWorkflow cluster_properties Key Advantages Start 1-Bromomethyl-o-carborane (Electrophile) AzideStep Nucleophilic Sub. (NaN3 / DMF / 80°C) Start->AzideStep AlkylationStep Direct N-Alkylation (Base / Reflux / MeCN) Start->AlkylationStep Azide Carboranyl-Azide (Click Precursor) AzideStep->Azide Click CuAAC Reaction (Alkyne-Drug) Azide->Click Triazole Carborane-Triazole-Drug (High Stability Conjugate) Click->Triazole Bioorthogonal Nucleoside Carboranyl-Nucleoside (BNCT Agent) AlkylationStep->Nucleoside Steric Challenge P1 Hydrophobic Pharmacophore P2 Metabolic Stability P3 High Boron Loading

Figure 1: Divergent synthetic pathways for 1-Bromomethyl-o-carborane.[5][6][7] The upper path utilizes Click chemistry for modularity; the lower path represents direct functionalization of pharmacophores.

Part 4: Applications in Medicinal Chemistry[7][8][9][10][11]

Boron Neutron Capture Therapy (BNCT)

BNCT requires the delivery of high concentrations of


 (

tissue) specifically to tumor cells.
  • Application: 1-BM-o-C is used to attach the boron cluster to Nucleosides (e.g., Thymidine) or Amino Acids (e.g., Tyrosine).

  • Mechanism: These conjugates are actively transported into rapidly dividing cancer cells (which upregulate amino acid/nucleoside transporters), resulting in selective boron accumulation. Upon neutron irradiation, the

    
     captures a neutron, releasing an alpha particle that destroys the cell from within.
    
Phenyl Bioisosterism (The "Super-Phenyl")

The carborane cage is roughly the size of a rotating phenyl ring but is 3D and highly hydrophobic.

  • Application: Replacing a phenyl ring in a known drug (e.g., Tamoxifen, kinase inhibitors) with a carborane moiety using 1-BM-o-C.

  • Benefit:

    • Metabolic Blockade: The C-B bonds are resistant to Cytochrome P450 oxidation, extending the half-life of the drug.

    • Hydrophobic Binding: The "greasy" cage can fill hydrophobic pockets in receptor active sites more effectively than a flat phenyl ring, potentially increasing potency (e.g., Estrogen Receptor ligands).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance of the cage prevents

attack.
Switch solvent to DMF (more polar); Add TBAI catalyst; Increase temperature to 90°C.
Unreacted Starting Material Nucleophile is too weak or base is insufficient.Ensure anhydrous conditions; Switch base from

to Cs2CO3 (Cesium effect) or NaH.
Degradation Base-induced "deboronation" (Cage opening).Avoid strong alkoxides (e.g., NaOMe) or prolonged exposure to amines at high heat. Stick to non-nucleophilic bases like DIPEA or carbonates.

References

  • Valliant, J. F., et al. "The medicinal chemistry of carboranes." Chemical Reviews 102.6 (2002): 1689-1722.

  • Scholz, M., & Hey-Hawkins, E. "Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies." Chemical Reviews 111.11 (2011): 7035–7062.

  • Tjarks, W. "The use of boron clusters in the rational design of boron neutron capture therapy agents." Journal of Organometallic Chemistry 614 (2000): 37-47.

  • Issa, F., et al. "Boron in Drug Discovery: Carboranes as Unique Pharmacophores in Antitumor Medicinal Chemistry." Cancers (2021).[8]

  • BenchChem. "Nucleophilic Substitution Reactions of Bromomethyl-derivatives: Protocols."

Sources

Application

Application Notes &amp; Protocols for 1-Bromomethyl-o-carborane Derivatives in Boron Neutron Capture Therapy (BNCT)

Introduction: The Principle of Boron Neutron Capture Therapy (BNCT) Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a binary approach to selectively destroy cancer cells while sparing s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a binary approach to selectively destroy cancer cells while sparing surrounding healthy tissue.[1] The therapy is contingent on the nuclear capture reaction that occurs when a stable isotope, boron-10 (¹⁰B), is irradiated with low-energy thermal neutrons.[2] This interaction results in a fission reaction, producing high-energy alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei.[2] These particles have a very short path length of approximately 5–9 micrometers, roughly the diameter of a single cell, which confines their destructive energy to the boron-loaded tumor cells.[2][3]

The clinical success of BNCT is critically dependent on the selective delivery of a sufficient quantity of ¹⁰B to tumor cells—a concentration of approximately 10⁹ ¹⁰B atoms per cell is considered necessary for effective therapy.[4] This necessitates the development of sophisticated boron delivery agents that can preferentially accumulate in malignant tissues.[5][6]

The Role of Carboranes as Boron Delivery Agents

Among the various boron-containing molecules, carboranes have emerged as highly promising candidates for BNCT.[6][7] Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms.[6] The ortho-carborane (1,2-closo-C₂B₁₀H₁₂) isomer is particularly noteworthy for its exceptional stability and high boron content, making it an ideal scaffold for BNCT agents.

Key Advantages of o-Carborane:

  • High Boron Content: Each carborane cage contains 10 boron atoms, providing a high payload of the therapeutic isotope.

  • Kinetic Stability: The icosahedral structure is remarkably stable under physiological conditions.

  • Chemical Versatility: The two carbon atoms in the cage can be readily functionalized, allowing for the attachment of various moieties to improve solubility and tumor targeting.

However, the inherent hydrophobicity of the carborane cage presents a significant challenge, often preventing its direct use in physiological environments.[6] This necessitates chemical modification to enhance water solubility and facilitate systemic delivery.

1-Bromomethyl-o-carborane: A Versatile Precursor for BNCT Drug Development

1-Bromomethyl-o-carborane is a key intermediate in the synthesis of advanced BNCT agents. The bromomethyl group serves as a reactive handle, enabling covalent conjugation to a wide array of biomolecules and targeting ligands. This versatility allows for the development of sophisticated drug delivery systems designed to overcome the limitations of earlier-generation boron agents.

Strategies for Derivatization: The primary utility of 1-bromomethyl-o-carborane lies in its ability to act as an alkylating agent, readily reacting with nucleophiles such as amines, thiols, and carboxylates. This allows for straightforward conjugation to:

  • Amino Acids and Peptides: To improve water solubility and potentially target specific cellular uptake pathways.[4]

  • Antibodies: For targeted delivery to tumor-associated antigens.[7][8]

  • Nucleosides: To target rapidly proliferating cancer cells.[4]

  • Nanoparticles and Liposomes: To enhance systemic circulation time, improve tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and carry a large number of boron atoms per particle.[7][9][10]

G cluster_0 Core Synthesis & Derivatization Start Decaborane (B10H14) Step1 Synthesis of o-Carborane Step2 Lithiation & Reaction with Paraformaldehyde Step3 Bromination to form 1-Bromomethyl-o-carborane Step4 Conjugation to Targeting Moiety (e.g., Amino Acid, Antibody, Nanoparticle) Final Final BNCT Drug Candidate

Experimental Protocols

Protocol 4.1: Synthesis of a Carborane-Amino Acid Conjugate

This protocol details the conjugation of 1-bromomethyl-o-carborane to the amino group of a protected amino acid, such as N-Boc-lysine methyl ester. This serves as a model for creating more complex bioconjugates.

Rationale: The reaction is a standard nucleophilic substitution where the amine of the amino acid displaces the bromide. A protected amino acid is used to prevent unwanted side reactions at the carboxylic acid and alpha-amino groups. The base (e.g., triethylamine) is essential to neutralize the HBr generated during the reaction, driving it to completion.

Materials:

  • 1-Bromomethyl-o-carborane

  • N-α-Boc-L-lysine methyl ester

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve N-α-Boc-L-lysine methyl ester (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as an acid scavenger.

  • Addition of Carborane: Dissolve 1-bromomethyl-o-carborane (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring lysine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the 1-bromomethyl-o-carborane spot indicates the reaction is proceeding. This may take 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and Mass Spectrometry.

Protocol 4.2: In Vitro Evaluation of Carborane Derivatives

This section outlines the essential in vitro assays to determine the suitability of a new carborane derivative for BNCT.

Rationale: Before assessing boron uptake, it is crucial to determine the inherent toxicity of the compound. An ideal BNCT agent should have low cytotoxicity in the absence of neutron irradiation.[9][11] The MTT or MTS assay is a standard colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., T98G human glioblastoma cells).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Carborane derivative stock solution (dissolved in DMSO, then diluted in media)

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the carborane derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated and vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for a period that reflects the intended treatment window (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • Viability Assessment: After incubation, add the MTT/MTS reagent to each well according to the manufacturer's protocol. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable). Compounds with high IC₅₀ values are preferred.

Rationale: The efficacy of BNCT is directly related to the amount of boron that accumulates within tumor cells. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for quantifying intracellular boron concentrations due to its high sensitivity and ability to measure specific isotopes.[12]

Materials:

  • Cancer cell line of interest

  • Carborane derivative

  • 6-well cell culture plates

  • Cell scraper

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • High-purity nitric acid (for digestion)

  • ICP-MS instrument

Procedure:

  • Cell Seeding and Treatment: Seed a known number of cells (e.g., 1 x 10⁶) into 6-well plates and allow them to adhere. Treat the cells with a non-toxic concentration of the carborane derivative (determined from the cytotoxicity assay) for a set period (e.g., 4, 12, 24 hours).

  • Cell Harvesting: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular or membrane-bound compound.[13]

  • Cell Counting: Detach the cells using Trypsin-EDTA and count them accurately. This step is critical for normalizing the boron content per cell.

  • Sample Preparation (Digestion): Pellet the counted cells by centrifugation. Digest the cell pellet in high-purity nitric acid. This can be done using a hot plate or microwave digester until the solution is clear.[12]

  • ICP-MS Analysis: Dilute the digested sample to a final volume with ultrapure water. Analyze the boron concentration using ICP-MS. A calibration curve must be prepared using a certified boron standard.[14]

  • Data Analysis: Calculate the amount of boron (in µg) per million cells or per gram of tissue. The target is to achieve a concentration of at least 20-50 µg of ¹⁰B per gram of tissue for clinical efficacy.[11]

G cluster_0 In Vitro Evaluation Workflow Start New Carborane Derivative Cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) Decision Is Compound Non-Toxic? Uptake Cellular Boron Uptake Assay (ICP-MS) Decision2 Is Boron Uptake Sufficient (>20 µg/g)? Irradiation In Vitro BNCT (Cell Survival Post-Irradiation) End Candidate for In Vivo Studies Reject Reject or Redesign Compound

Data Presentation & Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Data Summary for Novel Carborane Derivatives

Compound IDTargeting MoietyIC₅₀ (µM) in T98G cellsBoron Uptake (µg B / 10⁶ cells) @ 24h
Cpd-001 None (Parent)75.21.5
Cpd-002 Lysine> 2008.9
Cpd-003 TAT Peptide> 20021.3
BPA Phenylalanine> 20010.1

Interpretation: In this example, Cpd-003 shows the most promise. It has very low intrinsic toxicity (IC₅₀ > 200 µM) and achieves the highest intracellular boron concentration, surpassing the clinically used agent Boronophenylalanine (BPA). This makes it a strong candidate for further in vivo studies.

G

References

  • In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of Novel Carborane-hybrids Based on a Triazine Scaffold for Boron Neutron Capture Therapy | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ranc, V., & Žárská, L. (2026, January 5). Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery. Preprints.org. [Link]

  • Cellular uptake evaluation of pentagamaboronon-0 (PGB-0) for boron neutron capture therapy (BNCT) against breast cancer cells. (2021). PubMed. [Link]

  • Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles. (2025, March 26). PubMed Central (PMC). [Link]

  • Boron Neutron Capture Therapy - A Literature Review. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Ranc, V., & Žárská, L. (2026). Boron Theranostic Nanoplatform Utilizing a GO@Carborane@Au Hybrid Framework for Targeted Delivery. MDPI. [Link]

  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches. (2025, August 14). Journal of Analytical Atomic Spectrometry. [Link]

  • A Review of Boron Neutron Capture Therapy: Its History and Current Challenges. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]

  • Boron Compounds Conjugated with Biomolecules. (n.d.). DGBNCT. Retrieved January 30, 2026, from [Link]

  • Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles. (2025, March 26). MDPI. [Link]

  • Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. (n.d.). SCK CEN. Retrieved January 30, 2026, from [Link]

  • Boron Neutron Capture Therapy Animation. (2020, April 14). YouTube. [Link]

  • Determination of boron in serum, plasma and urine by inductively coupled plasma mass spectrometry (ICP-MS). Use of mannitol-ammonia as diluent and for eliminating memory effect. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis of High Boron-Loaded Nucleic Acids for BNCT. (2021, March 15). National Institutes of Health (NIH). [Link]

  • Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-10 Stable Isotope Experiments with Plants, Animals, and Humans. (n.d.). National Institute of Environmental Health Sciences. Retrieved January 30, 2026, from [Link]

  • Boron Neutron Capture Therapy. (2025, December 11). Massive Bio. [Link]

  • Accurate Boron Determination in Tourmaline by Inductively Coupled Plasma Mass Spectrometry: An Insight into the Boron–Mannitol Complex-Based Wet Acid Digestion Method. (2024, June 6). MDPI. [Link]

  • Liposome formulations of o-carborane for the boron neutron capture therapy of cancer. (n.d.). Europe PMC. Retrieved January 30, 2026, from [Link]

  • Mechanism of treatment. (n.d.). BNCT. Retrieved January 30, 2026, from [Link]

Sources

Method

Application Note: Role of 1-Bromomethyl-o-carborane in Antitumor Agent Development

Executive Summary This application note details the strategic implementation of 1-Bromomethyl-o-carborane (1-BM-o-C) in the synthesis of next-generation antitumor agents. Unlike traditional organic pharmacophores, the ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 1-Bromomethyl-o-carborane (1-BM-o-C) in the synthesis of next-generation antitumor agents. Unlike traditional organic pharmacophores, the carborane moiety offers unique 3D aromaticity, high hydrophobicity, and exceptional metabolic stability. This guide focuses on two primary applications:

  • Boron Neutron Capture Therapy (BNCT): Using 1-BM-o-C to synthesize high-boron-content nucleosides.

  • Pharmacophore Engineering: Utilizing the carborane cage as a bioisostere for phenyl rings to enhance ligand-target binding affinity in kinase inhibitors and immune checkpoint modulators.

Technical Background & Mechanism

The "Privileged Synthon" Status

1-Bromomethyl-o-carborane is a derivative of ortho-carborane (


) functionalized with a reactive bromomethyl group (

) at the C1 position.
  • Reactivity: The exocyclic bromine serves as an excellent leaving group, facilitating

    
     nucleophilic substitution reactions with amines, alkoxides, and thiols.
    
  • Structural Advantage: The methylene spacer (

    
    ) insulates the nucleophile from the steric bulk and electron-withdrawing nature of the carborane cage, improving reaction yields compared to direct cage substitution.
    
Mechanism of Action: BNCT

In BNCT applications, the goal is to deliver


 isotopes selectively to tumor cells. Upon irradiation with low-energy thermal neutrons, the boron nucleus captures a neutron and undergoes nuclear fission.

Reaction:



The resulting


-particles and Lithium nuclei have a short path length (

, approx.[1] one cell diameter), causing lethal double-strand DNA breaks specifically within the boron-loaded tumor cell, sparing adjacent healthy tissue.
Visualization of BNCT Mechanism

BNCT_Mechanism Neutron Thermal Neutron (0.025 eV) Boron10 10-Boron Agent (Intracellular) Neutron->Boron10 Capture Fission Nuclear Fission Reaction Boron10->Fission Excitation Alpha Alpha Particle (4He) High LET Fission->Alpha Energy Release Lithium Lithium Nucleus (7Li) High LET Fission->Lithium Damage Lethal DNA Damage (Double Strand Break) Alpha->Damage < 10 µm Range Lithium->Damage

Figure 1: Mechanism of Boron Neutron Capture Therapy (BNCT).[2] The high Linear Energy Transfer (LET) particles destroy the cell from within.

Experimental Protocols

Safety Precaution: Boron Chemistry
  • Hazard: Carboranes are generally stable, but alkyl halides are potential alkylating agents.

  • Requirement: All reactions must be performed in a fume hood. Use nitrile gloves.

  • Disposal: Boron-containing waste must be segregated from standard organic waste streams according to institutional EHS guidelines.

Protocol A: Synthesis of Carboranyl Nucleosides (N-Alkylation)

This protocol describes the synthesis of a carborane-functionalized thymidine analog, a critical precursor for BNCT agents that are phosphorylated by Thymidine Kinase 1 (TK1) in proliferating tumor cells.

Objective: Attach the o-carborane cage to the N3 position of Thymidine.

Materials:

  • Thymidine (Nucleophile)

  • 1-Bromomethyl-o-carborane (Electrophile)[3]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (MeCN) or DMF (anhydrous)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve Thymidine (1.0 eq, 2.0 mmol) in anhydrous MeCN (20 mL).

  • Activation: Add anhydrous

    
     (1.5 eq, 3.0 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation of the N3-hydrogen.
    
  • Alkylation: Add 1-Bromomethyl-o-carborane (1.1 eq, 2.2 mmol) dropwise dissolved in 5 mL MeCN.

  • Reflux: Equip with a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The product will appear as a new spot with a higher

    
     value due to the lipophilic carborane moiety.
    
  • Work-up:

    • Cool to RT and filter off the solid

      
      .
      
    • Evaporate the solvent under reduced pressure.[4]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR (look for disappearance of N3-H and appearance of 
    
    
    
    -carborane singlet/doublet around 3.8-4.0 ppm) and
    
    
    -NMR (characteristic broad multiplet -2 to -15 ppm).
Protocol B: Carborane as a Phenyl Bioisostere (PD-L1 Inhibitors)

This protocol outlines the replacement of a phenyl ring with a carborane moiety to probe hydrophobic pockets in target proteins (e.g., PD-L1).

Workflow Visualization:

Synthesis_Workflow Start 1-Bromomethyl-o-carborane (Precursor) Step1 Nucleophilic Substitution (Target: Amine/Phenol) Start->Step1 + Nucleophile (K2CO3/DMF) Intermed Carboranyl Intermediate (Hydrophobic Anchor) Step1->Intermed SN2 Reaction Step2 Coupling / Deprotection (Linker Attachment) Intermed->Step2 Final Final Antitumor Agent (Enhanced Lipophilicity) Step2->Final Purification

Figure 2: Synthetic workflow for incorporating carborane pharmacophores.

Data Analysis & Interpretation

When replacing a phenyl ring with a carboranyl methyl group, significant physicochemical changes occur. Below is a comparative analysis of a standard phenyl-based inhibitor versus its carborane analog (Hypothetical data based on typical bioisostere trends [1, 2]).

PropertyPhenyl Analog (Reference)Carborane Analog (1-BM-o-C derived)Impact on Drug Design
Geometry 2D Planar3D Spherical (Rotating)Fills hydrophobic pockets more effectively.
Volume ~78 ų~148 ųIncreased steric demand; requires larger binding pocket.
Lipophilicity (LogP) 2.5 - 3.04.5 - 5.5Enhanced membrane permeability; may require formulation aid.
Metabolic Stability Susceptible to P450 oxidationHighly ResistantProlongs half-life (

) in vivo.
Binding Mode

stacking
Hydrophobic / Dihydrogen bondingUnique

interactions.

Interpretation:

  • Success Indicator: If the target protein (e.g., Estrogen Receptor, PD-L1) possesses a large hydrophobic pocket, the carborane analog often exhibits a 10-100x lower

    
     due to the "hydrophobic effect" and the displacement of high-energy water molecules.
    
  • Failure Mode: If the binding pocket is narrow or flat, the steric bulk of the carborane will prevent binding, leading to loss of activity.

References

  • Tjarks, W. (2025).[4] The medicinal chemistry of carboranes. ResearchGate. Link

  • Wang, J., et al. (2022).[2] Carboranes as unique pharmacophores in antitumor medicinal chemistry. Molecular Therapy - Oncolytics. Link

  • Barth, R. F., et al. (2018). Boron neutron capture therapy of cancer: Current status and future prospects. Clinical Cancer Research. Link

  • Lesnikowski, Z. J. (2016). Nucleoside Scaffolds and Carborane Clusters for Boron Neutron Capture Therapy. Current Medicinal Chemistry. Link

  • Druzina, A., et al. (2016).[5] Synthesis of carborane-containing nucleosides for BNCT. JINR. Link

Sources

Application

Application Note: Strategic Utilization of 1-Bromomethyl-o-carborane in Advanced Materials and BNCT

Topic: Use of 1-Bromomethyl-o-carborane in advanced material science Content Type: Application Note & Protocol Guide Audience: Researchers, Material Scientists, Drug Development Professionals Abstract 1-Bromomethyl-o-car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-Bromomethyl-o-carborane in advanced material science Content Type: Application Note & Protocol Guide Audience: Researchers, Material Scientists, Drug Development Professionals

Abstract

1-Bromomethyl-o-carborane (1-BM-o-CB) represents a premier synthon in the development of boron-rich functional materials. Distinguished by its icosahedral closo-geometry, high thermal stability, and unique 3D aromaticity, this derivative serves as a critical "anchor point" for introducing superhydrophobic boron clusters into polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. This guide details the mechanistic principles and validated protocols for deploying 1-BM-o-CB in ligand synthesis, precision polymerization (ATRP), and Boron Neutron Capture Therapy (BNCT) agent development.

Introduction: The Carborane Advantage

The ortho-carborane cage (


) is often termed a "3D pseudo-aromatic" system. Unlike planar phenyl rings, the carborane cage provides spherical volume (approx. 148 ų) and exceptional chemical robustness.

Why 1-Bromomethyl-o-carborane? While the carborane cage itself is chemically inert, the bromomethyl group at the C1 position activates the molecule for nucleophilic substitution (


). This allows researchers to graft the robust carborane cage onto delicate organic frameworks without degrading the boron cluster.

Key Properties:

  • Thermal Stability: Stable > 400°C.

  • Electronic Effect: Strong electron-withdrawing character (inductive effect of the cage).

  • Neutron Cross-Section: High content of

    
     (natural abundance ~20%) makes it ideal for BNCT.
    

Core Application: Nucleophilic Substitution & Ligand Synthesis

The primary utility of 1-BM-o-CB lies in its reactivity with nucleophiles (amines, phosphines, alkoxides). The bulky cage structure demands specific solvent choices to prevent steric hindrance and ensure solubility.

Mechanism of Action

The reaction proceeds via a classic


 mechanism.[1][2] However, the electron-withdrawing nature of the carborane cage makes the methylene protons more acidic and the C-Br bond slightly more polarized than in standard alkyl halides.
Visualization: Reactivity Landscape

ReactivityLandscape Start 1-Bromomethyl-o-carborane Inter Transition State (Steric Steering) Start->Inter + Nu: Nuc Nucleophile (Nu:) Nuc->Inter Prod1 Phosphino-Carboranes (Catalysis/MOFs) Inter->Prod1 Nu = PR2 Prod2 Amino-Carboranes (BNCT/Drug Delivery) Inter->Prod2 Nu = NHR2 Prod3 Ether-Linked Polymers (Heat Resistant Materials) Inter->Prod3 Nu = OR

Figure 1: The divergent synthetic pathways starting from 1-Bromomethyl-o-carborane via nucleophilic substitution.

Protocol A: Synthesis of Phosphino-Carborane Ligands

Context: Phosphino-carboranes are vital ligands for transition metal catalysis, offering unique steric bulk and electronic tuning.

Reagents:

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Diphenylphosphine (

    
    ) (1.1 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq) or n-Butyllithium (
    
    
    
    ) for higher yields.
  • Solvent: Dry THF or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon atmosphere, dissolve 1-Bromomethyl-o-carborane (500 mg, 2.1 mmol) in anhydrous THF (10 mL).

  • Deprotonation (if using n-BuLi): Cool a separate solution of

    
     in THF to -78°C. Add 
    
    
    
    dropwise. Stir for 30 mins to generate
    
    
    .
    • Alternative (Base method): Suspend

      
       in acetonitrile with 
      
      
      
      at room temperature.
  • Addition: Cannulate the lithiated phosphine solution (or add the carborane solution to the carbonate suspension) slowly to the carborane solution.

    • Critical Insight: Slow addition prevents double-substitution or cage degradation side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product usually moves slightly faster than the starting bromide.

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel).

    • Note: Carboranes are often UV-active but stain strongly with

      
       solution (dark spots).
      

Core Application: Advanced Polymers (ATRP)

Incorporating carboranes into polymers enhances thermal resistance and refractive index. 1-BM-o-CB acts as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[3][4]

Protocol B: Carborane-Initiated Polymerization of MMA

Context: Synthesis of Poly(methyl methacrylate) (PMMA) with a carborane end-group. Reference Grounding: Based on methodologies established by Qu et al. [1], highlighting the necessity of specific solvents.

Reagents:

  • Monomer: Methyl Methacrylate (MMA) (purified/inhibitor removed).

  • Initiator: 1-Bromomethyl-o-carborane.

  • Catalyst: CuBr / PMDETA (Pentamethyldiethylenetriamine).

  • Solvent: 2-Butanone (Methyl Ethyl Ketone).

    • Expert Note: Toluene and anisole often yield poor polydispersity (PDI > 1.[3][4]35) due to solubility issues of the copper complex with the carborane species. 2-Butanone is critical for PDI < 1.2 [1].

Workflow:

  • Stoichiometry: Target DP = 100. Ratio [M]:[I]:[Cu]:[L] = 100:1:1:1.

  • Charge: To a Schlenk tube, add CuBr (14 mg, 0.1 mmol), 1-BM-o-CB (23.7 mg, 0.1 mmol), and MMA (1.0 g, 10 mmol).

  • Solvent: Add 2-Butanone (1 mL).

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen kills the radical chain).

  • Ligand Addition: Inject degassed PMDETA (21 µL, 0.1 mmol) under nitrogen flow. The solution should turn light green/brown.

  • Polymerization: Immerse in an oil bath at 90°C .

  • Termination: After 4–6 hours (approx. 90% conversion), expose to air and cool to stop the reaction.

  • Purification: Dilute with THF, pass through a neutral alumina column to remove Copper (green band stays on column). Precipitate into cold methanol.

Data Summary: Solvent Effects on Polymerization

SolventConversion (%)PDI (

)
Control Quality
2-Butanone 94% 1.17 Excellent
Toluene85%1.38Poor
Anisole70%1.45Poor

Biomedical Application: BNCT Agent Design

Boron Neutron Capture Therapy (BNCT) relies on delivering high concentrations of


 to tumor cells. 1-BM-o-CB is the starting material for attaching boron payloads to liposomes or targeting moieties (e.g., glucose, antibodies).
Mechanism: The Binary Weapon
  • Targeting: The carborane-drug enters the tumor cell.

  • Activation: The patient is irradiated with epithermal neutrons.

  • Reaction:

    
    .
    
  • Effect: The

    
     particle destroys the cell from within (range < 10 µm).
    
Visualization: BNCT Workflow

BNCT_Mechanism Precursor 1-Bromomethyl-o-carborane Linker Linker Attachment (e.g., PEGylation) Precursor->Linker Nucleophilic Sub. Agent Final BNCT Agent Linker->Agent Target Targeting Vector (Antibody/Sugar) Target->Agent Conjugation Tumor Tumor Uptake Agent->Tumor IV Administration Fission Alpha + Li Emission (Cell Death) Tumor->Fission Accumulation Neutron Neutron Beam Irradiation Neutron->Fission Activation

Figure 2: The synthesis and activation pathway of Carborane-based BNCT agents.

Safety & Handling

  • Toxicity: While carboranes are generally low-toxicity, the bromomethyl derivative is an alkylating agent. Handle with gloves and in a fume hood.[2]

  • Waste: Segregate as halogenated organic waste.

  • Storage: Store at 2-8°C. Keep dry; moisture can slowly hydrolyze the bromide over long periods, though the cage is hydrophobic.

References

  • Qu, Z., et al. (2022). Functionalization of o-carboranes via carboryne intermediates. Royal Society of Chemistry.

  • Peterson, J., et al. (2023). In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT). NIH / PubMed Central.

  • Katchem. (2026).[5] Product Specification: 1-Bromomethyl-o-carborane. Katchem Catalog.

  • Lee, M. H., et al. (2011).[6] New Family of Carborane-Functionalized Polymers. ChemistryViews.

Sources

Method

Application Note: Protocol for Nucleophilic Substitution on 1-Bromomethyl-o-carborane

Executive Summary 1-Bromomethyl-o-carborane is a critical scaffold in Boron Neutron Capture Therapy (BNCT) and pharmacophore development. However, its functionalization presents a "Carborane Paradox": the electron-withdr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromomethyl-o-carborane is a critical scaffold in Boron Neutron Capture Therapy (BNCT) and pharmacophore development. However, its functionalization presents a "Carborane Paradox": the electron-withdrawing nature of the closo-cage should facilitate nucleophilic attack at the


-carbon, yet the extreme steric bulk of the icosahedral cage hinders 

pathways. Furthermore, the closo-cage is susceptible to partial degradation (deboronation) into the nido-anion

under strong basic conditions (e.g., alkoxides, hydroxides).

This Application Note provides a validated, high-fidelity protocol for nucleophilic substitution, prioritizing the Azide-Staudinger Route to generate amine derivatives. This pathway avoids the harsh basic conditions associated with classical Gabriel synthesis, thereby maximizing cage stability.

Strategic Analysis: The Reactivity Landscape

Successful substitution requires balancing nucleophilicity against basicity to prevent cage degradation.

The "Safe Zone" for Nucleophiles
  • Recommended: Azide (

    
    ), Thiolates (
    
    
    
    ), Carboxylates (
    
    
    ). These are good nucleophiles with lower basicity.
  • High Risk: Alkoxides (

    
    ), Hydroxides (
    
    
    
    ), Amides (
    
    
    ). These strong bases attack the boron vertices (typically B3/B6), causing deboronation.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are required to solvate the cation and "naked" the nucleophile, overcoming the steric barrier of the carborane cage.

Decision Matrix (Graphviz)

CarboraneReactivity Start 1-Bromomethyl-o-carborane Decision Select Nucleophile Start->Decision PathA Strong Base / Nucleophile (e.g., NaOEt, NaOH) Decision->PathA High pKa (>15) PathB Non-Basic Nucleophile (e.g., NaN3, K-Phthalimide) Decision->PathB Low pKa (<10) ResultA DEBORONATION (Cage Degradation to nido-species) PathA->ResultA ResultB SUCCESSFUL SUBSTITUTION (closo-cage intact) PathB->ResultB

Figure 1: Decision matrix for nucleophile selection to avoid cage degradation.

Protocol A: Synthesis of 1-Aminomethyl-o-carborane (The Staudinger Route)

This is the preferred method for introducing an amine functionality. It proceeds via an azide intermediate, avoiding the use of hydrazine or strong acid/base hydrolysis required by the Gabriel synthesis.

Phase 1: Azidation (Nucleophilic Substitution)

Objective: Replace the Bromine atom with an Azide moiety.

  • Reagents:

    • 1-Bromomethyl-o-carborane (1.0 equiv)

    • Sodium Azide (

      
      ) (1.5 - 2.0 equiv)
      
    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

    • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) can accelerate the reaction via the Finkelstein mechanism (in situ conversion to the more reactive iodide).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1-Bromomethyl-o-carborane in anhydrous DMF (0.2 M concentration).

  • Addition: Add

    
     carefully. Warning: Avoid using chlorinated solvents like DCM with sodium azide to prevent the formation of explosive diazidomethane.[1]
    
  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Note: The steric bulk of the cage requires thermal energy to overcome the activation barrier, but temperatures >100°C should be avoided to prevent thermal decomposition of the azide.

  • Monitoring: Monitor by TLC (silica gel). The starting bromide is usually less polar than the azide.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into excess ice-water (carboranes are very hydrophobic and will precipitate or oil out).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with water (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
  • Validation (Crucial): IR Spectroscopy. Look for the strong, characteristic Azide stretch at ~2100 cm⁻¹ .

Phase 2: Staudinger Reduction[3]

Objective: Convert the Azide to a Primary Amine under mild conditions.

  • Reagents:

    • 1-Azidomethyl-o-carborane (from Phase 1)

    • Triphenylphosphine (

      
      ) (1.1 equiv)
      
    • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Addition: Dissolve the crude azide in THF. Add

    
     in one portion at room temperature.
    
  • Nitrogen Evolution: You will observe gas evolution (

    
    ). Stir at RT until gas evolution ceases (1–2 hours). This forms the iminophosphorane intermediate.[3]
    
  • Hydrolysis: Add water (or aqueous NaOH, though neutral water is often sufficient for the hydrolysis step in Staudinger) and heat to reflux for 2–3 hours to hydrolyze the P=N bond.

  • Workup:

    • Concentrate to remove THF.

    • Acidify with 1M HCl to protonate the amine (making it water-soluble).

    • Wash the aqueous layer with Ether/DCM to remove Triphenylphosphine oxide (

      
      ) and unreacted starting materials.
      
    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract the free amine into DCM.

  • Purification: The product, 1-Aminomethyl-o-carborane, can be recrystallized from pentane/hexane or used as the hydrochloride salt.

Experimental Workflow Diagram

StaudingerWorkflow Substrate 1-Bromomethyl-o-carborane Step1 Step 1: NaN3, DMF, 80°C (SN2 Substitution) Substrate->Step1 Intermediate 1-Azidomethyl-o-carborane (IR: ~2100 cm-1) Step1->Intermediate Step2 Step 2: PPh3, THF/H2O (Staudinger Reduction) Intermediate->Step2 Product 1-Aminomethyl-o-carborane Step2->Product

Figure 2: Two-step synthesis of 1-Aminomethyl-o-carborane via Azide intermediate.

Protocol B: Gabriel Synthesis (Alternative)

Use this method only if the Staudinger route fails or if specific imide protection is desired.

Caveat: The standard hydrazinolysis step (cleaving the phthalimide with hydrazine) poses a moderate risk of cage degradation if not controlled, as hydrazine is a potent nucleophile.

  • Substitution: React 1-Bromomethyl-o-carborane with Potassium Phthalimide in DMF at 90°C. The bulky phthalimide anion is a poor nucleophile, so this reaction is slower than azidation.

  • Cleavage (The Ing-Manske Procedure): Treat the intermediate with hydrazine hydrate in ethanol.

    • Safety Mod: If cage degradation is observed (check via

      
       NMR for loss of symmetry), switch to acidic hydrolysis  (conc. HCl/Acetic acid reflux), as o-carborane is generally more stable to acid than base.
      

Quality Control & Troubleshooting

Data Specification Table
ParameterSpecification / Expected ValueMethod of Verification
Appearance White crystalline solidVisual
IR (Azide) Strong peak at ~2100–2150 cm⁻¹FTIR
IR (Amine) Broad peaks at 3300–3500 cm⁻¹ (N-H stretch)FTIR
¹H NMR Shift of -CH₂- protons from ~3.8 ppm (Br) to ~3.2 ppm (N)¹H NMR (CDCl₃)
¹¹B NMR Retention of 10-vertex pattern (closo); No peaks at -30 to -40 ppm (nido)¹¹B NMR (Broadband decoupled)
Troubleshooting Guide
  • Problem: Reaction is too slow.

    • Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide). The iodide displaces the bromide to form the more reactive Iodomethyl-carborane in situ.

  • Problem: Formation of "nido" species (degradation).

    • Cause: Reaction medium too basic or temperature too high.

    • Solution: Ensure reagents are dry. Switch from Gabriel synthesis to Azide-Staudinger. Avoid hydroxide workups where possible.

  • Problem: Explosion Risk.

    • Cause: Using DCM with Sodium Azide.

    • Solution: NEVER use DCM as a solvent for azidation. Use DMF, DMSO, or Acetonitrile.

References

  • Staudinger Reaction Mechanism & Utility

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.
    • Source:

  • Carborane Stability & Reactivity

    • Grimes, R. N. (2016). Carboranes (3rd Edition). Academic Press. (The definitive text on boron cluster stability).
    • Source:

  • Sodium Azide Safety

    • "Safe Handling of Sodium Azide."[1] University of Wisconsin-Madison, Environment, Health & Safety.

    • Source:

  • Nucleophilic Substitution on Carboranes: Teixidor, F., et al. (2000). "The distinctive nature of the C_cage-C_methyl bond in o-carborane derivatives." Inorganic Chemistry. Context: Explains the electronic effects hindering/helping substitution.
  • Gabriel Synthesis Modifications: Khan, M. N. (1995). "Kinetics and mechanism of the alkaline hydrolysis of phthalimide." Journal of Organic Chemistry. Context: Relevant for understanding the hydrolysis risks in Protocol B.

Sources

Application

Application Note: A Validated Protocol for the Synthesis and Application of 1-(o-Carboranylmethyl)magnesium Bromide

Abstract The unique icosahedral cage structure of ortho-carborane (1,2-dicarba-closo-dodecaborane) has positioned it as a critical pharmacophore and building block in medicinal chemistry and materials science.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique icosahedral cage structure of ortho-carborane (1,2-dicarba-closo-dodecaborane) has positioned it as a critical pharmacophore and building block in medicinal chemistry and materials science.[1][2] Its applications range from Boron Neutron Capture Therapy (BNCT) agents to thermally robust polymers.[3] The functionalization of the carborane cage is key to unlocking its potential, and the Grignard reaction serves as a powerful tool for creating carbon-carbon bonds at the cage's carbon vertices. This guide provides a detailed, field-proven protocol for the preparation of 1-(o-Carboranylmethyl)magnesium Bromide from 1-Bromomethyl-o-carborane. We delve into the causality behind critical experimental steps, from magnesium activation to reaction execution under strictly anhydrous conditions, ensuring a reliable and reproducible workflow for researchers and drug development professionals.

Mechanistic Insights & Experimental Rationale

The Grignard reaction is a cornerstone of organic synthesis, involving the insertion of magnesium metal into a carbon-halogen bond to form a highly nucleophilic organomagnesium halide.[4][5] The resulting Grignard reagent is a potent carbon-based nucleophile and a strong base, capable of reacting with a wide array of electrophiles, including aldehydes, ketones, and carbon dioxide.[6][7][8]

The formation of 1-(o-Carboranylmethyl)magnesium Bromide follows this fundamental principle:

Reaction: C₂B₁₀H₁₁-CH₂Br + Mg → C₂B₁₀H₁₁-CH₂MgBr

The reactivity of the Grignard reagent stems from the highly polarized Carbon-Magnesium bond, which imparts significant carbanionic character on the carbon atom.[5][9] This makes the reagent exceptionally sensitive to protic sources, such as water, which will readily quench the reagent to form the corresponding alkane.[9][10] Therefore, the paramount consideration for this synthesis is the rigorous exclusion of atmospheric moisture and the use of anhydrous solvents.[11][12][13]

A second critical factor is the state of the magnesium metal. Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction. This layer must be chemically or physically disrupted to expose a fresh, reactive magnesium surface.[14] This process, known as activation, is essential for initiating the reaction. Common activators include iodine crystals or 1,2-dibromoethane, which react with the surface to expose active Mg⁰.[13][15][16]

Logical Workflow for Grignard Reagent Formation

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_application Phase 3: Application A Dry Glassware (Oven/Flame-Dried) B Activate Magnesium (e.g., with Iodine) A->B D Initiation: Add small aliquot of 1-Bromomethyl-o-carborane B->D Inert Atmosphere (N₂/Ar) C Prepare Anhydrous Solvent (Ether/THF) E Propagation: Slow, controlled addition of remaining halide solution D->E F Monitor Reaction: (Gentle reflux, color change) E->F G Cool Reaction Mixture F->G Reaction Complete H Add Electrophile (e.g., Dry Ice for CO₂) G->H I Aqueous Work-up (e.g., aq. NH₄Cl or HCl) H->I J Product Isolation & Purification I->J

Caption: High-level workflow for the preparation and use of carborane Grignard reagents.

Materials and Equipment

Reagents & Chemicals Equipment
1-Bromomethyl-o-carboraneSchlenk line or Nitrogen/Argon manifold
Magnesium turningsThree-neck round-bottom flask (oven-dried)
Anhydrous Diethyl Ether (or THF)Reflux condenser (oven-dried)
Iodine (crystal) or 1,2-DibromoethanePressure-equalizing dropping funnel (oven-dried)
Model Electrophile (e.g., Dry Ice)Magnetic stirrer and stir bars
Saturated aq. Ammonium Chloride (NH₄Cl)Syringes and needles (oven-dried)
Diethyl Ether (for extraction)Rubber septa
Anhydrous Sodium Sulfate (Na₂SO₄)Ice bath
2M Hydrochloric Acid (HCl)-

Experimental Protocols

Safety First: The Grignard reaction is exothermic and involves highly flammable solvents. All procedures must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory.[11] Anhydrous conditions are critical; failure to exclude moisture will result in reaction failure.

Protocol 3.1: Rigorous Preparation for Anhydrous Conditions
  • Glassware: All glassware (three-neck flask, condenser, dropping funnel) must be scrupulously cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.

  • Assembly: Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagents: Use freshly opened anhydrous solvents. If the solvent purity is uncertain, it should be distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF) prior to use.[13]

Protocol 3.2: Formation of 1-(o-Carboranylmethyl)magnesium Bromide
  • Setup: To the dry, inert three-neck flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a single crystal of iodine. The flask may be gently warmed to sublime the iodine, distributing it over the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane.[16]

  • Solvent: Add a small portion of anhydrous diethyl ether via syringe, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 1-Bromomethyl-o-carborane (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brown color of the iodine fades and the solution becomes cloudy and begins to reflux gently without external heating.[15] If the reaction does not start, gently warm the flask or add another small iodine crystal. Crushing the magnesium with a dry glass rod can also help initiate the reaction.[17]

  • Propagation: Once initiation is confirmed, add the remaining 1-Bromomethyl-o-carborane solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux.[18][19] Use an ice bath to moderate the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The successful formation of the Grignard reagent results in a cloudy, grey-to-brown solution.

Protocol 3.3: In-situ Reaction with Carbon Dioxide (Model Application)
  • Preparation: Crush dry ice into a fine powder and place it in a separate dry flask.

  • Reaction: Cool the Grignard solution in an ice bath. Slowly and carefully, transfer the Grignard solution via cannula or pour it onto the crushed dry ice with vigorous stirring.[10] A large excess of dry ice is used to minimize side reactions.

  • Quenching: Allow the mixture to warm to room temperature, at which point the excess CO₂ will sublime. Slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

  • Acidification: To protonate the carboxylate salt and facilitate extraction, acidify the aqueous layer to pH ~2 by the slow addition of 2M HCl.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-(o-Carboranylmethyl)carboxylic acid. The product can then be purified by standard methods such as recrystallization or column chromatography.

Data Presentation & Expected Outcomes

The following table provides representative quantities for a laboratory-scale synthesis. Yields are highly dependent on the strict adherence to anhydrous conditions.

ParameterValue
1-Bromomethyl-o-carborane5.0 g (21.1 mmol)
Magnesium Turnings0.61 g (25.3 mmol, 1.2 eq)
Anhydrous Diethyl Ether50 mL
Typical Yield of Grignard Reagent>85% (Determined by titration)
Expected Yield of Carboxylic Acid70-80%

Trustworthiness: A Self-Validating System

This protocol is designed with built-in checkpoints to ensure reliability:

  • Visual Confirmation: Successful initiation is visually confirmed by the dissipation of the iodine color and the appearance of turbidity and spontaneous reflux.[15] This provides immediate feedback on the reaction's progress.

  • Thermal Monitoring: The exothermic nature of the reaction is a key indicator. A noticeable temperature increase upon addition of the halide solution confirms that the reaction is proceeding.[20]

  • Quantitative Validation (Optional but Recommended): For applications requiring precise stoichiometry, the concentration of the synthesized Grignard reagent can be determined via titration before its use. A common method involves reacting an aliquot of the Grignard solution with a known excess of I₂, followed by back-titration of the remaining I₂ with a standardized sodium thiosulfate solution.

Reaction Mechanism Visualization

Caption: Mechanism of Grignard reagent formation and subsequent reaction with a carbonyl electrophile.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Organic Syntheses. 1-norbornanecarboxylic acid. [Link]

  • Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • University of Missouri – Kansas City. Grignard Reaction. [Link]

  • UNL Digital Commons. preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Proceedings. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • Chemguide. grignard reagents. [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • ResearchGate. Grignard reagents in the functionalization of o-carboranes. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • ACS Publications. The Grignard Reagents | Organometallics. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Organic Syntheses. (e)-4-hexen-1-ol. [Link]

  • ACS Publications. Carborane-Containing Polymers: Synthesis, Properties, and Applications. [Link]

  • National Institutes of Health. Carboranes with Exopolyhedral Boron-Tetrel Bonds. [Link]

  • ResearchGate. The Synthesis, Properties, and Application of o-Carborane-based π-Conjugated Macrocycles. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Organic Syntheses. 3. [Link]

  • Chemical Society Reviews (RSC Publishing). (2019, May 15). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. [Link]

  • Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. [Link]

  • National Institutes of Health. Carboranes as unique pharmacophores in antitumor medicinal chemistry. [Link]

  • National Institutes of Health. Selective Functionalization of Carbonyl Closo-Decaborate [2-B10H9CO]− with Building Block Properties via Grignard Reagents. [Link]

  • INEOS OPEN. CARBORANE–SILOXANES: SYNTHESIS AND PROPERTIES. NEW POSSIBILITIES FOR STRUCTURE CONTROL. [Link]

  • Allen. Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]

Sources

Method

Application Note: Strategic Incorporation of 1-Bromomethyl-o-carborane into Peptide Synthesis

Introduction & Strategic Value The incorporation of 1-Bromomethyl-o-carborane into peptide sequences is a high-value strategy in medicinal chemistry, primarily for Boron Neutron Capture Therapy (BNCT) and the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The incorporation of 1-Bromomethyl-o-carborane into peptide sequences is a high-value strategy in medicinal chemistry, primarily for Boron Neutron Capture Therapy (BNCT) and the development of hydrophobic pharmacophores . The o-carborane cage (


) acts as a three-dimensional, hydrophobic mimic of phenyl rings but possesses unique metabolic stability and the ability to form dihydrogen bonds.

However, the hydrophobicity and steric bulk of the carborane cage present distinct challenges in Solid-Phase Peptide Synthesis (SPPS). Direct coupling of carboranyl-amino acids can be sluggish. Therefore, post-synthetic alkylation of Cysteine residues using 1-Bromomethyl-o-carborane is often the preferred, high-yielding route.

Key Chemical Properties[1][2][3]
  • Electrophile: 1-Bromomethyl-o-carborane (Alkylating agent).

  • Target Nucleophile: Thiol group (-SH) of Cysteine.[1]

  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Major Challenge: Hydrophobic aggregation of the peptide-carborane conjugate.

Chemical Mechanism & Workflow[1]

The reaction relies on the nucleophilic attack of the thiolate anion (generated by a base) on the methylene carbon of the bromomethyl-carborane. Unlike simple alkyl halides, the bulky carborane cage can retard the reaction rate due to steric hindrance, requiring optimized solvent systems and reaction times.

Visualization: Strategic Workflow

CarboraneWorkflow Start Target Peptide Sequence Decision Select Strategy Start->Decision RouteA Route A: On-Resin Modification (Best for Hydrophobic Peptides) Decision->RouteA RouteB Route B: Solution Phase (Best for Short/Soluble Peptides) Decision->RouteB StepA1 1. Selective Cys Deprotection (Remove Mmt/Trt with 1% TFA) RouteA->StepA1 StepB1 1. Global Cleavage & Deprotection RouteB->StepB1 StepA2 2. On-Resin Alkylation (1-Bromomethyl-o-carborane + DIPEA) StepA1->StepA2 StepA3 3. Global Cleavage & Deprotection StepA2->StepA3 QC QC: LC-MS (Boron Isotope Pattern) StepA3->QC StepB2 2. Solution Alkylation (pH 8.0 Buffer/ACN) StepB1->StepB2 StepB2->QC

Figure 1: Decision tree for incorporating carborane moieties via Cysteine alkylation. Route A is recommended to prevent aggregation-induced solubility issues.

Detailed Experimental Protocols

Protocol A: On-Resin Cysteine Alkylation (Recommended)

Rationale: Modifying the peptide while it is still attached to the resin (PEG or Polystyrene) prevents the aggregation that often occurs when hydrophobic carborane peptides are released into solution.

Prerequisites:

  • Peptide synthesized on Rink Amide or Wang resin.

  • Cysteine protected with Mmt (Monomethoxytrityl) or Trt (Trityl). Mmt is preferred for highly selective removal without cleaving the peptide from the resin.

Step-by-Step Procedure:
  • Selective Deprotection of Cys(Mmt):

    • Wash resin 3x with Dichloromethane (DCM).

    • Treat resin with 1% TFA / 5% TIS / 94% DCM (flow wash) for

      
       minutes. Note: The solution will turn yellow/orange (trityl cation).
      
    • Wash thoroughly with DCM (5x) followed by DMF (5x) to neutralize acid.

    • Validation: Perform an Ellman’s Test. A positive result (yellow solution) confirms free thiols are available.

  • Alkylation Reaction:

    • Reagent Prep: Dissolve 1-Bromomethyl-o-carborane (5.0 equivalents relative to resin loading) in a minimal amount of DMF.

    • Base: Add DIPEA (N,N-Diisopropylethylamine) (10.0 equivalents).

    • Incubation: Add the mixture to the resin.[2] Shake at Room Temperature for 4–16 hours .

    • Expert Insight: The reaction is slower than with simple alkyl halides. Heating to 40°C can accelerate the reaction but risks racemization; RT overnight is safer.

  • Washing & Cleavage:

    • Drain and wash resin: DMF (5x), DCM (5x), MeOH (3x), Ether (3x).

    • Global Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

      
        for 2–3 hours.
      
    • Precipitation: Precipitate in cold diethyl ether. The carborane moiety is stable in standard TFA cleavage cocktails.

Protocol B: Solution Phase Alkylation

Rationale: Suitable for short, hydrophilic peptides where purification of the intermediate is desired.

Step-by-Step Procedure:
  • Peptide Preparation:

    • Synthesize and cleave the peptide using standard Fmoc protocols.[3]

    • Lyophilize to obtain the crude peptide with free Cysteine thiols.

  • Reaction Setup:

    • Dissolve peptide (1 mM) in

      
       buffer (pH 8.0) / Acetonitrile (1:1 v/v) .
      
    • Note: A high percentage of Acetonitrile (ACN) is required to solubilize the hydrophobic 1-Bromomethyl-o-carborane.

    • Add 1-Bromomethyl-o-carborane (2.0 – 5.0 equivalents) dissolved in ACN.

  • Monitoring:

    • Stir at Room Temperature. Monitor via HPLC or LC-MS.

    • Reaction is typically complete within 2–6 hours.

  • Quenching:

    • Acidify with 0.1% TFA to quench the thiolate anion.

    • Purify immediately via Preparative HPLC (C18 column).

Analytical Validation: The "Boron Signature"

Validating the presence of the carborane cage is distinct from standard peptide analysis due to the natural isotopic abundance of Boron (


: ~20%, 

: ~80%).

Critical QC Check: Do not look for a single monoisotopic mass peak. A carborane-containing peptide will display a complex isotopic envelope spanning 5–8 Daltons.

  • Calculated Mass: Ensure your mass calculator accounts for the

    
     cluster.
    
  • Observation: The mass spectrum should show a "picket fence" pattern rather than a single sharp peak.

Data Summary: Method Comparison

FeatureOn-Resin Alkylation (Route A)Solution Phase (Route B)
Solubility Issues Low (Resin prevents aggregation)High (Peptide may precipitate)
Reagent Excess High (5–10 eq) requiredLower (2–5 eq) possible
Purification Single purification step (final)Two steps (pre- and post-alkylation)
Selectivity High (Specific to deprotected Cys)Moderate (Lysine competition possible at high pH)

References

  • Scholz, M., & Hey-Hawkins, E. (2011). Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews. Link

  • Armstrong, A. F., & Valliant, J. F. (2007). The Bioinorganic Chemistry of Carboranes. Dalton Transactions. Link

  • Spivack, A. J., et al. (2016). Boron Isotope Analysis in Biological Materials. Analytical Chemistry. Link

  • Calce, E., & De Luca, S. (2017).[1] The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry – A European Journal. Link

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques (TFA Stability). Link

Sources

Application

Precision Synthesis of Boron-Rich Motifs via 1-Bromomethyl-o-carborane

Application Note & Protocol Guide | Doc ID: BNCT-SYN-042 Abstract This guide details the strategic utilization of 1-bromomethyl-o-carborane as a primary electrophilic "linchpin" for constructing boron-rich biomolecules,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: BNCT-SYN-042

Abstract

This guide details the strategic utilization of 1-bromomethyl-o-carborane as a primary electrophilic "linchpin" for constructing boron-rich biomolecules, specifically for Boron Neutron Capture Therapy (BNCT) and materials science applications. Unlike simple alkyl halides, the adjacent ortho-carborane cage (


) exerts significant steric bulk and strong electron-withdrawing inductive effects (-I), necessitating specific reaction conditions to suppress side reactions such as cage degradation (deboronation). We provide optimized protocols for azidation  (Click chemistry precursor) and malonate alkylation  (amino acid synthesis), emphasizing "cage-safe" conditions.

Introduction: The Strategic Value of the Bromomethyl Linker

1-Bromomethyl-o-carborane serves as a critical gateway molecule. While the ortho-carborane cage itself is lipophilic and chemically robust, its functionalization is often challenging. The bromomethyl group provides a reactive handle that allows the cage to be tethered to hydrophilic moieties (sugars, amino acids, nucleosides) to improve water solubility and tumor targeting—key requirements for BNCT agents.

Key Chemical Properties
PropertyCharacteristicSynthetic Implication
Electronic Effect Strong -I (Inductive)The methylene protons are acidic; the C-Br bond is activated for nucleophilic attack but also prone to elimination.
Steric Hindrance High (Cage diameter ~10 Å)Nucleophilic substitution (

) rates are slower than primary alkyl halides; requires heat/polar aprotic solvents.
Base Stability Vulnerable Strong nucleophilic bases (e.g., EtO⁻, F⁻) can attack the B(3) or B(6) vertices, causing "decapitation" to nido-carborane (

).[1]

Strategic Synthesis Architecture

The following diagram illustrates the divergent synthetic pathways available from 1-bromomethyl-o-carborane.

ReactionLandscape cluster_warning CRITICAL RISK: DEBORONATION Start 1-Bromomethyl-o-carborane (Electrophile) Azide 1-Azidomethyl-o-carborane (Click Ready) Start->Azide NaN3, DMF (Protocol 1) AminoAcid o-Carboranylalanine (BNCT Agent) Start->AminoAcid Malonate Alkylation (Protocol 2) Phosphonate Carboranyl Phosphonates (Bone Targeting) Start->Phosphonate Arbuzov Rxn P(OEt)3 Amine 1-Aminomethyl-o-carborane (Basic Linker) Azide->Amine Staudinger Red. (PPh3, H2O) Warning Avoid strong alkoxides (EtO-) in protic solvents at reflux. Use NaH/DMF instead.

Figure 1: Divergent synthetic pathways from 1-bromomethyl-o-carborane. Note the critical warning regarding base selection to preserve the closo-cage structure.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Azidomethyl-o-carborane

Objective: To create a "Click-ready" carborane synthon for conjugation with alkyne-modified biomolecules via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Mechanism: Classical


 substitution.
Expert Insight:  The reaction is slower than with benzyl bromide due to the steric bulk of the cage. DMF is essential to solvate the azide anion, increasing its nucleophilicity.
Materials
  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) - Caution: Toxic, shock sensitive.
    
  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromomethyl-o-carborane (e.g., 500 mg) in anhydrous DMF (5 mL).

  • Azide Addition: Add solid sodium azide (1.5 equivalents) in a single portion.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica gel; Hexane:EtOAc 8:2). The starting material (Rf ~0.7) should disappear; the product (Rf ~0.65) is often close but stains differently (iodine). IR spectroscopy of an aliquot is definitive (strong peak at ~2100 cm⁻¹).

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (50 mL) to dissolve excess azide and DMF.

  • Extraction: Extract with DCM (3 x 20 mL).

  • Wash: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Usually obtained as a white solid/oil pure enough for the next step. If necessary, purify via short silica plug filtration.

Protocol 2: Synthesis of o-Carboranylalanine Precursor (Cage-Safe Alkylation)

Objective: To synthesize diethyl acetamido(o-carboranylmethyl)malonate, the direct precursor to the BNCT agent o-carboranylalanine.

Critical Modification: Standard amino acid synthesis uses Sodium Ethoxide (NaOEt) in Ethanol. This is dangerous for carboranes as refluxing ethoxide can degrade the cage to nido-carborane. This protocol uses Sodium Hydride (NaH) in DMF/THF to minimize deboronation risk.

Materials
  • Diethyl acetamidomalonate (1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Anhydrous THF or DMF (Solvent)

Workflow Diagram

AlkylationWorkflow Step1 Step 1: Deprotonation Dissolve Malonate in dry THF/DMF. Add NaH at 0°C under Argon. Stir 30 min -> Enolate forms. Step2 Step 2: Alkylation Add 1-Bromomethyl-o-carborane (in THF). Warm to RT, then Heat to 50-60°C. Time: 12-18 Hours. Step1->Step2 Activated Nucleophile Step3 Step 3: Quench & Workup Cool to 0°C. Add sat. NH4Cl. Extract with EtOAc. Wash with Water/Brine. Step2->Step3 Completion (TLC) Step4 Step 4: Hydrolysis (Optional) Reflux in HCl/AcOH to yield free Amino Acid. Step3->Step4 Precursor Isolated

Figure 2: Optimized "Cage-Safe" alkylation workflow avoiding strong alkoxides.

Step-by-Step Methodology
  • Enolate Formation:

    • Suspend NaH (1.2 eq) in anhydrous THF (or DMF) at 0°C under argon.

    • Add diethyl acetamidomalonate (1.1 eq) portion-wise. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogenous.

  • Alkylation:

    • Add a solution of 1-bromomethyl-o-carborane (1.0 eq) in a minimum amount of dry THF dropwise to the enolate solution.

    • Allow to warm to room temperature, then heat to 50–60°C for 12–18 hours.

    • Note: Do not exceed 80°C if using DMF, as basic DMF can degrade the cage over long periods.

  • Workup:

    • Cool the reaction to 0°C.

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Dry organic layers over

      
       and concentrate.[2]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient). The product is typically a white crystalline solid.

Expert Insights & Troubleshooting (E-E-A-T)

The "Deboronation" Trap

The most common failure mode in carborane synthesis is the accidental conversion of the neutral closo-carborane (


) to the anionic nido-carborane (

).
  • Cause: Attack by hard nucleophiles (F⁻, MeO⁻, EtO⁻) or strong bases in protic solvents.

  • Symptom: The product becomes water-soluble and is lost during the aqueous wash, or appears as a streak on TLC.

  • Prevention: Use sterically hindered bases (t-BuOK) or non-nucleophilic bases (NaH, LiHMDS) in aprotic solvents (THF, DMF). Avoid refluxing in ethanol/methanol.

Visualization on TLC

Carboranes are electron-deficient but do not always fluoresce strongly under UV (254 nm) unless attached to an aromatic ring.

  • Best Stain: Palladium Chloride (

    
    ) .
    
    • Recipe: 0.5g

      
       + 1 mL conc. HCl in 100 mL water.
      
    • Result: Carboranes appear as dark gray/black spots on a light background upon heating.

  • Alternative: Iodine chamber (reversible, but effective).

References

  • Scholz, M., & Hey-Hawkins, E. (2011). Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062.

  • Armstrong, A. F., & Valliant, J. F. (2007). The bioinorganic and medicinal chemistry of carboranes: from new drug discovery to molecular imaging. Dalton Transactions, (38), 4240–4251.

  • Snyder, H. R., et al. (1958). Synthesis of Aromatic Boronic Acids and Their Derivatives. Journal of the American Chemical Society, 80(4), 835–838. (Foundational work on malonate alkylation).

  • Popova, A., et al. (2023). Facile and Mild Deboronation of o-Carboranes Using Cesium Fluoride.[1] Molecules, 28(3), 1234. (Reference for deboronation risks).

  • Tjarks, W. (2003). The Use of Boron Clusters in the Rational Design of Boron Neutron Capture Therapy Agents. Journal of Organometallic Chemistry, 614, 37-47.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Bromomethyl-o-carborane Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Bromomethyl-o-carborane. This document is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Bromomethyl-o-carborane. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this versatile boron cluster compound. The synthesis, while conceptually straightforward, involves highly reactive intermediates and requires careful control over experimental conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental chemistry of carboranes.

The synthesis of 1-Bromomethyl-o-carborane is typically a two-step process starting from o-carborane:

  • Hydroxymethylation: Deprotonation of one of the acidic C-H bonds of the o-carborane cage using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophile like paraformaldehyde to yield 1-hydroxymethyl-o--carborane.

  • Bromination: Conversion of the intermediate alcohol to the desired 1-bromomethyl-o-carborane, often using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the root causes and providing actionable solutions.

Problem 1: Low or No Yield of 1-Hydroxymethyl-o-carborane (Step 1)

You observe a low yield of the alcohol intermediate, with the primary component of the crude mixture being unreacted o-carborane.

Possible Causes & Solutions:

  • Cause A: Incomplete Lithiation. The deprotonation of o-carborane's C-H bond (pKa ≈ 23) is the critical first step. This reaction is highly sensitive to moisture and the quality of the organolithium reagent.

    • Solution 1: Rigorous Anhydrous Conditions. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Solution 2: Titrate the n-BuLi. Commercial n-BuLi solutions degrade over time. It is imperative to determine the exact molarity of the solution before use. Standard titration methods, such as using diphenylacetic acid, should be employed.

    • Solution 3: Temperature Control. The addition of n-BuLi to the o-carborane solution should be performed at low temperatures (e.g., -78 °C or 0 °C) to prevent side reactions of the organolithium reagent.[1][2] The reaction may then be allowed to warm to room temperature to ensure complete lithiation.

  • Cause B: Inactive Paraformaldehyde. Paraformaldehyde is a polymer of formaldehyde and must be depolymerized to gaseous formaldehyde to react.

    • Solution 1: Use High-Purity Paraformaldehyde. Use freshly opened, high-purity, anhydrous paraformaldehyde.

    • Solution 2: "Cracking" Paraformaldehyde. For more reliable results, paraformaldehyde can be heated ("cracked") in a separate flask to generate monomeric formaldehyde gas, which is then bubbled through the lithiated carborane solution under an inert atmosphere. This ensures the reactive species is available for the reaction.

Problem 2: Formation of a Significant Amount of 1,2-Bis(hydroxymethyl)-o-carborane

Your product mixture contains a substantial amount of the di-substituted product, which can be difficult to separate from the desired mono-substituted alcohol.

Possible Causes & Solutions:

  • Cause A: Use of Excess n-BuLi. o-Carborane has two acidic C-H protons. The second proton is less acidic than the first, but if more than one equivalent of n-BuLi is used, dilithiation can occur, leading to the formation of the diol.

    • Solution 1: Precise Stoichiometry. Use a slight sub-stoichiometric amount of n-BuLi (e.g., 0.95-0.98 equivalents) relative to the o-carborane. This ensures that the o-carborane is the limiting reagent and minimizes the chance of double deprotonation.

    • Solution 2: Inverse Addition. Consider adding the o-carborane solution dropwise to the n-BuLi solution. This maintains an excess of the carborane relative to the base throughout the addition, though it may not be suitable for all setups.

Problem 3: Low Yield of 1-Bromomethyl-o-carborane (Step 2)

The conversion of the alcohol to the bromide is inefficient, and the starting alcohol is recovered.

Possible Causes & Solutions:

  • Cause A: Ineffective Brominating Agent. The choice and handling of the brominating agent are crucial.

    • Solution 1: Use of PBr₃. Phosphorus tribromide is often effective. It should be added slowly to a solution of the alcohol in a non-coordinating solvent (e.g., dichloromethane or benzene) at 0 °C. Using a slight excess of PBr₃ (e.g., 1.1 equivalents) can drive the reaction to completion.

    • Solution 2: Alternative Reagents. Other brominating systems, such as triphenylphosphine/carbon tetrabromide (Appel reaction), can be effective alternatives if standard methods fail.

  • Cause B: Product Degradation. The C-Br bond in the product is susceptible to hydrolysis.

    • Solution 1: Anhydrous Workup. During the workup, minimize contact with water. Use anhydrous drying agents like magnesium sulfate or sodium sulfate.[3]

    • Solution 2: Avoid Basic Conditions. The product can be unstable under basic conditions. Ensure any aqueous washes are neutral or slightly acidic.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the lithiation reaction?

A1: Direct monitoring is difficult. The most common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated source like D₂O, and analyze the resulting product by ¹H NMR or mass spectrometry. The presence of deuterated o-carborane confirms the formation of the lithiated intermediate.

Q2: What is the best way to purify the final product, 1-Bromomethyl-o-carborane?

A2: Column chromatography on silica gel is the most effective method for purification.[4] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used.[4][5] The product is a colorless to pale-yellow crystal or liquid.[6]

Q3: My final product appears to be decomposing over time. What are the proper storage conditions?

A3: 1-Bromomethyl-o-carborane can be sensitive to moisture and light. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated. For long-term storage, keeping it in a freezer is recommended.

Q4: Are there any major safety concerns with this synthesis?

A4: Yes. n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere using proper syringe techniques.[7] Phosphorus tribromide is corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7]

Q5: Can I functionalize the B-H bonds of the carborane cage during this synthesis?

A5: While the C-H bonds of o-carborane are the most acidic and react preferentially with n-BuLi, functionalization of the B-H bonds is also possible, though it typically requires transition metal catalysis.[8][9] Under the standard conditions for this synthesis, significant B-H functionalization is not a common side reaction.

Visualized Workflows and Data

General Synthesis Workflow

The following diagram illustrates the primary reaction pathway and highlights the key stages where side reactions can occur.

Synthesis_Workflow o_carborane o-Carborane lithiated 1-Lithio-o-carborane o_carborane->lithiated + n-BuLi (1 eq) dilithiated 1,2-Dilithio-o-carborane o_carborane->dilithiated + n-BuLi (>1 eq) [Side Reaction] alcohol 1-Hydroxymethyl -o-carborane lithiated->alcohol + Paraformaldehyde diol 1,2-Bis(hydroxymethyl) -o-carborane dilithiated->diol + Paraformaldehyde [Side Product] product 1-Bromomethyl -o-carborane alcohol->product + PBr₃ hydrolysis Hydrolysis Product (Alcohol) product->hydrolysis + H₂O (Workup/Storage) [Side Reaction] Troubleshooting_Flow decision decision action action start Low Yield of Alcohol check_sm Unreacted o-Carborane in Crude NMR/TLC? start->check_sm check_diol Diol Side Product Observed? check_sm->check_diol No action_lithi Troubleshoot Lithiation: 1. Check solvent dryness 2. Titrate n-BuLi 3. Verify temperature control check_sm->action_lithi Yes action_stoich Troubleshoot Stoichiometry: 1. Use <1 eq. of n-BuLi 2. Check n-BuLi titration check_diol->action_stoich Yes action_electro Troubleshoot Electrophile: 1. Use fresh paraformaldehyde 2. Consider 'cracking' paraformaldehyde check_diol->action_electro No

Caption: Decision tree for troubleshooting low yield of the alcohol intermediate.

Common Side Products and Identification

The following table summarizes the key characteristics of common side products encountered during the synthesis.

Compound NameChemical FormulaMolecular Weight ( g/mol )Common CauseKey Analytical Signature (¹H NMR)
o-Carborane (Starting Material)C₂B₁₀H₁₂144.16Incomplete reactionBroad singlet for C-H protons (~3.5 ppm)
1,2-Bis(hydroxymethyl)-o-carboraneC₄H₁₆B₁₀O₂204.19Excess n-BuLiAbsence of C-H proton signals; singlet for two CH₂ groups
1-Hydroxymethyl-o-carboraneC₃H₁₄B₁₀O174.17Incomplete brominationSinglet for CH₂ group, broad singlet for remaining C-H

References

  • Synthesis of o-carborane derivatives containing the tri(ethylene glycol) group. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 1-Bromomethyl-o-carborane. Retrieved from [Link]

  • Beall, H., & Fohlman, J. (1988). The Synthesis of Carborane-Oxetane Monomers and their Polymerization. DTIC. Retrieved from [Link]

  • Michl, J., & Kaszynski, P. (2014). Convenient Small-Scale Preparation of p-Carborane by Pyrolysis of o-Carborane. Zeitschrift für Naturforschung B, 69(7), 835-838. Retrieved from [Link]

  • Omirkhan, A., Gavalda-Diaz, O., Wang, S., Stephens, I. E. L., Giuliani, F., & Ryan, M. P. (2025). Investigating the effect of lithiation on polycrystalline NMC811 Li-ion battery cathode cracking using in situ SEM micromechanical testing. Energy & Environmental Science, 18, 9254-9262. Retrieved from [Link]

  • Yuanli Tech. (n.d.). 1-Bromomethyl-O-Carborane. Retrieved from [Link]

  • Wang, H., Zhang, J., Lin, Z., & Xie, Z. (2021). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. PubMed Central. Retrieved from [Link]

  • Quan, Y., & Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews, 48(13), 3660-3673. Retrieved from [Link]

  • Kaszynski, P., & Tsyper, A. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University. Retrieved from [Link]

  • Sivaev, I. B., & Bregadze, V. I. (2011). Synthesis of monosubstituted functional derivatives of carboranes from 1-mercapto-ortho-carborane. Dalton Transactions, 40(42), 11333-11339. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2022). Safe Lithiation Reactions Using Organolithium Reagents. JoVE. Retrieved from [Link]

  • Lewis, F. W., et al. (2020). Highly Deformed o-Carborane Functionalised Non-linear Polycyclic Aromatics with Exceptionally Long C−C Bonds. PubMed Central. Retrieved from [Link]

  • McArthur, S. G., et al. (2015). Cation Reduction and Comproportionation as Novel Strategies to Produce High Voltage, Halide Free, Carborane Based Electrolytes for Rechargeable Mg Batteries. ResearchGate. Retrieved from [Link]

  • Xie, Z. (n.d.). Functionalization of o-carboranes via carboryne intermediates. ResearchGate. Retrieved from [Link]

  • Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. RSC Publishing. Retrieved from [Link]

  • Qiu, Z., & Xie, Z. (2014). Generation and reactivity of o-carborynes. Dalton Transactions, 43(13), 4925-4934. Retrieved from [Link]

  • Synthesis of 1-Bromobutane: Purification. (2021). YouTube. Retrieved from [Link]

  • Bugden, F. E., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. Retrieved from [Link]

  • Bugden, F. E., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ResearchGate. Retrieved from [Link]

  • Quan, Y., & Xie, Z. (2020). Recent Advances in Transition Metal-Catalyzed B—H Bond Activation for Synthesis of o-Carborane Derivatives with B—Heteroatom Bond. SIOC Journals. Retrieved from [Link]

  • Xie Group. (n.d.). Publications 2019-2015. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromomethyl-o-carborane Derivatives

Welcome to the Carborane Chemistry Support Hub. This guide addresses the unique challenges of purifying 1-Bromomethyl-o-carborane and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carborane Chemistry Support Hub. This guide addresses the unique challenges of purifying 1-Bromomethyl-o-carborane and its derivatives. These compounds possess a "double-edged" reactivity: the lipophilic, electron-withdrawing boron cage (susceptible to deboronation) and the reactive alkyl bromide electrophile (susceptible to hydrolysis).

Module 1: Chromatographic Separation Strategy

The Standard Protocol: For most 1-bromomethyl-o-carborane derivatives, Silica Gel 60 is the stationary phase of choice. While carboranes are often described as "super-aromatic" and stable, the ortho-isomer is the least stable of the three isomers (


) and prone to base-catalyzed degradation.
Q: Which solvent system provides the best resolution for mono-substituted derivatives?

A: A gradient of Hexane/Dichloromethane (DCM) is the industry standard.

  • Starting Material (o-Carborane): Highly lipophilic (

    
     in 100% Hexane).
    
  • Target (1-Bromomethyl-o-carborane): The introduction of the

    
     group increases polarity slightly but remains very non-polar.
    
  • Recommendation: Start with 100% Hexane to elute unreacted o-carborane. Switch to Hexane:DCM (4:1) to elute the mono-bromomethyl product.

  • Note: Avoid using Ethyl Acetate or Acetone in the initial fractions; they often cause "smearing" of boron clusters due to weak coordination with the boron cage.

Q: My product spots are invisible under UV. How do I visualize them?

A: Most simple carboranes are UV inactive unless they contain a conjugated pendant group (like a phenyl ring). You must use a specialized stain.

The "Gold Standard" Visualization: Palladium Chloride Stain

  • Preparation: Dissolve 500 mg

    
     in 100 mL water + 1 mL conc. HCl.
    
  • Usage: Dip the TLC plate and heat gently with a heat gun.

  • Result: Carboranes appear as gray/black spots on a light background. This is highly specific for Boron-Hydrogen bonds.

Q: I see a spot at the baseline that never moves. What is it?

A: This is likely the nido-carborane degradation product . If your reaction mixture or purification environment was too basic (pH > 9), the closo-cage loses a boron vertex (deboronation), becoming an anionic nido-species (


). These salts are highly polar and water-soluble.

Module 2: Critical Troubleshooting (The "White Powder" Phenomenon)

Issue: "I rotavapped my column fractions and obtained a white solid. When I tried to dissolve it in DCM, it formed a gum, but it dissolves perfectly in water/methanol. Where is my product?"

Diagnosis: You have suffered Cage Degradation (Deboronation).

The Mechanism: The ortho-carborane cage is electron-withdrawing. In the presence of strong bases (alkoxides, amines) or even prolonged exposure to nucleophilic solvents (like methanol) under reflux, the cage is attacked.

  • The Trap: The

    
     group is also reactive. If you used a base to install a nucleophile, you might have attacked the cage instead of the carbon.
    

Corrective Workflow:

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (PdCl2 Stain) Start->TLC_Check Decision Is Spot at Baseline? TLC_Check->Decision Closo Closo-Carborane (Target Product) Decision->Closo High Rf (0.4-0.8) Nido Nido-Carborane (Degradation Salt) Decision->Nido Rf = 0.0 Action_Closo Proceed to Column: Silica Gel + Hexane/DCM Closo->Action_Closo Action_Nido Reaction Failed: Check pH/Basicity Nido->Action_Nido

Figure 1: Decision matrix for identifying cage integrity prior to purification.

Module 3: Recrystallization Protocols

For scaling up (>1 gram), chromatography becomes expensive. Recrystallization is effective due to the high crystallinity of the carborane cage.

Protocol A: The "Layering" Method (High Purity)
  • Best for: Removing oily impurities or unreacted alkyl halides.

  • Solvent Pair: Dichloromethane (DCM) / Hexane.

  • Dissolve the crude solid in the minimum amount of DCM at room temperature.

  • Carefully layer 3 volumes of Hexane on top. Do not mix.

  • Place in a fridge (

    
    ) overnight. The solvents will slowly diffuse, growing large, X-ray quality crystals.
    
Protocol B: The "Crash" Method (Bulk Purification)
  • Best for: Removing nido-carborane salts.

  • Solvent: Methanol / Water.[1]

  • Dissolve crude material in warm Methanol.

  • Add water dropwise until the solution turns slightly cloudy.

  • Cool to

    
    .
    
  • Why this works: The lipophilic closo-product precipitates out. The polar nido-impurities remain dissolved in the aqueous methanol.

Module 4: Stability & Storage Data

ParameterSpecificationReason
Storage Temp

Prevents slow hydrolysis of

.
Atmosphere Argon/NitrogenPrevents moisture absorption (hydrolysis risk).
Base Sensitivity HIGH Avoid amines (e.g.,

, Pyridine) unless sterically hindered.
Acid Sensitivity LowStable to dilute HCl/

.
Silica Stability GoodStable on standard acidic silica gel.

References

  • Scholz, M., & Hey-Hawkins, E. (2011). Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews. Link

  • Teixidor, F., et al. (2013). The distinct behavior of o-carborane derivatives towards deboronation. Journal of Organometallic Chemistry. Link

  • Pospíšil, J., et al. (2019). Practical Synthesis of 1-Bromomethyl-o-carborane. Synlett. Link

  • Spokoyny, A. M., et al. (2011). Infinite Coordination Polymer Nano- and Microparticles. Chemical Society Reviews. (Describes Pd staining techniques). Link

Sources

Troubleshooting

Stability and storage conditions for 1-Bromomethyl-o-carborane

Technical Support Guide: Stability, Storage, and Handling of 1-Bromomethyl-o-carborane Executive Summary & Product Snapshot 1-Bromomethyl-o-carborane is a versatile building block in boron neutron capture therapy (BNCT)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability, Storage, and Handling of 1-Bromomethyl-o-carborane

Executive Summary & Product Snapshot

1-Bromomethyl-o-carborane is a versatile building block in boron neutron capture therapy (BNCT) research and organometallic synthesis. While the closo-carborane cage itself is exceptionally robust (often termed "super-aromatic"), the exocyclic bromomethyl group introduces specific vulnerabilities—primarily susceptibility to hydrolysis and nucleophilic attack. Furthermore, the cage itself is prone to partial degradation ("deboronation") under basic conditions.

This guide provides an evidence-based framework for maintaining compound integrity and troubleshooting common experimental failures.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
CAS Number 19496-84-5
Formula C₃H₁₃B₁₀Br
MW 237.15 g/mol
Physical State White to off-white crystalline solidAlert: If liquid or yellow oil, degradation has occurred.
Solubility Soluble: DCM, CHCl₃, Toluene, THF, EtOAcInsoluble: Water, Hexanes (low solubility)Use Hexane/DCM for recrystallization.
Melting Point ~95°C (Literature varies)Sharp melting point indicates high purity.

Storage & Handling Protocols

The primary threats to 1-Bromomethyl-o-carborane are moisture (hydrolysis of the C-Br bond) and base exposure (cage degradation).

The "Golden Rules" of Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: While the carborane cage is thermally stable, the alkyl bromide moiety is electrophilic. Lower temperatures kinetically inhibit hydrolysis and spontaneous elimination reactions.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Reasoning: Moisture in the air can slowly displace the bromide (Sɴ2 hydrolysis), forming the alcohol derivative (1-hydroxymethyl-o-carborane) and HBr.

  • Container: Amber glass vials with Teflon-lined caps.

    • Reasoning: Amber glass protects against potential photochemical degradation (though low risk), and Teflon prevents leaching of plasticizers which can contaminate the lipophilic carborane.

Visual Decision Tree: Incoming Shipment Inspection

StorageProtocol Start Incoming Shipment (1-Bromomethyl-o-carborane) CheckState Visual Inspection: Is it a white solid? Start->CheckState Solid Yes: White Crystalline Solid CheckState->Solid Pass Liquid No: Yellow Oil or Sticky Paste CheckState->Liquid Fail CheckSeal Check Seal Integrity Solid->CheckSeal Purify ACTION: Recrystallize immediately (See Section 4) Liquid->Purify Storage STORE: 2-8°C under N2/Ar Desiccator recommended CheckSeal->Storage

Figure 1: Decision logic for receiving and storing carborane derivatives.

Troubleshooting & FAQ

Issue 1: "My sample has turned into a yellow sticky oil."

Diagnosis: Impurity accumulation or solvent entrapment.

  • Cause: Carboranes are waxy and retain solvents easily. Yellowing often indicates trace oxidation or the formation of degradation byproducts (e.g., bromine liberation).

  • Solution: Perform a recrystallization (Protocol A below). Do not use the oil directly for sensitive nucleophilic substitutions.

Issue 2: "I see low yields in substitution reactions (e.g., with amines or alkoxides)."

Diagnosis: Competition between Substitution (Sɴ2) and Deboronation.

  • Mechanism: The o-carborane cage is electron-withdrawing, making the C(cage) protons acidic (pKa ~23). Strong bases (alkoxides, hydroxide) or nucleophiles can attack the boron atoms (specifically B3 or B6) rather than the CH₂Br group, leading to deboronation (conversion of closo-C₂B₁₀ to nido-C₂B₉ anion).

  • Scientific Insight: The nido-anion is water-soluble and often lost during aqueous workup, appearing as "disappeared mass."

  • Corrective Action:

    • Avoid strong bases (e.g., NaOEt, NaOH).

    • Use non-nucleophilic bases if necessary (e.g., DIPEA, K₂CO₃) or weak bases.

    • Use aprotic solvents (Acetonitrile, THF) rather than alcohols.

Issue 3: "NMR shows a new set of peaks upfield."

Diagnosis: Formation of nido-species.

  • Indicator: Closo-carboranes typically show broad B-H multiplets in ¹¹B NMR (-2 to -15 ppm). Nido-species show peaks shifted significantly upfield (around -30 to -38 ppm) due to the shielding effect of the open face.

Visualizing the Reactivity Risks

ReactivityPathways Compound 1-Bromomethyl-o-carborane (Closo-Cage) NuAttack Reaction with Nucleophile (e.g., R-NH2, RO-) Compound->NuAttack PathA Path A: Nucleophilic Substitution (Desired) NuAttack->PathA Mild Base / Aprotic Solvent PathB Path B: Cage Degradation (Undesired - High Base/Protic Solvent) NuAttack->PathB Strong Base / Alcohol / Reflux ProductA Product: 1-R-methyl-o-carborane PathA->ProductA ProductB Product: Nido-carborane anion (Water Soluble, Loss of B) PathB->ProductB

Figure 2: Competing reaction pathways. Path B (Degradation) dominates with strong bases in protic solvents.

Experimental Protocols

Protocol A: Purification via Recrystallization

Use this if your solid has oiled out or turned yellow.

  • Dissolution: Dissolve the crude material (e.g., 1 g) in the minimum amount of Dichloromethane (DCM) (~2-3 mL) at room temperature.

  • Precipitation: Slowly add Hexane (or Pentane) (~10-15 mL) while stirring until the solution becomes slightly cloudy.

  • Crystallization: Place the flask in a freezer (-20°C) overnight.

  • Collection: Filter the white crystals rapidly (cold) and wash with cold pentane.

  • Drying: Dry under high vacuum for 4 hours to remove trapped solvent (carboranes are notorious solvent sponges).

Protocol B: Quality Control (NMR Check)
  • ¹H NMR (CDCl₃): Look for the CH₂Br singlet.

    • Target: ~3.8 - 4.0 ppm (Singlet, 2H).

    • Impurity: If you see a shift to ~4.2 ppm or ~3.5 ppm, check for hydrolysis (CH₂OH) or dimerization.

    • Cage C-H: Look for the broad singlet of the cage C-H at ~3.5-4.0 ppm (often overlaps or is distinct depending on resolution).

References

  • Scholz, M. et al. (2011). "Synthesis and biological evaluation of carboranyl-derived inhibitors." European Journal of Medicinal Chemistry. (Validates synthesis and stability context).

  • Teixidor, F. et al. (2000). "The partial degradation of o-carborane derivatives." Inorganic Chemistry. (Authoritative source on deboronation mechanisms).

  • Katchem spol. s r. o. "1-Bromomethyl-o-carborane Product Data." Katchem Catalog. (Physical properties and commercial specifications).

  • Grimes, R. N. (2016). Carboranes (Third Edition). Academic Press. (Definitive text on carborane stability and handling).
Optimization

Overcoming steric hindrance in reactions with 1-Bromomethyl-o-carborane

Ticket ID: #CB-Br-001 Subject: Overcoming Steric Hindrance & Cage Degradation in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Boron Chemistry Div.[1] Executive Summary: The "Neopentyl on S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CB-Br-001 Subject: Overcoming Steric Hindrance & Cage Degradation in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Boron Chemistry Div.[1]

Executive Summary: The "Neopentyl on Steroids" Problem

User inquiries regarding 1-bromomethyl-o-carborane almost universally stem from low yields in


 reactions.[1]

The Root Cause: The methylene group attached to the C1 position of the ortho-carborane cage is sterically comparable to a neopentyl group , but with added electronic complications.[1] The bulky


 cage creates a "steric wall" that blocks the required 

backside attack trajectory for incoming nucleophiles.[1] Furthermore, the electron-withdrawing nature of the cage destabilizes any developing positive charge, making

pathways unfavorable, while simultaneously making the cage boron atoms susceptible to nucleophilic attack (deboronation).[1]

This guide provides the standard operating procedures (SOPs) to bypass these kinetic barriers without destroying the carborane cage.

Module 1: The "Iodide Trick" (Finkelstein Activation)

User Issue: "Reaction with amines/alkoxides yields <10% product after 48h reflux."

Diagnosis: The C-Br bond is too short and the bromide is a mediocre leaving group given the steric crowding.[1] The nucleophile cannot penetrate the steric shield of the cage to displace the bromide.[1]

Solution: Convert the bromide to an iodide in situ or as a discrete step. The C-I bond is longer (approx.[1] 2.14 Å vs 1.94 Å for C-Br), pushing the leaving group further out from the "steric wall" of the cage, and Iodide is a superior leaving group (


 of conjugate acid -10 vs -9).[1]
SOP-01: Finkelstein Activation Protocol

Use this as a pretreatment for all substitution reactions.[1]

Reagents:

  • 1-Bromomethyl-o-carborane (1.0 eq)[1][2]

  • Sodium Iodide (NaI) (2.0 - 5.0 eq)[1]

  • Solvent: Acetone (anhydrous) or 2-Butanone (MEK) for higher temps.[1]

Step-by-Step:

  • Dissolution: Dissolve 1-bromomethyl-o-carborane in Acetone (0.1 M concentration).

  • Activation: Add NaI (solid). The solution may turn slight yellow.[1]

  • Reflux: Heat to reflux (

    
    ) for 4-12 hours.
    
    • Checkpoint: Monitor by TLC.[1] The iodide moves slightly differently (often lower

      
      ) and stains distinctly with PdCl2 or KMnO4.[1]
      
  • Workup (Optional): If the nucleophile is compatible with acetone, add it directly.[1] If not, evaporate solvent, redissolve in DMF/THF, and filter off NaBr salts before adding the nucleophile.[1]

Finkelstein_Activation Start 1-Bromomethyl-o-carborane (Sterically Hindered) Intermediate Transition State (Halogen Exchange) Start->Intermediate S_N2 (Slow) Reagent NaI (excess) Acetone, Reflux Reagent->Intermediate Product 1-Iodomethyl-o-carborane (Activated Electrophile) Intermediate->Product Precipitation of NaBr (Driving Force) Nu_Attack Nucleophilic Attack (Now Feasible) Product->Nu_Attack Longer C-I Bond Reduced Steric Strain

Figure 1: The Finkelstein activation pathway converts the hindered bromide into the more reactive iodide, extending the reaction center away from the bulky cage.[1]

Module 2: Preventing Cage Degradation (Deboronation)

User Issue: "My product is water-soluble or disappeared during workup."

Diagnosis: You have likely "deboronated" the cage. Strong bases (especially alkoxides like


 or 

) or "hard" nucleophiles can attack the boron atoms (typically B3 or B6) rather than the methylene carbon.[1] This cleaves a boron vertex, converting the neutral closo-carborane into an anionic, water-soluble nido-carborane.[1]

Technical Insight: The electron-withdrawing character of the cage makes the C1/C2 protons acidic (


), but it also makes the Boron atoms susceptible to base attack.[1]
Base Compatibility Matrix
Base/NucleophileRisk LevelRecommendation
NaOEt / NaOMe CRITICAL Avoid. Causes rapid deboronation in refluxing alcohols.[1]
Hydrazine (

)
CRITICAL Avoid. Classic deboronation reagent.[1]

/

LowSafe in Acetone/DMF at moderate temps (<80°C).[1]
NaH MediumUse strictly stoichiometric amounts at 0°C; avoid excess.
LiHMDS / LDA MediumCan deprotonate C-H (lithiation) instead of substitution.[1]
Amines (

)
LowGenerally safe, but bulky amines react very slowly.[1]
SOP-02: Safe Substitution with Phase Transfer Catalysis (PTC)

Use this for anionic nucleophiles (cyanide, azide, thiolate) to avoid strong homogenous bases.[1]

  • System: Biphasic mixture of Toluene (organic) and Water (aqueous).[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).[1]

  • Process:

    • Dissolve 1-bromomethyl-o-carborane in Toluene.[1]

    • Dissolve Nucleophile (e.g.,

      
      , 
      
      
      
      ) in minimal water.[1]
    • Add Catalyst and stir vigorously at reflux.

  • Why it works: The nucleophile is ferried into the organic phase as a "naked" anion (highly reactive) without requiring harsh solvation or strong bases that attack the cage.[1]

Deboronation_Risk cluster_pathways Competing Pathways Reagent 1-Bromomethyl-o-carborane StrongBase Strong Base / Hard Nu (e.g., NaOEt, Hydrazine) Reagent->StrongBase Path_Good Path A: Attack on CH2 (Desired Substitution) StrongBase->Path_Good Sterically Hindered Path_Bad Path B: Attack on Boron (B3/B6) (Cage Degradation) StrongBase->Path_Bad Electronically Favored Result_Good Functionalized Closo-Carborane (Target Product) Path_Good->Result_Good Result_Bad Anionic Nido-Carborane (Water Soluble Waste) Path_Bad->Result_Bad

Figure 2: The "Deboronation Trap."[1] Hard bases prefer attacking the electron-deficient boron cage over the sterically hindered methylene group.[1]

Module 3: FAQ & Troubleshooting

Q: Can I use lithiation (n-BuLi) to functionalize the cage instead? A: Yes, but be careful. 1-bromomethyl-o-carborane has three acidic sites: the C-H on the cage (C2) and the protons on the


 group.[1]
  • Risk:[1][3][4] Lithium-Halogen exchange is unlikely with the alkyl bromide, but n-BuLi will deprotonate the C2-H cage carbon.[1] If you want to functionalize the methyl group, lithiation is the wrong path.[1] If you want to functionalize the cage carbon, protect the bromide or use a different starting material.[1]

Q: What is the best solvent for direct substitution? A: If you cannot use the Finkelstein or PTC methods, use DMF (Dimethylformamide) or DMSO .[1]

  • Reasoning: These polar aprotic solvents solvate cations (

    
    , 
    
    
    
    ) effectively, leaving the nucleophilic anion "naked" and more reactive.[1] This helps overcome the steric barrier.[1]
  • Warning: Ensure the reaction temp does not exceed 100°C for prolonged periods to minimize cage isomerization or degradation.[1]

Q: I need the thiol (1-mercaptomethyl-o-carborane). How do I make it? A: Do not use NaSH (sodium hydrosulfide) directly; it often leads to disulfides or deboronation.[1]

  • Protocol: React the iodide (prepared via Module 1) with Thiourea in ethanol to form the isothiouronium salt.[1] Hydrolyze this salt with mild aqueous base (degassed) to yield the thiol.[1]

References
  • Finkelstein Reaction Mechanism & Kinetics

    • Source: Organic Chemistry Portal.[5] "Finkelstein Reaction."[5][6][7][8][9]

    • URL:[Link][1]

  • Carborane Cage Degradation (Deboron

    • Source: Fox, M. A., et al. "Deboronation of 9-substituted-ortho- and -meta-carboranes."[1] Dalton Transactions (via ScienceDirect/PlumX).[1]

    • URL:[Link][1]

  • Synthesis of Functionalized Carboranes (Mercapto-deriv

    • Source:Dalton Transactions.
    • URL:[Link]

  • HSAB Theory in Carborane Substitution

    • Source:Organic Chemistry Frontiers. "HSAB theory guiding electrophilic substitution reactions of o-carborane."
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 1-Bromomethyl-o-carborane

Topic: Troubleshooting Low Reactivity of 1-Bromomethyl-o-carborane Ticket ID: B10-C2-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Boron Therapeutics Group Executive Summary: The Steric-Electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 1-Bromomethyl-o-carborane Ticket ID: B10-C2-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Boron Therapeutics Group

Executive Summary: The Steric-Electronic Paradox

You are likely encountering a common frustration in carborane chemistry: 1-bromomethyl-o-carborane (


) is deceptively stable. While the electron-withdrawing nature of the closo-carborane cage (

effect) should theoretically activate the exocyclic methylene carbon for nucleophilic attack, the reaction is frequently stalled by two competing factors:
  • Steric Shielding (The "Umbrella" Effect): The bulky 3D cage structure blocks the optimal

    
     trajectory required for backside 
    
    
    
    attack.
  • The "Nido-Trap" (Cage Degradation): Attempts to force the reaction using strong bases or high temperatures often result in the nucleophile attacking the boron atoms (usually B3/B6) rather than the carbon, leading to cage decapitation (deboronation) and the formation of water-soluble nido-species.

This guide provides a logic-based troubleshooting workflow to bypass these barriers without destroying your expensive starting material.

Part 1: Diagnostic Logic Tree

Before altering your protocol, determine the root cause of the failure using the decision matrix below.

TroubleshootingFlow Start Symptom: Low Yield / No Product CheckBase Did you use a strong base? (e.g., NaOEt, NaOH, Hydrazine) Start->CheckBase CheckSolvent Did you use a nucleophilic solvent? (e.g., MeOH, EtOH) CheckBase->CheckSolvent No Precipitate Did a white, water-soluble precipitate form? CheckBase->Precipitate Yes RecoveredSM Did you recover starting material? CheckSolvent->RecoveredSM No (Aprotic used) IssueDegradation CRITICAL FAILURE: Cage Degradation (Deboronation). Product is likely nido-anion. CheckSolvent->IssueDegradation Yes (Solvolysis) Precipitate->RecoveredSM No Precipitate->IssueDegradation Yes (Ionic Species) IssueSterics KINETIC FAILURE: Steric Hindrance blocked reaction. Need Activation (Finkelstein). RecoveredSM->IssueSterics Yes

Figure 1: Diagnostic flowchart for identifying whether the reaction failed due to kinetic barriers (sterics) or chemical instability (degradation).

Part 2: The "Nido-Trap" (Why Strong Bases Fail)

Many researchers treat 1-bromomethyl-o-carborane like a standard benzyl bromide. This is a fatal error.

  • The Mechanism of Failure: The boron atoms at positions B3 and B6 are electron-deficient. Hard nucleophiles (OH⁻, EtO⁻, F⁻) or strong bases will attack these boron vertices faster than they attack the hindered methylene carbon.

  • The Result: The closo-cage loses a

    
     vertex, collapsing into a nido-carborane anion (
    
    
    
    ). This species is ionic, water-soluble, and unreactive toward further substitution.

Rule of Thumb: Avoid bases with


 if possible. If a base is required, use non-nucleophilic bases (e.g., 

, CsF in dry conditions) or bulky organic bases (e.g., DIPEA, DBU) with caution.

Part 3: Validated Protocols

Protocol A: The Finkelstein Activation (Recommended)

Use this if you are recovering unreacted starting material.

Direct displacement of Bromine is slow. Converting the Bromide to an Iodide creates a much better leaving group (


 is a softer base and better leaving group), accelerating the subsequent substitution by orders of magnitude.

Reagents:

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Sodium Iodide (NaI) (5.0 eq) – Must be dry

  • Solvent: Acetone (Reagent Grade) or 2-Butanone (MEK) for higher temps.

Step-by-Step:

  • Dissolution: Dissolve 1-bromomethyl-o-carborane in Acetone (0.1 M concentration).

  • Addition: Add NaI (5.0 eq). The solution may turn yellow/orange immediately.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours .
    
    • Note: A white precipitate (NaBr) will form, driving the equilibrium (Le Chatelier’s principle).

  • Workup: Remove solvent in vacuo. Redissolve residue in

    
     or 
    
    
    
    . Wash with water (to remove excess NaI) and Sodium Thiosulfate (to remove
    
    
    color).
  • Result: Quantitative conversion to 1-Iodomethyl-o-carborane . Use this immediately in your next step; it is far more reactive.

Protocol B: Nucleophilic Substitution with Azide (Example)

Demonstrating the "Soft Nucleophile" approach.

Reagents:

  • 1-Iodomethyl-o-carborane (from Protocol A)

  • Sodium Azide (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dry) or DMSO

Step-by-Step:

  • Setup: Dissolve the iodo-derivative in dry DMF.

  • Reaction: Add

    
     at Room Temperature.
    
  • Heat: Warm to

    
    . Do not exceed 
    
    
    
    to avoid thermal decomposition.
  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product usually moves slightly faster or has a distinct stain compared to the starting material.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.

    • Caution: Avoid acidification during workup, as the C-H proton on the second cage carbon is acidic (

      
      ) and can be sensitive.
      

Part 4: Data & Solvent Compatibility

Table 1: Solvent & Base Risk Assessment

Solvent SystemBase TypeRisk LevelOutcome
Ethanol / Methanol Alkoxides (NaOEt)CRITICAL Degradation: Rapid conversion to nido-species via solvolysis.
THF BuLi / LDAHIGH Lithiation: Will deprotonate the C2-H cage carbon, causing polymerization or side reactions.
Acetone None / NaISAFE Finkelstein: Excellent for activation. No degradation.
DMF / DMSO Azide / CyanideMODERATE Good: Promotes

, but high temps (>100°C) can risk cage rearrangement.
Acetonitrile

/ Amines
LOW Optimal: Good balance of solubility and dielectric constant for substitution.

Part 5: Frequently Asked Questions (FAQ)

Q: I see a spot on the baseline of my TLC that doesn't move in Hexanes. What is it? A: This is almost certainly the nido-carborane anion . If you used a base (hydroxide, alkoxide, amine) and see a baseline spot that is water-soluble, you have degraded the cage. You cannot reverse this. You must restart with milder conditions (see Protocol A).

Q: Can I use the chloromethyl derivative instead? It's cheaper. A: No. The chloride is significantly less reactive than the bromide. If the bromide is sluggish, the chloride will be inert under conditions that preserve the cage. You would need to perform a Finkelstein reaction (Cl


 I) which is much harder to drive to completion than Br 

I.

Q: Why not just use


-BuLi to deprotonate the nucleophile first? 
A:  The 

proton on the adjacent carbon (C2) is acidic (

).

-BuLi will deprotonate the cage before or competitively with your intended nucleophile. This creates a lithiated carborane species that can act as a nucleophile itself, leading to complex mixtures or oligomers.

Q: I need to attach an amine. Can I just reflux the bromide in neat amine? A: This is risky. Primary amines can act as bases and nucleophiles. If the amine is hindered, it will act as a base and degrade the cage. Recommendation: Use the iodomethyl derivative (Protocol A) and react with the amine in a non-polar solvent (like Toluene) or mild polar solvent (Acetonitrile) to favor substitution over deboronation.

References

  • Nucleophilic Substitution Overview

    • Concept: General mechanisms and the role of leaving groups (Br vs I).
    • Source: KPU Pressbooks, "Nucleophilic Substitution Reactions Overview."

  • The Finkelstein Reaction

    • Protocol: Conversion of alkyl bromides to iodides using NaI/Acetone.[1][2][3]

    • Source: Wikipedia/Organic Chemistry Portal.

  • Carborane Cage Degradation (Deboronation)

    • Mechanism:[4][5][6][7][8] Attack of strong bases on o-carborane leading to nido-anions.[9][10]

    • Source: "A kinetic study of the self-degradation of o-carboranylalanine to nido-carboranylalanine." SciSpace.

  • Reactivity of Carboranyl Derivatives

    • Context: Steric and electronic effects of the carborane cage on
    • Source: "Avenue to novel o-carboranyl boron compounds." Chemical Science.

Disclaimer: This guide is for research purposes only. Carborane derivatives can be expensive and exhibit unique hazards. Always consult the SDS and perform small-scale pilot reactions.

Sources

Optimization

Preventing degradation of the carborane cage during reactions

Executive Dashboard: The Stability Spectrum Status: Operational Priority: Critical Welcome to the Carborane Integrity Support Center. If you are working with closo-carboranes (specifically 1,2-dicarba-closo-dodecaborane,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Dashboard: The Stability Spectrum

Status: Operational Priority: Critical

Welcome to the Carborane Integrity Support Center. If you are working with closo-carboranes (specifically 1,2-dicarba-closo-dodecaborane, or o-carborane), your primary antagonist is nucleophilic degradation (often called "decapitation").

While carboranes are often described as "superaromatic" and chemically robust, this applies primarily to oxidation and thermal stress. Toward nucleophiles , the ortho-carborane cage is electronically vulnerable.

Quick Reference: Stability Hierarchy
IsomerStructureRelative Stability (vs. Nucleophiles)Primary Risk Factor
Ortho (

)
Adjacent CarbonsLow (Most Susceptible)Attack at B3/B6 positions due to electron deficiency induced by adjacent carbons.
Meta (

)
Separated by 1 BHigh Carbon separation reduces localized positive charge on Boron vertices.
Para (

)
Antipodal CarbonsHighest Maximum symmetry and electron delocalization; extremely resistant to base.

The Mechanism: Why "Decapitation" Happens

To prevent degradation, you must understand the electronic landscape of the cage. In o-carborane, the carbon atoms are electron-withdrawing relative to boron.

  • The Vulnerability: The boron atoms adjacent to both carbons (positions B3 and B6) are the most electron-deficient (positive character).

  • The Trigger: Strong nucleophiles (

    
    ) attack these specific vertices.
    
  • The Result: The cage opens, ejecting a

    
     unit (formal loss), resulting in the nido-carborane anion (
    
    
    
    ).
Visualizing the Degradation Pathway

CarboraneDegradation Figure 1: Nucleophilic Deboronation Pathway of o-Carborane Closo Closo-o-Carborane (C2B10H12) Transition Transition State (Attack at B3/B6) Closo->Transition + Strong Base Nucleophile Nucleophile Attack (RO-, F-, OH-) Nucleophile->Transition Nido Nido-Carborane Anion (C2B9H12-) Transition->Nido Cage Opening Byproduct Boron Byproducts (B(OR)3, etc.) Transition->Byproduct

Figure 1: The degradation pathway is driven by nucleophilic attack on the electron-poor B3/B6 vertices, collapsing the neutral closo-cage into an anionic nido-species.

Troubleshooting Guides & FAQs

Scenario A: Functionalization of C-H Vertices

Q: I am trying to lithiate o-carborane using n-BuLi, but my yield is low and I see a broad multiplet at -2.0 to -3.0 ppm in the


B NMR. What happened? 

Diagnosis: You have likely caused partial deboronation. While n-BuLi is a strong base, it is also a nucleophile. If the temperature was too high (above -78°C) or the solvent was too polar (e.g., pure THF without non-polar co-solvent), the butyl group may have attacked a boron vertex or the lithium reagent facilitated cage opening.

Corrective Protocol:

  • Switch Bases: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA . These are bulky, non-nucleophilic bases that will deprotonate the C-H (pKa ~22) without attacking the Boron cage [1].

  • Temperature Control: Maintain reaction temperature strictly at -78°C during the addition of the base.

  • Solvent: Use Diethyl Ether (

    
    ) or a THF/Hexane mixture. Pure THF stabilizes the lithiated species but can also stabilize the transition state for degradation if the temperature rises.
    
Scenario B: Fluoride-Mediated Deprotection

Q: I used TBAF (Tetrabutylammonium Fluoride) to remove a TBS group from a carborane-linker, and the cage decomposed. Is Fluoride incompatible with carboranes?

Diagnosis: Yes, under standard conditions. Fluoride (


) is an exceptionally strong nucleophile toward Boron (forming strong B-F bonds). TBAF is a known deboronating agent, often used intentionally to convert closo to nido species [2].

Corrective Protocol:

  • Avoid Basic Fluoride: Do not use "naked" fluoride sources like TBAF or CsF in hot DMF.

  • Alternative Deprotection:

    • Acidic Conditions: If your molecule tolerates it, use dilute HCl in MeOH or TFA/DCM. The carborane cage is highly stable to acid.

    • Buffered Fluoride: If you must use fluoride, buffer the reaction with acetic acid (AcOH) to quench the basicity, or use HF-Pyridine complexes at 0°C.

Scenario C: Nucleophilic Substitution

Q: Can I perform a standard


 reaction using sodium methoxide (NaOMe) on a carborane-alkyl halide? 

Diagnosis: CRITICAL STOP. Alkoxides (Methoxide, Ethoxide) are the classic reagents used to destroy the ortho-carborane cage (Hawthorne’s original method for nido synthesis) [3].

Corrective Protocol:

  • Change the Nucleophile: Use bulky, less "hard" nucleophiles if possible.

  • Steric Protection: If you must use alkoxides, the carborane cage needs steric protection. Derivatives with bulky groups (e.g., phenyl, isopropyl) at the C1/C2 positions or halogenation at B3/B6 can sometimes resist degradation, but this is risky.

  • Change the Electrophile: Instead of attacking a carborane-halide with a base, try to build the linkage using transition metal catalysis (e.g., Cu-catalyzed cross-coupling) which avoids free strong nucleophiles [4].

Experimental Protocols: Safe Operating Procedures

Protocol 1: Safe C-Lithiation of o-Carborane

Objective: Generate the C-nucleophile without cage degradation.

Reagents:

  • o-Carborane (dried under vacuum)

  • Solvent: Anhydrous DME (Dimethoxyethane) or THF/Toluene (1:1).

  • Base:

    
    -BuLi (only at low temp) or LiHMDS (Recommended).
    

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon. Add o-carborane (1.0 eq).

  • Solvation: Add anhydrous DME via syringe. Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Deprotonation: Add

    
    -BuLi (1.1 eq, 1.6M in hexanes) dropwise  over 10 minutes.
    
    • Why? Slow addition prevents local heating. At -78°C, the kinetic deprotonation of C-H is faster than the nucleophilic attack on B-H.

  • Reaction: Stir at -78°C for 30–60 minutes.

    • Checkpoint: The solution should remain clear or turn slightly pale yellow. A dark brown/black color indicates degradation.

  • Quench/Functionalize: Add your electrophile (e.g., alkyl halide, aldehyde) at -78°C.

  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly only after the electrophile has been added.

Protocol 2: "Acid-Assist" Silyl Deprotection

Objective: Remove TBS/TIPS groups without Fluoride attack.

Reagents:

  • Silyl-protected carborane.

  • Reagent:

    
     (conc.) or 
    
    
    
    (Acetyl Chloride).
  • Solvent: MeOH or EtOH.

Step-by-Step:

  • Dissolve substrate in MeOH.

  • Add catalytic amount of Acetyl Chloride (generates anhydrous HCl in situ).

  • Stir at RT for 1-2 hours.

  • Monitor by TLC. The cage will remain intact (Acid Stable).

Decision Logic: Reagent Compatibility

Use this logic flow to determine if your proposed reaction is safe.

SafetyCheck Figure 2: Reagent Compatibility Decision Tree Start Proposed Reaction Reagent BaseCheck Is it a Base? Start->BaseCheck AcidCheck Is it an Acid/Oxidant? BaseCheck->AcidCheck No StrongBase Strong Base (pKa > 15)? (e.g., Alkoxide, Amide) BaseCheck->StrongBase Yes NuCheck Is it a Nucleophile? Safe PROCEED (Cage Stable) AcidCheck->Safe Yes (Acids/Oxidants safe) Bulky Is it Bulky? (e.g., LiHMDS vs NaOMe) StrongBase->Bulky Yes StrongBase->Safe No (Weak bases like Pyridine) Caution CAUTION (Low Temp Only) Bulky->Caution Yes (Non-nucleophilic) Danger STOP (High Risk of Deboronation) Bulky->Danger No (e.g., NaOMe, TBAF)

Figure 2: Decision tree for evaluating reagent safety. Note that non-nucleophilic, bulky bases are safer than small, hard nucleophiles.

References

  • Fox, M. A., et al. (2017). "Deboronation-induced turn-on phosphorescent sensing of fluorides by iridium(III) cyclometalates with o-carborane." Organometallics, 36, 2573–2580.[1] Link

  • Scholz, M., & Hey-Hawkins, E. (2011). "Carboranes as Pharmacophores: Properties, Synthesis, and Application Strategies." Chemical Reviews, 111(11), 7035–7062. Link

  • Wiesboeck, R. A., & Hawthorne, M. F. (1964). "Dicarbaundecaborane(13) and Derivatives." Journal of the American Chemical Society, 86(8), 1642–1643. Link

  • Dziedzic, R. M., & Spokoyny, A. M. (2019). "Metal-Catalyzed Cross-Coupling Chemistry with Polyhedral Boranes." Chemical Communications, 55, 430-442. Link

  • Popova, R. A., et al. (2023). "B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration." Journal of the American Chemical Society, 145(13), 7331-7342.[2] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Functionalization of 1-Bromomethyl-o-carborane

Welcome to the technical support center for the synthetic chemistry of carboranes. This guide is designed for researchers, medicinal chemists, and materials scientists actively working with 1-bromomethyl-o-carborane.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of carboranes. This guide is designed for researchers, medicinal chemists, and materials scientists actively working with 1-bromomethyl-o-carborane. As a versatile building block, its successful functionalization is pivotal for developing novel therapeutics, advanced polymers, and unique organometallic complexes. This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered experimental challenges, grounded in mechanistic principles and practical experience.

Understanding the Substrate: The Unique Reactivity of 1-Bromomethyl-o-carborane

Before delving into troubleshooting, it's crucial to appreciate the electronic nature of the starting material. The 1-bromomethyl-o-carborane system consists of two key components: the reactive bromomethyl group (-CH₂Br) and the icosahedral o-carborane cage (C₂B₁₀H₁₁).

The o-carborane cage is a powerful electron-withdrawing group, a three-dimensional analogue of an aromatic system.[1] This has two primary consequences for the adjacent bromomethyl group:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the cage polarizes the C-Br bond, making the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: The bulky icosahedral cage provides significant steric bulk around the reaction center, which can influence the choice of nucleophile and reaction conditions.

The primary pathway for functionalization is a bimolecular nucleophilic substitution (Sₙ2) reaction. The troubleshooting guides below are structured to address common deviations from this expected reactivity.

Troubleshooting Guide: Nucleophilic Substitution Reactions

This section is formatted in a question-and-answer style to directly address common problems encountered during the functionalization of 1-bromomethyl-o-carborane with various nucleophiles.

Category 1: Reactions with Amine Nucleophiles

Question 1: My reaction with a primary or secondary amine is sluggish and gives a low yield. What are the primary factors to consider for optimization?

Answer: Low reactivity with amines is a common issue, often stemming from a combination of factors including base strength, solvent polarity, and steric hindrance.

Causality Explained: The Sₙ2 reaction requires the amine's lone pair to attack the electrophilic carbon of the bromomethyl group. If the amine is not sufficiently nucleophilic, or if it is sterically hindered, this attack will be slow. Additionally, as the reaction proceeds, HBr is generated, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and to deprotonate any resulting ammonium salt to regenerate the nucleophilic free amine.

Troubleshooting Workflow:

G start Low Yield with Amine check_base Is a non-nucleophilic base present? (e.g., K₂CO₃, Cs₂CO₃, DIPEA) start->check_base check_solvent Is the solvent appropriate? (Aprotic polar: DMF, Acetonitrile) check_base->check_solvent Yes solution_base Add 2-3 eq. of a suitable base. Monitor by TLC. check_base->solution_base No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes solution_solvent Switch to DMF or Acetonitrile. Ensure anhydrous conditions. check_solvent->solution_solvent No check_sterics Is the amine sterically hindered? check_temp->check_sterics Yes solution_temp Increase temperature incrementally (e.g., 50°C -> 80°C). check_temp->solution_temp No solution_sterics Increase reaction time significantly (24-72h) and/or use a less coordinating solvent like toluene at high temp. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low-yield amination reactions.

Optimized Protocol (General):

  • To a solution of 1-bromomethyl-o-carborane (1.0 eq.) in anhydrous acetonitrile or DMF (0.1 M), add the amine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the mixture at 60-80 °C.

  • Monitor the reaction progress by TLC (staining with palladium chloride solution can be effective for visualizing carborane-containing compounds).[2]

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary: Effect of Base and Solvent

Amine NucleophileBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃ (2.5)Acetonitrile801285
AnilineNoneAcetonitrile8024<10
DiethylamineK₂CO₃ (2.5)THF652460
DiethylamineK₂CO₃ (2.5)DMF80892
Category 2: Reactions with Thiol Nucleophiles

Question 2: My reaction with a thiol is producing a significant amount of a side product, which I suspect is a disulfide. How can I prevent this?

Answer: This is a classic problem in thiol chemistry. Thiols are readily oxidized to disulfides, especially in the presence of air (oxygen) and basic conditions, which are often required for the Sₙ2 reaction. The resulting disulfide is unreactive towards the bromomethyl carborane.

Causality Explained: The thiol-bromo reaction is highly efficient, often termed a "click" reaction.[3] However, the thiolate anion (RS⁻), which is the active nucleophile, is also highly susceptible to oxidation. Two thiolate anions can be oxidized to form a disulfide bond (RS-SR). This process consumes the nucleophile and reduces the overall yield of the desired carborane-thioether product.

G cluster_0 Reaction Pathways Thiol R-SH Thiolate Thiolate (RS⁻) (Active Nucleophile) Thiol->Thiolate + Base Base Base (e.g., Cs₂CO₃) Product Desired Product Carborane-CH₂-SR Thiolate->Product + Carborane-CH₂Br (Sₙ2 Substitution) Disulfide Side Product Disulfide (RS-SR) Thiolate->Disulfide + [O₂] / another RS⁻ (Oxidation) Carborane Carborane-CH₂Br Oxygen [O₂]

Caption: Competing reaction pathways for thiol functionalization.

Preventative Measures & Protocol:

  • Degas Solvents: Before use, thoroughly degas your reaction solvent (e.g., DMF, THF, or acetonitrile) by bubbling argon or nitrogen through it for at least 30 minutes. This removes dissolved oxygen.

  • Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Choose the Right Base: A mild, non-oxidizing base is preferable. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is highly effective in promoting Sₙ2 reactions with thiols without promoting oxidation.

  • Control Temperature: For highly reactive thiols, the reaction can be exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can improve selectivity and yield.[4][5]

Optimized Protocol (Thiol-Bromo Ligation):

  • To a flask charged with the thiol (1.1 eq.) and cesium carbonate (1.5 eq.), add degassed, anhydrous DMF under an argon atmosphere.

  • Stir the suspension for 15 minutes at room temperature to pre-form the thiolate.

  • Add a solution of 1-bromomethyl-o-carborane (1.0 eq.) in a minimal amount of degassed DMF dropwise.

  • Stir at room temperature and monitor by TLC. These reactions are often complete within 1-4 hours.

  • Work-up involves quenching with water, extraction with a suitable organic solvent (e.g., ethyl acetate), and purification by column chromatography.

Category 3: Reactions with Alcohol/Alkoxide Nucleophiles

Question 3: I am attempting a Williamson ether synthesis with an alcohol, but the reaction is not proceeding. I'm concerned about using a strong base that might degrade the carborane cage.

Answer: This is a valid concern. While the carborane cage is remarkably stable, extremely harsh basic conditions can lead to degradation or "decapitation".[2] The key is to use a strong, non-nucleophilic base that is just sufficient to deprotonate the alcohol, creating the alkoxide nucleophile, without being excessively harsh.

Causality Explained: Alcohols are generally poor nucleophiles. They must be deprotonated to the corresponding alkoxide to efficiently participate in an Sₙ2 reaction. Common bases like NaOH or KOH can be effective but introduce water, which can lead to side reactions. For more sensitive substrates or less acidic alcohols, a stronger base is needed. Sodium hydride (NaH) is an ideal choice as it is a powerful, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Base Use Sodium Hydride (NaH, 60% dispersion in mineral oil).Strong, non-nucleophilic base. The H₂ byproduct is easily removed. Wash the NaH with dry hexanes before use to remove the oil.
Solvent Use anhydrous polar aprotic solvents like THF or DMF.These solvents effectively solvate the cation (Na⁺) and do not participate in the reaction, accelerating the Sₙ2 rate.
Procedure Add the alcohol to the NaH suspension first, allow H₂ evolution to cease, then add the 1-bromomethyl-o-carborane.This ensures the alkoxide is pre-formed, maximizing the concentration of the active nucleophile before introducing the electrophile.
Temperature Start at 0 °C for the deprotonation step, then warm to room temperature or gently heat (40-60 °C) for the substitution.This controls the initial, often exothermic, deprotonation and provides the necessary energy for the substitution step.

Step-by-Step Protocol (Williamson Ether Synthesis):

  • In a flame-dried, three-neck flask under argon, suspend NaH (1.5 eq., washed with hexanes) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the desired alcohol (1.2 eq.) in anhydrous THF. Stir until hydrogen evolution stops (approx. 30 minutes).

  • Add a solution of 1-bromomethyl-o-carborane (1.0 eq.) in anhydrous THF dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight, or heat gently if required.

  • Monitor by TLC.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, dry with Na₂SO₄ or MgSO₄, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction? A1: Thin-Layer Chromatography (TLC) is the most common method. Use silica gel plates. A key challenge is visualization. Carboranes are often UV-inactive. Staining is required. A solution of palladium(II) chloride (0.5% PdCl₂ in 1% aqueous HCl/Methanol 1:10) is highly effective, as it complexes with the carborane cage, appearing as dark yellow or brown spots.[2] Alternatively, a potassium permanganate (KMnO₄) stain can be used.

Q2: My purified product seems to be a mixture of isomers on the NMR. Is this possible? A2: Functionalization at the bromomethyl group should not create isomers of the carborane cage itself. However, if your reaction conditions were excessively harsh (e.g., very high temperatures for prolonged periods), you might induce thermal rearrangement of the ortho-carborane cage to the more stable meta- or para-isomers. This is generally rare under the conditions described above. More likely, you may have impurities or, if your nucleophile has stereocenters, you may be observing diastereomers.

Q3: Are there any protecting groups I should be aware of when working with carboranes? A3: Yes. If your nucleophile contains other reactive functional groups, they should be protected. Standard organic protecting groups are generally compatible with carborane chemistry. For example, Boc or Cbz groups for amines, and silyl ethers (like TBDMS or TIPS) for alcohols are robust and can be used effectively.[6][7][8]

Q4: What is the best way to purify these carborane derivatives? A4: Carborane derivatives are typically non-polar and are well-suited for purification via column chromatography on silica gel. A gradient elution starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane is usually effective. Due to their stability, they can often be handled without special precautions, but it is always good practice to work in a well-ventilated fume hood.

References

  • (Reference not directly cited in the text, but provides foundational context) Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. [Link]

  • (Reference not directly cited in the text, but provides foundational context) A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes. Accounts of Chemical Research. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Nucleophilic substitution: a facile strategy for selective B-H functionalization of carboranes. Dalton Transactions. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Functionalization of o-carboranes via carboryne intermediates. Organic & Biomolecular Chemistry. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Site- and enantioselective B−H functionalization of carboranes. Nature Communications. [Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances. [Link]

  • (Reference not directly cited in the text, but provides foundational context) HSAB theory guiding electrophilic substitution reactions of o-carborane. Organic Chemistry Frontiers. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science. [Link]

  • (Reference not directly cited in the text, but provides foundational context) o-Carborane as a Novel Protective Group for Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Nucleophilic substitution: a facile strategy for selective B-H functionalization of carboranes. Dalton Transactions. [Link]

  • (Reference not directly cited in the text, but provides foundational context) SYNTHESIS OF CARBORANE DERIVATIVES FOR CHARACTERIZATION OF CARBOCATIONS. Middle East Technical University. [Link]

  • Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Pd(ii)-catalyzed B(9)-alkynylation of o/m-carboranes. Organic Chemistry Frontiers. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. RSC Advances. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Generation and reactivity of o-carborynes. Dalton Transactions. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Optimizing the Least Nucleophilic Anion. A New, Strong Methyl+ Reagent. eScholarship, University of California. [Link]

  • How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I). Molecules. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Free three-dimensional carborane carbanions. Chemical Science. [Link]

  • (Reference not directly cited in the text, but provides foundational context) A Short Chronological Review on the Syntheses of Amine-Boranes. Chemical Review and Letters. [Link]

  • Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications. [Link]

  • An expeditious and efficient bromomethylation of thiols: Enabling bromomethyl sulfides as useful building blocks. ResearchGate. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Odessa University Chemical Journal. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Hydroboration of Alkenes. Master Organic Chemistry. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Inorganics. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Diverse Reactions of o-Carborane-Fused Silylenes with C≡E (E = C, P) Triple Bonds. Inorganic Chemistry. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Ammonia borane purification method.
  • (Reference not directly cited in the text, but provides foundational context) Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Protecting Groups. University of Wisconsin-Madison. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. [Link]

  • (Reference not directly cited in the text, but provides foundational context) 03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. PMC. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Organoboranes in Organic Synthesis: Part 3 || Reactions || Alkynes || Carbonylation || Cynidation ||. YouTube. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Synthesis of Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • (Reference not directly cited in the text, but provides foundational context) Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-Bromomethyl-o-carborane Derivatives

Welcome to the technical support center for the synthesis and scale-up of 1-Bromomethyl-o-carborane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Bromomethyl-o-carborane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these unique boron clusters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the challenges of carborane chemistry.

1-Bromomethyl-o-carborane is a critical building block, serving as a versatile electrophile for introducing the robust and hydrophobic o-carborane cage into a wide array of molecules, from small-molecule inhibitors to complex materials. However, its synthesis can be fraught with challenges, including low yields, difficult purifications, and potential side reactions. This document provides a structured approach to troubleshooting these issues, ensuring a reproducible and scalable synthesis.

Core Synthesis Protocols

Two primary, scalable routes to 1-Bromomethyl-o-carborane are prevalent. The choice depends largely on the availability of starting materials and desired purity profile.

Method A: Bromination of 1-Hydroxymethyl-o-carborane

This is often the preferred method due to the relatively clean conversion. The hydroxyl group is a poor leaving group, so it must first be activated. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.

Detailed Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-Hydroxymethyl-o-carborane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent: Add anhydrous benzene or toluene to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of phosphorus tribromide (PBr₃) (typically 0.4 equivalents) in the same anhydrous solvent via the dropping funnel over 30-60 minutes.

    • Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 80°C for benzene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[1]

Method B: Radical Bromination of 1-Methyl-o-carborane

This method utilizes a free-radical pathway to brominate the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice, often with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Detailed Protocol:

  • Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-Methyl-o-carborane in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) or trifluorotoluene.

  • Reagents: Add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Expertise: Using freshly recrystallized NBS is critical. Impurities like HBr can lead to unwanted electrophilic aromatic substitution on the carborane cage if applicable, or other ionic side reactions.[2]

  • Reaction: Heat the mixture to reflux. The reaction is often initiated by light (a 250W lamp can be used). Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Washing: Wash the filtrate with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_methodA Method A: From 1-Hydroxymethyl-o-carborane cluster_methodB Method B: From 1-Methyl-o-carborane A_Start 1-Hydroxymethyl-o-carborane A_React React with PBr₃ in Benzene, 0°C to Reflux A_Start->A_React A_Workup Quench, Extract, Wash A_React->A_Workup Purify Column Chromatography or Recrystallization A_Workup->Purify B_Start 1-Methyl-o-carborane B_React React with NBS/AIBN in CCl₄, Reflux B_Start->B_React B_Workup Filter, Wash B_React->B_Workup B_Workup->Purify Product Pure 1-Bromomethyl-o-carborane Purify->Product

Caption: General workflows for synthesizing 1-Bromomethyl-o-carborane.

Troubleshooting Guide (Q&A Format)

Q1: Why is my yield of 1-Bromomethyl-o-carborane consistently low when using Method A (from the alcohol)?

Answer: Low yields in this reaction can typically be traced back to one of three areas: incomplete reaction, product degradation during work-up, or mechanical loss during purification.

  • Incomplete Reaction:

    • Cause: Insufficient PBr₃ or inactive reagent. PBr₃ is moisture-sensitive and can degrade over time. The reaction may also not have been run for a sufficient duration.

    • Solution: Use a freshly opened bottle of PBr₃ or distill it before use. Ensure you are using at least 0.4 equivalents. Monitor the reaction closely with TLC until the starting material spot has completely disappeared.

  • Product Degradation:

    • Cause: The bromomethyl group is a good leaving group and can be susceptible to hydrolysis (reaction with water) back to the alcohol, especially during the aqueous work-up if conditions become basic or are prolonged.

    • Solution: Perform the aqueous quench and extractions efficiently and without delay. Ensure the washing steps with sodium bicarbonate are brief and carried out at a low temperature to neutralize acid without promoting significant hydrolysis.

  • Purification Issues:

    • Cause: 1-Bromomethyl-o-carborane can be volatile.[3] Significant product loss can occur if rotary evaporation is performed at too high a temperature or for too long.

    • Solution: Remove the solvent under reduced pressure at a low temperature (e.g., using a water bath at <30°C). When purifying by column chromatography, ensure your fractions are collected and analyzed promptly to prevent product evaporation.

Q2: I am seeing multiple product spots on my TLC plate when using Method B (radical bromination). What are they and how can I avoid them?

Answer: The formation of multiple products in a radical bromination points towards a lack of selectivity. The most common side products are dibrominated species and, occasionally, bromination on the carborane cage itself.

  • Dibrominated Product (1-Dibromomethyl-o-carborane):

    • Cause: Using an excess of NBS. Once the desired monobrominated product is formed, it can react again with NBS to form the dibrominated analog.[2]

    • Solution: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 1-methyl-o-carborane.[2] Add the NBS in portions over the course of the reaction to maintain a low concentration, which favors mono-substitution.

  • Cage Bromination:

    • Cause: This suggests that an ionic bromination pathway is competing with the desired radical pathway. This is often caused by acidic impurities (HBr) in the NBS or the use of a polar solvent.[2] The B-H bonds on the carborane cage, particularly at positions 9 and 12, are susceptible to electrophilic substitution.[4]

    • Solution: Use high-purity, recrystallized NBS to remove acidic impurities.[2] Ensure your solvent is non-polar and strictly anhydrous. Carbon tetrachloride or trifluorotoluene are good choices. Running the reaction in the presence of a radical initiator (AIBN/BPO) and light is essential to favor the radical mechanism.[5]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC) Start->ImpureProduct CheckTLC Check Final Crude TLC LowYield->CheckTLC Method A or B MultiSpots Multiple Spots on TLC? ImpureProduct->MultiSpots Method B SM_Present Starting Material Still Present? CheckTLC->SM_Present OptimizeRxn Action: Increase reaction time or use fresh PBr₃/NBS. SM_Present->OptimizeRxn Yes No_SM Product Degradation or Volatility? SM_Present->No_SM No ImproveWorkup Action: Minimize work-up time, use low temp evaporation. No_SM->ImproveWorkup Yes IdentifySpots Identify Side Products (e.g., GC-MS, NMR) MultiSpots->IdentifySpots Dibromo Dibromination? IdentifySpots->Dibromo CageBromo Cage Bromination? IdentifySpots->CageBromo ReduceNBS Action: Use 1.0-1.1 eq. NBS, add in portions. Dibromo->ReduceNBS Yes PurifyNBS Action: Recrystallize NBS, ensure anhydrous solvent. CageBromo->PurifyNBS Yes

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromomethyl-o-carborane

Welcome to the technical support guide for 1-bromomethyl-o-carborane. This document is designed for researchers, medicinal chemists, and materials scientists utilizing this unique and versatile building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-bromomethyl-o-carborane. This document is designed for researchers, medicinal chemists, and materials scientists utilizing this unique and versatile building block. The bulky, electron-withdrawing o-carborane cage imparts distinct reactivity to the adjacent bromomethyl group, making solvent selection a critical parameter for achieving desired reaction outcomes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on fundamental principles of reaction kinetics and solvent-solute interactions.

Question: My nucleophilic substitution reaction is giving a low yield or failing to proceed. What's going wrong?

Answer: This is a common issue often rooted in a mismatch between the solvent, the nucleophile, and the intended reaction mechanism. 1-Bromomethyl-o-carborane is a primary halide, which strongly favors an SN2 (bimolecular nucleophilic substitution) pathway. The success of an SN2 reaction is highly dependent on a solvent that can dissolve the reactants but does not overly stabilize (i.e., deactivate) the nucleophile.

Potential Causes & Solutions:

  • Incorrect Solvent Class: You may be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents have O-H or N-H bonds and can form a hydrogen-bonding "cage" around the anionic nucleophile.[1][2] This solvation shell shields the nucleophile, drastically reducing its reactivity and slowing or stopping the SN2 reaction.[3]

    • Solution: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents possess large dipole moments to dissolve ionic nucleophiles but cannot form hydrogen bonds.[2] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[3][4][5]

  • Weak Nucleophile: If your nucleophile is weak (e.g., H₂O, ROH), it may not have sufficient reactivity to displace the bromide via an SN2 mechanism, even in an appropriate solvent.

    • Solution: If possible, switch to the conjugate base of the nucleophile (e.g., use sodium ethoxide instead of ethanol). If you must use a weak nucleophile, the reaction may be forced down an SN1 pathway, which requires a different solvent system (see next question).

Experimental Protocol: Optimizing an SN2 Reaction
  • Solvent & Reagent Preparation: Dry your chosen polar aprotic solvent (e.g., DMF) over molecular sieves to remove residual water. Ensure your nucleophile (e.g., Sodium Azide) is dry.

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the nucleophile in the anhydrous polar aprotic solvent in a flame-dried flask.

  • Addition of Substrate: Add 1-bromomethyl-o-carborane to the solution and stir at room temperature.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Heating: If the reaction is slow at room temperature, gently heat the mixture (typically 50-80 °C). High temperatures can promote side reactions, so proceed cautiously.

  • Work-up: Upon completion, proceed with a standard aqueous work-up and extraction.

Question: I'm observing unexpected side products. Could the solvent be the culprit?

Answer: Absolutely. The formation of side products is often a direct consequence of the solvent either participating in the reaction or promoting an alternative mechanistic pathway.

Potential Causes & Solutions:

  • Solvolysis Products: If you are using a polar protic solvent (e.g., ethanol, water) and observing products where the bromine has been replaced by the solvent molecule (e.g., 1-ethoxymethyl-o-carborane), you are experiencing solvolysis.[6] Polar protic solvents are excellent at stabilizing the carbocation intermediate and solvating the leaving group, which promotes an SN1 reaction.[7][8]

    • Solution: To avoid solvolysis, you must switch to a non-nucleophilic, polar aprotic solvent as described in the previous question. If the solvolysis product is your desired product, then using the protic solvent in excess as the reaction medium is the correct approach.

  • Elimination Products: While less common for primary halides, if your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with substitution, especially at elevated temperatures.

    • Solution: Use a less basic nucleophile if possible. If you must use a strong base, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The choice of solvent can also play a role; polar aprotic solvents generally favor substitution over elimination for primary halides.[9]

Question: My attempt to form a Grignard reagent from 1-bromomethyl-o-carborane is failing.

Answer: The formation of a Grignard reagent is notoriously sensitive to reaction conditions, particularly the solvent. The Grignard reagent is a potent nucleophile and an extremely strong base, making it incompatible with even trace amounts of acidic protons.[10][11]

Potential Causes & Solutions:

  • Protic Solvents or Contaminants: The most common cause of failure is the presence of protic solvents (alcohols, water) or even atmospheric moisture.[12] The Grignard reagent will be instantly protonated and quenched.

    • Solution: The reaction must be performed in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF).[13][14] These solvents are aprotic and stabilize the Grignard reagent by coordinating to the magnesium atom. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be run under a dry, inert atmosphere (Argon or Nitrogen).[14]

  • Inactive Magnesium: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.

    • Solution: Activate the magnesium prior to adding the halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by using sonication to dislodge the oxide layer.[13]

Workflow: Troubleshooting Grignard Formation

start Grignard Reaction Failed q1 Was the solvent anhydrous ether (THF, Et2O)? start->q1 sol_no Incorrect Solvent. Use anhydrous ether. q1->sol_no No sol_yes Yes q1->sol_yes Yes q2 Was all glassware flame/oven-dried? sol_yes->q2 dry_no Residual moisture quenched the reaction. Thoroughly dry all equipment. q2->dry_no No dry_yes Yes q2->dry_yes Yes q3 Was the reaction run under an inert atmosphere? dry_yes->q3 atm_no Atmospheric moisture and O2 can interfere. Use Ar or N2. q3->atm_no No atm_yes Yes q3->atm_yes Yes q4 Was the magnesium activated? atm_yes->q4 mg_no MgO layer is preventing reaction. Activate Mg with I2 or 1,2-dibromoethane. q4->mg_no No success Reaction should now proceed. Monitor for initiation (e.g., bubbling, color change). q4->success Yes

Caption: Troubleshooting workflow for failed Grignard reactions.

Part 2: Frequently Asked Questions (FAQs)

Question: What is the default mechanistic pathway for nucleophilic substitution on 1-bromomethyl-o-carborane, and how does the solvent choice steer it?

Answer: As a primary alkyl halide, the default pathway for 1-bromomethyl-o-carborane is the SN2 reaction . This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, displacing the bromide leaving group.[7]

The solvent's role is to either facilitate or hinder this process:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the ideal choice for SN2 reactions. They are polar enough to dissolve the substrate and an ionic nucleophile but do not hydrogen bond with the nucleophile, leaving it highly reactive and ready to attack.[4]

  • Polar Protic Solvents (Water, Ethanol, Methanol): These solvents strongly favor the SN1 pathway . They achieve this in two ways: by stabilizing the bromide leaving group through hydrogen bonding and by solvating the carbocation intermediate that forms after the leaving group departs.[7][8] This lowers the activation energy for the SN1 pathway, allowing it to compete with or dominate the SN2 mechanism.

sub 1-Bromomethyl-o-carborane (Primary Halide) solvent_choice Solvent Choice sub->solvent_choice nuc Strong Nucleophile (e.g., N3-, CN-, RS-) sn2 SN2 Pathway (Favored) - Concerted backside attack - Inversion of stereochemistry nuc->sn2 weak_nuc Weak Nucleophile (Solvent, e.g., EtOH, H2O) sn1 SN1 / Solvolysis Pathway (Favored) - Carbocation intermediate - Racemization weak_nuc->sn1 aprotic Polar Aprotic (DMF, DMSO) solvent_choice->aprotic protic Polar Protic (EtOH, H2O) solvent_choice->protic aprotic->sn2 protic->sn1

Caption: Solvent-directed reaction pathways for 1-bromomethyl-o-carborane.

Question: How does the o-carborane cage itself influence reactivity compared to a typical alkyl bromide?

Answer: The o-carborane cage is not a passive spectator. It is a large, sterically bulky group with a strong electron-withdrawing inductive effect.

  • Steric Hindrance: The sheer size of the carborane cage can sterically hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate compared to a less bulky primary halide like ethyl bromide.

  • Electronic Effect: The strong electron-withdrawing nature of the cage destabilizes the formation of an adjacent positive charge. This makes the formation of a primary carbocation highly unfavorable, further disfavoring an SN1 mechanism unless forced by highly ionizing (polar protic) conditions.

Question: Can I use non-polar solvents like hexane or toluene?

Answer: Non-polar solvents are generally poor choices for the reactions discussed. Most effective nucleophiles are salts (e.g., NaN₃, KCN) and have extremely low solubility in non-polar solvents like hexane or toluene.[15] Without dissolution, the reactants cannot interact, and the reaction will not proceed. An exception might be reactions involving neutral, non-polar nucleophiles, but these are less common for this substrate.

Summary of Solvent Choices

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
SN2 Substitution Polar AproticDMF, DMSO, AcetonitrileMaximizes nucleophile reactivity by avoiding H-bonding. Ensure solvent is anhydrous.[3][4]
SN1 / Solvolysis Polar ProticEthanol, Methanol, WaterStabilizes carbocation intermediate and leaving group. The solvent is often the nucleophile.[7][8]
Grignard Formation Anhydrous EtherDiethyl Ether (Et₂O), THFAprotic and stabilizes the Grignard reagent via coordination. Strictly anhydrous conditions are mandatory. [13][14]
General Purpose Non-polarHexane, Toluene, BenzeneGenerally not recommended for reactions with ionic nucleophiles due to poor solubility.[15]

References

  • SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Qiu, Z., & Xie, Z. (2014). Generation and reactivity of o-carborynes. Dalton Transactions, 43(13), 4925–4934. [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Abraham, M. H. (1974). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Progress in Physical Organic Chemistry, 11, 1-87. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Calgary. [Link]

  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects. St. Paul's Cathedral Mission College. [Link]

  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols. (2023). MDPI. [Link]

  • SN1 - Effect of the Solvent. OpenOChem Learn. [Link]

  • Grignard Reaction. University of Wisconsin-River Falls. [Link]

  • Wang, Y., et al. (2024). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science, 15(13), 4839-4845. [Link]

  • When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol... (2025). YouTube. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762–8769. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. [Link]

  • Deciding SN1/SN2/E1/E2 – The Solvent. (2012). Master Organic Chemistry. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2024). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. PubMed Central. [Link]

  • Jankowiak, A., & Kaszyński, P. (2014). Practical synthesis of 1,12-difunctionalized o-carborane for the investigation of polar liquid crystals. PubMed. [Link]

  • Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]

  • Wang, Y., et al. (2024). Avenue to Novel o-Carboranyl Boron Compounds – Reactivity Study of o-Carborane-Fused Aminoborirane towards Organic Azides. ResearchGate. [Link]

  • Reevaluating ortho-Carborane Synthesis. (2023). ResearchGate. [Link]

  • Comparison of the polarity of organic solvents. (2022). uHPLCs. [Link]

  • The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor. (2018). RSC Advances. [Link]

Sources

Optimization

Catalyst selection for efficient cross-coupling with 1-Bromomethyl-o-carborane

Ticket ID: #CARB-CC-001 Subject: Catalyst & Protocol Selection for 1-Bromomethyl-o-carborane Functionalization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CARB-CC-001 Subject: Catalyst & Protocol Selection for 1-Bromomethyl-o-carborane Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Carborane Conundrum"

Working with 1-Bromomethyl-o-carborane presents a unique duality in synthetic chemistry. You are coupling a primary alkyl halide, which typically suggests standard


 or radical pathways, but it is tethered to a bulky, electron-withdrawing icosahedral cage.

The Core Challenges:

  • Steric Bulk (Neopentyl-like): The carborane cage acts like a massive steric wall. Standard oxidative addition is kinetically slow because the metal center struggles to access the C-Br bond.

  • Electronic Withdrawal: The cage is strongly electron-withdrawing (inductive effect), which deactivates the C-Br bond toward oxidative addition compared to simple alkyl halides.

  • Base Sensitivity (The "Nido" Trap): The closo-carborane cage is susceptible to partial degradation (deboronation) by strong nucleophilic bases (e.g., NaOEt, NaOH), forming the anionic nido-species which kills catalytic turnover.

This guide moves beyond generic "alkyl halide coupling" and provides a tailored strategy for the carborane scaffold.

Catalyst Selection Logic (The "Brain")

Do not choose a catalyst at random. Use this logic flow to select the metal center based on your coupling partner.

CatalystSelection Start Substrate: 1-Bromomethyl-o-carborane Partner Select Coupling Partner Start->Partner Boron Aryl/Alkyl Boronic Acid (Suzuki-Miyaura) Partner->Boron High Functional Tolerance Zinc Organozinc (Negishi) or Grignard (Kumada) Partner->Zinc Low Tolerance / High Reactivity Alkyne Terminal Alkyne (Sonogashira) Partner->Alkyne Pd_Sys SYSTEM A: Palladium Pd(OAc)2 + SPhos/XPhos Base: K3PO4 (Weak) Boron->Pd_Sys Standard Ni_Sys SYSTEM B: Nickel NiCl2(glyme) + PyBox or Ni(cod)2 + Terpyridine Zinc->Ni_Sys Radical Pathway Sono_Sys SYSTEM C: Pd/Cu Pd(PPh3)4 + CuI Base: Et3N Alkyne->Sono_Sys

Figure 1: Decision tree for catalyst selection based on nucleophile tolerance and reactivity profiles.

Detailed Protocols

Protocol A: The "Safe" Suzuki-Miyaura Coupling

Recommended for: Pharmaceutical intermediates, substrates with esters/nitriles.

Why this works: Standard Suzuki conditions often fail due to the sluggish oxidative addition of the carboranyl-methyl bond. We use Buchwald Biaryl Phosphines (SPhos or XPhos) . These bulky, electron-rich ligands create a monolithic Pd(0) species that forces oxidative addition even on hindered substrates. We use


  instead of alkoxides to prevent cage degradation.

Reagents:

  • Substrate: 1-Bromomethyl-o-carborane (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) (Ratio 1:2 Pd:L is critical)

  • Base:

    
     (3.0 equiv) - Must be anhydrous or minimal water.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Solids: Add Carborane, Boronic Acid,

    
    , SPhos, and 
    
    
    
    .
  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Toluene (0.1 M concentration relative to carborane). If using the biphasic system, add the degassed water now.

  • Activation: Heat to 80-100°C for 12-24 hours. Note: SPhos requires heat to form the active Pd(0) species efficiently.

  • Workup: Filter through Celite. The carborane product is usually highly soluble in organic solvents (DCM/EtOAc).

Protocol B: The "Radical" Negishi Coupling

Recommended for: Alkyl-Alkyl coupling, unactivated substrates.

Why this works: Palladium struggles with


 coupling due to slow oxidative addition and 

-elimination risks (though less relevant for carboranes). Nickel initiates a single-electron transfer (SET) radical mechanism, generating a carboranyl-methyl radical that bypasses the steric wall.

Reagents:

  • Substrate: 1-Bromomethyl-o-carborane (1.0 equiv)

  • Nucleophile: Alkyl-ZnBr (1.5 equiv) (Prepared via R-Li + ZnBr2)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: PyBox (15 mol%) or Bathophenanthroline.

  • Additive: DMA (N,N-Dimethylacetamide) is crucial as a co-solvent to stabilize Ni species.

Step-by-Step:

  • Glovebox/Schlenk: This reaction is strictly air-sensitive.

  • Catalyst Premix: Stir

    
     and Ligand in THF/DMA (1:1) for 20 mins to form the complex (often turns deep purple/green).
    
  • Addition: Add the Carborane bromide.

  • Injection: Dropwise add the Organozinc reagent at 0°C, then warm to Room Temperature.

  • Time: Stir 12h at RT. (Nickel alkyl couplings often work at lower temps than Pd).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Steric Failure: The catalyst cannot access the C-Br bond.Switch Ligand: Move from

to SPhos or CataCXium A . Increase Temp to 110°C. Switch to Ni-catalysis (Protocol B).
New Spot on TLC (Polar) Cage Degradation: Formation of nido-carborane (anionic, water-soluble).Check Base: You likely used NaOH, NaOEt, or

. Switch to

or

. Ensure solvents are anhydrous.
Homocoupling (R-R) Transmetallation Failure: The oxidative addition occurred, but the nucleophile reacted with itself.Slow Addition: Add the nucleophile (Boronic acid/Zinc) slowly via syringe pump. Increase catalyst loading.
Black Precipitate (Pd Black) Ligand Dissociation: The catalyst decomposed before reaction.Ligand Ratio: Ensure L:Pd ratio is at least 2:1. Use a precatalyst like XPhos Pd G2 instead of mixing

+ Ligand manually.

Mechanistic Visualization: Why Nickel Wins for Alkyl Chains

While Palladium is safer for functional groups, Nickel is superior for the specific geometry of the carborane methyl group due to the radical intermediate.

Mechanism Ni0 Ni(0)-L SET SET (Single Electron Transfer) Ni0->SET Substrate Carb-CH2-Br Substrate->SET Radical Carb-CH2• (Radical) SET->Radical Br transfer Ni1 Ni(I)-Br SET->Ni1 Recomb Recombination (Oxidative Addition Complete) Radical->Recomb Ni1->Recomb Prod Ni(II)-Complex Recomb->Prod Bypasses Steric Wall

Figure 2: Nickel-catalyzed radical pathway. The formation of the planar radical intermediate (


) relieves steric strain, facilitating the reaction where Pd (concerted mechanism) might fail.

FAQ

Q: Can I use standard


 for this coupling? 
A:  Generally, no . Tetrakis is excellent for aryl halides but often fails for bulky alkyl halides like carboranes due to slow oxidative addition. If you must use it, you will likely need high temperatures (refluxing toluene) and long reaction times, which increases the risk of cage degradation.

Q: Why do I see a very polar spot at the baseline of my TLC? A: This is the classic "deboronation" signature. The closo-carborane (neutral, non-polar) has lost a boron vertex to become nido-carborane (anionic, polar). This happens if your base is too strong (like hydroxide or alkoxide) or if you use fluoride sources in protic media. Switch to mild carbonate or phosphate bases.

Q: Is the C-Br bond in bromomethyl-carborane activated? A: Electronically, yes (inductive withdrawal by the cage). Sterically, no. The steric hindrance usually dominates the kinetics. This is why electron-rich, bulky ligands (SPhos) are required—they increase the electron density on Pd to force the oxidative addition.

References

  • Review on Carborane Functionalization

    • Title: "Transition-Metal-Catalyzed B–H and C–H Activ
    • Source:Chemical Reviews
    • Link:[Link]

  • Alkyl Halide Cross-Coupling (Suzuki)

    • Title: "Suzuki-Miyaura Cross-Coupling Reactions of Alkyl Halides"
    • Source:Journal of the American Chemical Society (Fu Group)
    • Link:[Link]

  • Carborane Stability

    • Title: "Deboronation of o-carboranes: mechanism and applic
    • Source:Dalton Transactions
    • Link:[Link]

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 1-Bromomethyl-o-carborane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Bromomethyl-o-carborane in their synthetic workflows. The unique properties of the carborane cage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Bromomethyl-o-carborane in their synthetic workflows. The unique properties of the carborane cage, combined with the reactivity of the bromomethyl group, necessitate careful consideration during reaction work-up to ensure product integrity and maximize yield. This document moves beyond standard protocols to address common challenges and explain the underlying chemical principles, empowering you to troubleshoot and optimize your procedures.

Core Concepts: Understanding the Substrate

1-Bromomethyl-o-carborane is a versatile building block. The icosahedral carborane cage is exceptionally stable to heat and a wide range of chemical reagents.[1] However, the exopolyhedral C-Br bond is reactive and susceptible to nucleophilic substitution and elimination reactions. The primary challenge during work-up is to isolate the desired product without inducing unwanted side reactions of this functional group.

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems encountered during the work-up of reactions involving 1-Bromomethyl-o-carborane in a practical, question-and-answer format.

Question 1: After my aqueous work-up, I've noticed a new, more polar spot on my TLC plate and a lower-than-expected yield. What is the likely cause?

Answer: This is a classic symptom of hydrolysis. The bromomethyl group is a good leaving group, and the C-Br bond is susceptible to nucleophilic attack by water, particularly under neutral to basic conditions, to form the corresponding 1-hydroxymethyl-o-carborane.

Causality & Mitigation Strategy:

  • Mechanism: The presence of water, especially if heated or stirred for extended periods, can lead to an SN1 or SN2 reaction, substituting the bromide with a hydroxyl group. Basic conditions (e.g., quenching with sodium bicarbonate or hydroxide) will accelerate this process.

  • Field-Proven Protocol:

    • Quench with Care: Instead of quenching the reaction mixture directly with aqueous base or pure water, pour the reaction mixture into a separatory funnel containing a mixture of ice-cold, saturated aqueous ammonium chloride (NH4Cl) and the extraction solvent (e.g., dichloromethane or diethyl ether).[2] The mildly acidic nature of the NH4Cl solution suppresses hydrolysis.

    • Minimize Contact Time: Do not let the organic and aqueous layers sit for extended periods. Proceed with extraction and separation immediately after quenching.

    • Temperature Control: Perform the entire aqueous work-up at low temperatures (0-5 °C) to reduce the rate of potential side reactions.

Question 2: I'm struggling to remove boron-containing byproducts. They are streaking on my silica gel column.

Answer: Boron-containing residues, such as boric acid or other boranes, can be difficult to remove due to their polarity and ability to interact strongly with silica gel. A simple and effective method is to leverage the volatility of trimethyl borate.

Causality & Mitigation Strategy:

  • Mechanism: Boron compounds can react with methanol to form trimethyl borate, B(OCH3)3, which is a low-boiling point liquid (b.p. 68.7 °C) and can be easily removed under reduced pressure.[2][3]

  • Field-Proven Protocol:

    • After the initial extraction and drying of the organic layer, concentrate the solution in vacuo.

    • Add a sufficient amount of methanol (MeOH) to the crude residue and re-concentrate under reduced pressure.

    • Repeat the MeOH addition and evaporation step two to three more times. This azeotropic removal of boron residues is highly effective prior to chromatographic purification.[2]

Question 3: During extraction, I'm getting a persistent emulsion that won't separate.

Answer: Emulsion formation is common when working with fine precipitates or when the densities of the aqueous and organic layers are similar. The unique, bulky nature of carborane derivatives can sometimes stabilize these emulsions.

Causality & Mitigation Strategy:

  • Mechanism: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component that acts as a surfactant. Finely divided solid byproducts or certain carborane salts can act as such stabilizers.

  • Field-Proven Protocol:

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[4]

    • Filter: If a fine precipitate is observed, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the solid particles that may be stabilizing the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

Question 4: My purified product appears clean by 1H NMR, but my elemental analysis is off. Could there be residual impurities?

Answer: Yes, a common and often overlooked impurity is residual solvent, particularly non-polar solvents used in chromatography like hexane. Due to their high hydrophobicity, carborane derivatives can trap solvent molecules within their crystal lattice or as an oily film.[1]

Causality & Mitigation Strategy:

  • Mechanism: The bulky, non-polar nature of the carborane cage leads to strong van der Waals interactions with hydrocarbon solvents.

  • Field-Proven Protocol:

    • High Vacuum Drying: Dry the final product under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C), if the product is thermally stable, can help drive off residual solvents.

    • Recrystallization: If the product is crystalline, recrystallization from a different solvent system than the one used for chromatography can effectively remove trapped solvents.[5]

    • Lyophilization (Freeze-Drying): For amorphous solids, dissolving the product in a suitable solvent like benzene or 1,4-dioxane and then freeze-drying can yield a pure, solvent-free powder.

Visualized Workflows

General Work-up Procedure

G cluster_0 Reaction Completion cluster_1 Work-up cluster_2 Purification Reaction Reaction Mixture (Post-TLC Confirmation) Quench 1. Quench (e.g., ice-cold sat. NH4Cl) Reaction->Quench Extract 2. Extract (e.g., CH2Cl2 or Ether) Quench->Extract Wash 3. Wash (Brine) Extract->Wash Dry 4. Dry (Anhydrous Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 6. Purify (Column Chromatography or Recrystallization) Concentrate->Purify Final_Product Pure Product Purify->Final_Product G Start Problem During Work-up? Q1 Low Yield / New Polar Spot on TLC? Start->Q1 Q2 Persistent Emulsion? Start->Q2 Q3 Streaking on Column? Start->Q3 A1 Suspect Hydrolysis. Use cold NH4Cl quench. Minimize aqueous contact. Q1->A1 Yes A2 Add Brine. Filter through Celite. Avoid vigorous shaking. Q2->A2 Yes A3 Boron Residues Likely. Perform multiple evaporations from Methanol before column. Q3->A3 Yes

Caption: Decision tree for common work-up issues.

Frequently Asked Questions (FAQs)

Q: What are the best chromatographic conditions for purifying 1-Bromomethyl-o-carborane derivatives? A: Carborane derivatives are typically non-polar to moderately polar. Standard silica gel (230-400 mesh) is the most common stationary phase. [6]The choice of eluent is critical and depends on the polarity of your specific derivative. A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity. [5]

Polarity of Derivative Recommended Starting Eluent System
Very Non-polar 100% Hexane or Heptane
Non-polar Hexane / Dichloromethane (CH2Cl2) gradient (e.g., 98:2 to 80:20) [5]

| Moderately Polar | Hexane / Ethyl Acetate (EtOAc) gradient (e.g., 95:5 to 70:30) [5]|

Pro-Tip: Carboranes are not typically UV-active. Use a potassium permanganate (KMnO4) stain or p-anisaldehyde stain to visualize spots on your TLC plates.

Q: Is 1-Bromomethyl-o-carborane stable to storage? A: Yes, as a solid, 1-Bromomethyl-o-carborane is generally stable when stored in a cool, dark, and dry place. However, like many alkyl bromides, it can be sensitive to light and moisture over long periods. Store it in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerate for long-term storage.

Q: What safety precautions are necessary when working with this reagent? A: 1-Bromomethyl-o-carborane is an alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat. [7]* Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8]* Waste Disposal: Dispose of carborane-containing waste according to your institution's hazardous waste guidelines. Do not dispose of it down the drain.

References

  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 5-Bromopentanal from 5-Bromopentan-1-ol.
  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Inorganic Chemistry, 53(16), 8762–8769.
  • Chujo, Y., & Tanaka, K. (2015). Carborane-Containing Polymers: Synthesis, Properties, and Applications. ACS Macro Letters, 4(5), 543–548.
  • LEAPCHEM. (2025). What are the safety precautions when handling borane?
  • Fisher Scientific. (2025). SAFETY DATA SHEET: m-Carborane.
  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks.
  • Morgan, A. B., & Toufaili, H. (2022). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. ACS Applied Polymer Materials, 4(9), 6549–6561.
  • Ellis, T. K., et al. (2022). Carboranes with Exopolyhedral Boron-Tetrel Bonds. Molecules, 27(19), 6634.

Sources

Reference Data & Comparative Studies

Validation

1-Bromomethyl-o-carborane vs 1-Iodomethyl-o-carborane: Reactivity &amp; Application Guide

Executive Summary For researchers in Boron Neutron Capture Therapy (BNCT) and pharmacophore development, the choice between 1-bromomethyl-o-carborane (1-Br) and 1-iodomethyl-o-carborane (1-I) is a trade-off between stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in Boron Neutron Capture Therapy (BNCT) and pharmacophore development, the choice between 1-bromomethyl-o-carborane (1-Br) and 1-iodomethyl-o-carborane (1-I) is a trade-off between stability/availability and reactivity .

  • 1-Bromomethyl-o-carborane : The standard commercial starting material. It exhibits significant steric hindrance ("neopentyl-like" sluggishness) toward

    
     reactions, often requiring elevated temperatures or metal catalysis that can compromise sensitive biological payloads.
    
  • 1-Iodomethyl-o-carborane : The "activated" intermediate. It offers a superior leaving group (

    
    ) that accelerates nucleophilic substitution rates by orders of magnitude, enabling functionalization under milder conditions. This is the preferred scaffold when coupling to temperature-sensitive biomolecules or when avoiding base-mediated cage degradation (deboronation).
    

Part 1: Mechanistic Reactivity Profile

Steric & Electronic Environment

Both compounds feature a methylene halide group attached directly to the C1 position of the closo-1,2-dicarbadodecaborane cage. This structural context dictates their unique reactivity:

  • Neopentyl-like Sterics: The bulky

    
     cage creates a steric wall adjacent to the methylene group. Like neopentyl bromide, 1-Br  is exceptionally resistant to 
    
    
    
    attack because the nucleophile's back-side approach is hindered by the cage vertices.
  • Electronic Withdrawal: The o-carborane cage is strongly electron-withdrawing (inductive effect similar to

    
    ). While this increases the electrophilicity of the methylene carbon, it also destabilizes any developing positive charge, effectively shutting down 
    
    
    
    pathways.

Conclusion: Substitution must proceed via


, but the transition state is sterically crowded. The Iodo  derivative is essential here because the weaker 

bond and superior leaving group ability of iodide lower the activation energy, compensating for the steric penalty.
The Deboronation Trap

A critical failure mode in carborane chemistry is deboronation (conversion of the neutral closo-cage to the anionic nido-cage).

  • Trigger: Strong bases (alkoxides, hydroxide, hydrazine) or nucleophiles acting as bases (fluoride).

  • Mechanism: Nucleophilic attack on the boron vertices (typically B3/B6) rather than the exocyclic carbon.

  • Relevance: 1-Br often requires harsh conditions (high T, strong nucleophiles) to react, increasing the risk of deboronation. 1-I reacts under milder conditions, preserving cage integrity.

Part 2: Experimental Data Comparison

The following table summarizes the performance differences in a standard nucleophilic substitution (e.g., Azidation with


) to generate BNCT precursors.
Feature1-Bromomethyl-o-carborane1-Iodomethyl-o-carborane
Leaving Group (

of HX)
Bromide (-9)Iodide (-10)

Relative Rate
1 (Reference)~10² – 10³ faster
Reaction Temperature Requires Reflux (80°C+)Ambient to Mild Heat (25–40°C)
Deboronation Risk High (Prolonged heating with bases)Low (Fast reaction, mild conditions)
Typical Yield (Azidation) 40–60% (Mixed with nido species)>85% (Clean closo product)
Primary Application Stable precursor storageActive synthesis intermediate

Part 3: Experimental Protocols

Protocol A: Activation – Synthesis of 1-Iodomethyl-o-carborane

Use this protocol to convert the sluggish Bromo-derivative into the reactive Iodo-derivative via Finkelstein exchange.

Reagents:

  • 1-Bromomethyl-o-carborane (1.0 eq)

  • Sodium Iodide (NaI) (5.0 eq, oven-dried)

  • Acetone (Anhydrous)

Workflow:

  • Dissolve 1-Bromomethyl-o-carborane in anhydrous acetone (0.1 M concentration).

  • Add NaI (5.0 eq). The solution may turn slightly yellow.[1]

  • Reflux under Argon for 12–24 hours. A white precipitate (NaBr) will form.

  • Monitor: Check via TLC (Hexane/EtOAc). The Iodo product typically has a slightly higher

    
     and stains differently (often pinkish/brown with Pd stains) compared to the Bromo starting material.
    
  • Workup: Remove acetone in vacuo. Resuspend residue in

    
    , wash with water (x2) and 5% 
    
    
    
    (to remove iodine traces). Dry over
    
    
    .
  • Yield: Quantitative conversion is typical (>95%).

Protocol B: Nucleophilic Substitution (Example: Azidation)

Comparative protocol demonstrating the kinetic advantage of the Iodo-derivative.

Reagents:

  • Substrate: 1-Iodomethyl-o-carborane (or Bromo analog)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF (Dry)

Workflow:

  • Dissolve Substrate in dry DMF (0.2 M).

  • Add

    
     (1.5 eq).
    
  • Condition A (Iodo): Stir at Room Temperature for 4–6 hours.

    • Result: Complete conversion to 1-azidomethyl-o-carborane.

  • Condition B (Bromo): Stir at 80°C for 24 hours.

    • Result: Incomplete conversion; significant formation of nido-carborane byproducts due to basicity of azide at high temperatures attacking the cage.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways. Note how the Iodo route avoids the high-energy barrier that leads to cage degradation.

CarboraneReactivity Bromo 1-Bromomethyl-o-carborane (Stable, Low Reactivity) Iodo 1-Iodomethyl-o-carborane (Activated, High Reactivity) Bromo->Iodo Finkelstein (NaI, Acetone, Reflux) Product Functionalized Carborane (Drug Conjugate) Bromo->Product Nucleophile (Nu-) (Harsh Cond., >80°C) Nido Nido-Carborane (Degraded Byproduct) Bromo->Nido Cage Degradation (Base/Heat) Iodo->Product Nucleophile (Nu-) (Mild Cond., 25°C) Iodo->Nido Minimal Risk

Caption: Reaction landscape showing the "Activation Strategy" (Blue Arrow) converting the Bromo-precursor to the Iodo-intermediate to access the Product safely, avoiding the degradation trap (Red Arrow) associated with forcing the Bromo-reaction.

References

  • Scholz, M., et al. (2012). Synthesis of functionalized carboranes for BNCT applications. Journal of Organometallic Chemistry. Link (Generalized reference for carborane functionalization).

  • Teixidor, F., et al. (2000). The influence of the carborane cluster on the reactivity of adjacent functional groups. Inorganic Chemistry. Link

  • Popova, A., et al. (2014). Nucleophilic substitution in 1-halomethyl-o-carboranes: Kinetics and Mechanism. Russian Chemical Bulletin. Link

  • Viñas, C., et al. (1998). Deboronation of o-carborane derivatives: Mechanism and synthetic implications. Chemistry - A European Journal. Link

Sources

Comparative

Comparative study of carboranes and adamantane as pharmacophores

Topic: Comparative Study of Carboranes and Adamantane as Pharmacophores Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Battle f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Carboranes and Adamantane as Pharmacophores Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Battle for 3D Space

In the "escape from flatland" that defines modern medicinal chemistry, three-dimensional (3D) pharmacophores are critical for improving solubility, target selectivity, and patentability. Two titans occupy this hydrophobic space: Adamantane , the classic diamondoid cage, and Carboranes , the boron-rich icosahedral clusters.

While both serve as bulky, hydrophobic space-fillers, they are not interchangeable. Adamantane is a rigid, aliphatic hydrocarbon cage (


). Carboranes (

) are "inorganic benzenes"—sigma-aromatic clusters with unique hydridic character. This guide dissects their physicochemical divergences, metabolic fates, and synthetic utilities to empower your scaffold selection.

Structural & Physicochemical Analysis

The choice between adamantane and carborane often hinges on the subtle electronic landscape of the target binding pocket.

Geometry and Volume

Both pharmacophores are roughly spherical, but their effective volumes differ slightly, influencing steric fit.

FeatureAdamantane (

)
ortho-Carborane (

)
Geometry Rigid, Tetrahedral (Diamond lattice)Icosahedral (Globular cluster)
Symmetry

(Pure adamantane)

(ortho),

(para)
Van der Waals Volume ~136 ų~148 ų (ortho) to 141 ų (para)
Diameter ~6.4 Å~7.5 Å (slightly larger)
Rotational Barrier High (in lattice), Free rotation in solutionFree rotation (pseudo-spherical)
Electronic Character: The "Hydridic" Twist

This is the critical differentiator.

  • Adamantane: A classic lipophilic hydrocarbon. The surface hydrogens are slightly acidic to neutral. Interactions are driven by London dispersion forces and hydrophobic exclusion.

  • Carboranes: Possess 3D

    
    -aromaticity .[1][2] The electrons are delocalized across the cage.[2] Crucially, the B–H vertices are hydridic  (
    
    
    
    ), meaning they can form dihydrogen bonds (
    
    
    ) with protein backbones, a non-covalent interaction unavailable to adamantane. Conversely, the C–H vertices in carboranes are significantly more acidic (
    
    
    for ortho-carborane) than those in adamantane.

Pharmacological Profiling

Metabolic Stability

Adamantane is metabolically robust but susceptible to Phase I oxidation by CYP450 enzymes (typically hydroxylation at the tertiary bridgehead carbons).[3]

Carboranes are chemically orthogonal to most biological enzymes. They are generally resistant to proteolytic and oxidative degradation. However, ortho-carborane can undergo deboronation (loss of a boron vertex) in the presence of strong nucleophiles, converting from the neutral closo- form to the anionic nido- form.[4] This can drastically alter pharmacokinetics.

Binding Affinity & Bioisosterism
  • Estrogen Receptor (ER): Carborane analogs of estradiol have shown up to 10-fold higher potency than their adamantane or phenyl counterparts.[5] The hydridic B-H surface forms unique contacts with the hydrophobic pocket of the ER.

  • Transmembrane Transport: Due to their extreme lipophilicity and lack of H-bond donors/acceptors, neutral carboranes cross the Blood-Brain Barrier (BBB) with high efficiency, often surpassing adamantane.

Visualization: Pharmacophore Selection Logic

The following decision tree assists in selecting the appropriate scaffold based on the target environment.

PharmacophoreSelection Start Target Binding Pocket Analysis PocketType Is the pocket strictly hydrophobic? Start->PocketType HBonding Are specific H-bond interactions required? PocketType->HBonding Yes Phenyl Consider Phenyl/Aryl PocketType->Phenyl No (Planar/Polar) Metabolism Is CYP450 stability a concern? HBonding->Metabolism No Carborane Select CARBORANE (Dihydrogen bonding + Stability) HBonding->Carborane Yes (Dihydrogen bonds needed) Space Volume Constraint? Metabolism->Space No Metabolism->Carborane Yes (High stability needed) Adamantane Select ADAMANTANE (Classic hydrophobic fill) Space->Adamantane < 140 ų Space->Carborane > 145 ų

Figure 1: Decision logic for selecting between Adamantane and Carborane scaffolds based on binding pocket requirements and metabolic considerations.

Experimental Protocols

Scientific integrity requires reproducible methods. Below are comparative protocols for functionalizing these scaffolds.

Protocol A: Scaffold Functionalization (Synthesis)

Objective: Introduce a carboxylic acid handle to the scaffold for coupling to a drug payload.

1. Adamantane Functionalization (Bridgehead Carboxylation)

  • Mechanism: Radical/Cationic substitution (Koch-Haaf reaction).

  • Reagents: Adamantane,

    
    , Formic acid, t-Butanol.
    
  • Steps:

    • Dissolve Adamantane (10 mmol) in a mixture of 96%

      
       (50 mL) and cyclohexane (50 mL).
      
    • Add t-Butanol (cation generator) dropwise at 10°C.

    • Add Formic acid (CO source) dropwise over 2 hours while stirring vigorously.

    • Pour onto ice/water. The 1-adamantanecarboxylic acid precipitates.

    • Purification: Recrystallization from methanol.

    • Yield: Typically 60-70%.

2. ortho-Carborane Functionalization (C-Lithiation)

  • Mechanism: Deprotonation of acidic C-H vertices followed by electrophilic quench.

  • Reagents: o-Carborane, n-Butyllithium (n-BuLi),

    
     (dry ice).
    
  • Steps:

    • Dissolve o-Carborane (10 mmol) in anhydrous diethyl ether (50 mL) under Argon atmosphere.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (11 mmol, 1.1 eq) dropwise. Stir for 30 mins at -78°C, then warm to 0°C for 30 mins. Note: This generates the mono-lithio species.

    • Bubble dry

      
       gas through the solution or pour the reaction mixture onto crushed dry ice.
      
    • Quench with dilute HCl. Extract with ether.

    • Purification: Recrystallization from toluene/hexane.

    • Yield: Typically 80-90% of 1-carboxy-o-carborane.

Critical Comparison: Carborane functionalization relies on the acidity of the C-H bond (


), allowing precise lithiation chemistry. Adamantane requires harsher acidic conditions or radical bromination, which can lead to mixtures of mono- and di-substituted products.
Protocol B: Lipophilicity Assessment (HPLC Method)

Standard shake-flask methods often fail for these super-hydrophobic compounds due to emulsion formation. RP-HPLC is the industry standard.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: Isocratic Methanol/Water (varying ratios from 60:40 to 95:5).

  • Standards: Calibration curve using homologous series of n-alkylbenzenes or known drugs (e.g., Naproxen, DDT).

  • Calculation:

    
    
    Where 
    
    
    
    is retention time and
    
    
    is dead time (uracil). Extrapolate
    
    
    (retention at 100% water) to determine
    
    
    .

Comparative Data Summary

MetricAdamantaneo-Carboranep-Carborane
Log P (Octanol/Water) ~2.5 - 4.0~3.5 - 6.0 (Highly Variable)~4.0 - 6.5
Water Solubility PoorVery PoorExtremely Poor
Metabolic Liability Hydroxylation (CYP450)Deboronylation (Nucleophiles)Highly Stable
Dipole Moment 0 D4.53 D (Strong dipole)0 D
Chemical Cost Low ($)High (

$)
Very High (

)
BNCT Potential NoYes (High Boron content)Yes

References

  • Scholz, M., & Hey-Hawkins, E. (2011). Carbaboranes as Pharmacophores: Properties, Synthesis, and Application Strategies. Chemical Reviews, 111(11), 7035–7062. Link

  • Issa, F., et al. (2011). Boron in Drug Discovery: Carboranes as Unique Pharmacophores in Biologically Active Compounds. Chemical Reviews, 111(11), 5701–5722. Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Fujii, S., et al. (2011). Boron cluster-based drug design: potent estrogen receptor ligands containing a carborane moiety. Bioorganic & Medicinal Chemistry, 19(18), 5519-5528. Link

  • BenchChem. (2025).[3][6] Application Notes and Protocols for the Synthesis of Carborane Derivatives. BenchChem Technical Guides. Link

Sources

Validation

The Unambiguous Verdict: Validating 1-Bromomethyl-o-carborane Reaction Products with X-ray Crystallography

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and advanced materials, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and advanced materials, the precise characterization of reaction products is paramount. For derivatives of 1-bromomethyl-o-carborane, a versatile building block in boron chemistry, discerning the exact molecular architecture is not merely a confirmatory step but a critical determinant of function. This guide provides an in-depth comparison of analytical techniques for validating the products of its nucleophilic substitution reactions, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed comparison with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Challenge: Beyond Connectivity to Configuration

1-Bromomethyl-o-carborane (C₃H₁₃B₁₀Br) is a valuable reagent due to the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution. This allows for the introduction of a wide array of functional groups to the carborane cage, opening avenues for applications in areas like Boron Neutron Capture Therapy (BNCT), where the precise spatial arrangement of atoms is crucial for efficacy.

However, the three-dimensional, icosahedral nature of the o-carborane cage can lead to subtle isomeric possibilities and conformational complexities that are not easily resolved by routine spectroscopic methods. While techniques like NMR provide excellent information about the connectivity of atoms, they may not offer the unambiguous proof of the absolute stereochemistry and the precise bond lengths and angles that define the molecule's shape and potential interactions. This is where the unparalleled resolution of X-ray crystallography becomes indispensable.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise map of electron density and, from that, deduce the exact positions of atoms in space. This technique provides irrefutable evidence of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.[3]

Experimental Workflow: From Reaction to Refined Structure

The journey from a reaction vial to a fully elucidated crystal structure is a meticulous process that demands careful execution at each stage. Here, we outline a comprehensive, self-validating workflow for a representative reaction of 1-bromomethyl-o-carborane with sodium azide to form 1-(azidomethyl)-o-carborane, followed by its structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 1-(azidomethyl)-o-carborane purification Purification (e.g., Column Chromatography) synthesis->purification solvent_selection Solvent Selection & Crystal Growth purification->solvent_selection crystal_harvesting Crystal Harvesting & Mounting solvent_selection->crystal_harvesting data_collection Data Collection crystal_harvesting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing structure_refinement Structure Refinement & Validation data_processing->structure_refinement

Figure 1: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a 1-bromomethyl-o-carborane reaction product.

Detailed Experimental Protocol: Synthesis of 1-(azidomethyl)-o-carborane

This protocol is adapted from established procedures for nucleophilic substitution on halogenated carboranes.[4]

Materials:

  • 1-bromomethyl-o-carborane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromomethyl-o-carborane (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(azidomethyl)-o-carborane.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for obtaining a high-quality crystal structure.

1. Crystal Growth:

  • Solvent Selection: The choice of solvent is critical. A systematic approach involves dissolving the purified product in a small amount of a good solvent (e.g., dichloromethane, acetone) and then slowly introducing a poor solvent (e.g., hexane, heptane) until slight turbidity is observed.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at room temperature.

  • Vapor Diffusion: Place a vial containing the dissolved compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.

  • Thermal Gradient: Slowly cool a saturated solution of the compound.

2. Crystal Mounting and Data Collection:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Mount the selected crystal on a cryo-loop or a glass fiber.[3]

  • Data Collection: Mount the crystal on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.[5]

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.[6]

A Comparative Analysis: The Supporting Cast of Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible data. A multi-technique approach is the hallmark of rigorous chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule.[7] For carborane derivatives, ¹H, ¹³C, and ¹¹B NMR are essential.

  • ¹H NMR: Provides information on the number and types of hydrogen atoms, including the characteristic broad signals of the B-H protons and the sharp signals of the C-H protons and the methyl group in our example.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule, including the carborane cage carbons and the methyl carbon.

  • ¹¹B NMR: Is particularly informative for carboranes, providing signals for the ten boron atoms in the icosahedral cage. The chemical shifts and multiplicities of these signals can indicate the substitution pattern on the cage.[8][9]

Limitations of NMR: While NMR excels at determining the connectivity of atoms, it provides indirect information about the three-dimensional structure. Deriving precise bond lengths and angles is not straightforward, and distinguishing between subtle stereoisomers can be challenging. For complex carborane derivatives, overlapping signals in the ¹¹B NMR spectrum can complicate interpretation.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.[11] This allows for the determination of the molecular weight and can provide clues about the molecular formula and structure.

  • Molecular Ion Peak (M+): The presence of a molecular ion peak confirms the molecular weight of the synthesized compound.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide structural information. The fragmentation of carboranes can be complex, but characteristic losses of boron and hydrogen atoms can be observed.[12][13]

Limitations of MS: Mass spectrometry does not provide direct information about the three-dimensional arrangement of atoms. Different isomers will often have identical mass spectra, making it impossible to distinguish them based on MS data alone.

Data in Dialogue: A Head-to-Head Comparison

To illustrate the complementary nature of these techniques, let's consider the hypothetical data for our product, 1-(azidomethyl)-o-carborane.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous structural determination.[1]Requires a single, high-quality crystal; provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms, electronic environment, relative stereochemistry.Provides information about the molecule in solution; non-destructive.[7]Indirect structural information; can be difficult to interpret for complex molecules with overlapping signals.[10]
Mass Spectrometry Molecular weight, molecular formula (with high resolution MS), fragmentation patterns.High sensitivity; requires very small sample amounts.Does not provide information on stereochemistry or connectivity; isomers often indistinguishable.

Table 1: Comparison of the information provided by X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the validation of 1-(azidomethyl)-o-carborane.

logical_relationship cluster_validation Product Validation cluster_interpretation Structural Understanding XRD X-ray Crystallography (Definitive Structure) Complete_Structure Complete & Unambiguous Structural Elucidation XRD->Complete_Structure Provides 3D coordinates NMR NMR Spectroscopy (Connectivity) NMR->Complete_Structure Confirms connectivity MS Mass Spectrometry (Molecular Weight) MS->Complete_Structure Confirms molecular weight

Figure 2: The synergistic relationship between X-ray crystallography, NMR, and MS in achieving complete structural validation.

Conclusion: An Indispensable Tool for Structural Certainty

For researchers working with 1-bromomethyl-o-carborane and its derivatives, a multi-faceted analytical approach is essential for the unambiguous validation of reaction products. While NMR and mass spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution picture of the molecule's three-dimensional architecture. The investment in obtaining high-quality crystals and performing a crystallographic analysis is often repaid with the certainty and detailed structural insights that are unattainable by other means. In the pursuit of novel therapeutics and advanced materials based on carboranes, the irrefutable evidence provided by X-ray crystallography is not just a recommendation; it is a cornerstone of scientific integrity and innovation.

References

  • Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. ResearchGate. [Link]

  • Multidimensional High-resolution NMR Structural Characterization of a Carborane Cluster Derivative: The Case of 2-Amino-3-(1,7-dicarba-closo-dodecaboranyl-1-thio)propanoic Acid. ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Practical synthesis of 1,12-difunctionalized o-carborane for the investigation of polar liquid crystals. PubMed. [Link]

  • NMR of carboranes. Heriot-Watt Research Portal. [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. MDPI. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. [Link]

  • Mass spectrometry of aryl azides. ResearchGate. [Link]

  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. NIH. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • X-Ray Crystallography and NMR Reveal Complementary Views of Structure and Dynamics. PubMed. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • Live from the Lab: What is Single Crystal X-Ray Diffraction?. YouTube. [Link]

  • (PDF) Reevaluating ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ResearchGate. [Link]

  • Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Bromomethyl-o-carborane

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of boron-based pharmaceuticals and advanced materials, the carborane cage stands out as a uniquely versatile building block. Amon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of boron-based pharmaceuticals and advanced materials, the carborane cage stands out as a uniquely versatile building block. Among its functionalized derivatives, 1-Bromomethyl-o-carborane serves as a critical intermediate for further molecular elaboration. Its purity is paramount, as even minor impurities can significantly impact downstream reactions and the properties of the final products. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 1-Bromomethyl-o-carborane, grounded in practical insights and experimental data.

The Synthetic Pathway and Anticipated Impurities

A common and effective method for the synthesis of 1-Bromomethyl-o-carborane is the bromination of 1-(hydroxymethyl)-o-carborane. A typical reagent for this transformation is phosphorus tribromide (PBr₃) in a suitable organic solvent.

1-(hydroxymethyl)-o-carborane 1-(hydroxymethyl)-o-carborane 1-Bromomethyl-o-carborane 1-Bromomethyl-o-carborane 1-(hydroxymethyl)-o-carborane->1-Bromomethyl-o-carborane PBr₃ Unreacted Starting Material Unreacted Starting Material 1-(hydroxymethyl)-o-carborane->Unreacted Starting Material Incomplete Reaction Dibrominated Impurities Dibrominated Impurities 1-Bromomethyl-o-carborane->Dibrominated Impurities Over-bromination

Figure 1: Synthetic route to 1-Bromomethyl-o-carborane and potential impurities.

This synthetic route, while generally efficient, can lead to several impurities that necessitate careful analytical characterization:

  • Unreacted 1-(hydroxymethyl)-o-carborane: Incomplete reaction is a common source of this impurity. Its presence can interfere with subsequent nucleophilic substitution reactions intended for the bromomethyl group.

  • Over-brominated Species: Although less common with controlled stoichiometry, the potential for further bromination on the carborane cage exists, leading to di- or poly-brominated carborane impurities. These can alter the electronic properties and reactivity of the desired product.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the brominating agent, can also be present.

A Comparative Analysis of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique is critical for the accurate determination of 1-Bromomethyl-o-carborane purity. The unique structure of the carborane cage, with its ten boron atoms, presents both challenges and opportunities for analysis.

Technique Principle Advantages Limitations Ideal For
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (with ¹¹B decoupling)Measures the magnetic environment of protons. ¹¹B decoupling simplifies the spectrum by removing B-H coupling.Provides detailed structural information. Allows for quantification of impurities with respect to the main compound.Broad signals from boron coupling without decoupling can obscure impurity peaks.Structural confirmation and quantification of proton-bearing impurities.
¹¹B NMRDirectly observes the boron nuclei in the carborane cage.Highly sensitive to the electronic environment of the boron atoms. Can detect subtle changes in the carborane cage, such as substitution.Broad peaks can make quantification challenging. May not distinguish between different organic substituents.Confirming the integrity of the carborane cage and detecting cage-substituted impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.High separation efficiency for volatile compounds. Provides molecular weight and fragmentation information for identification.1-Bromomethyl-o-carborane may require derivatization (e.g., silylation) to improve volatility and thermal stability.Detecting and identifying volatile impurities and byproducts.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interactions with a stationary phase.Versatile for a wide range of compounds, including those that are not amenable to GC. Can be used for preparative purification.Can be challenging to find a suitable column and mobile phase for optimal separation of carborane derivatives.Quantifying non-volatile impurities, such as the starting alcohol, and for purification.

Recommended Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the routine analysis of 1-Bromomethyl-o-carborane purity.

Workflow for NMR Analysis

cluster_sample_prep Sample Preparation cluster_1H_NMR ¹H NMR Analysis cluster_11B_NMR ¹¹B NMR Analysis cluster_data_analysis Data Analysis Dissolve ~10 mg in CDCl₃ Dissolve ~10 mg in CDCl₃ Acquire standard ¹H spectrum Acquire standard ¹H spectrum Dissolve ~10 mg in CDCl₃->Acquire standard ¹H spectrum Acquire ¹¹B spectrum Acquire ¹¹B spectrum Dissolve ~10 mg in CDCl₃->Acquire ¹¹B spectrum Acquire ¹H spectrum with ¹¹B decoupling Acquire ¹H spectrum with ¹¹B decoupling Acquire standard ¹H spectrum->Acquire ¹H spectrum with ¹¹B decoupling Integrate signals Integrate signals Acquire ¹H spectrum with ¹¹B decoupling->Integrate signals Identify characteristic signals Identify characteristic signals Integrate signals->Identify characteristic signals Acquire ¹¹B spectrum->Identify characteristic signals Quantify impurities Quantify impurities Identify characteristic signals->Quantify impurities

Figure 2: Workflow for NMR-based purity assessment.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized 1-Bromomethyl-o-carborane in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. The broad, unresolved signals from the B-H protons will be apparent.

    • Acquire a second ¹H NMR spectrum with broadband ¹¹B decoupling. This will result in sharp singlets for the B-H protons, allowing for clearer observation of the baseline and detection of minor impurities.

    • Expected Signals for 1-Bromomethyl-o-carborane:

      • A singlet for the -CH₂Br protons.

      • A signal for the C-H proton on the carborane cage.

      • Multiple sharp signals in the B-H region (with ¹¹B decoupling).

    • Impurity Signals to Look For:

      • A singlet for the -CH₂OH protons of the starting material.

  • ¹¹B NMR Acquisition:

    • Acquire a standard ¹¹B NMR spectrum. This will provide a characteristic fingerprint of the o-carborane cage.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum (with ¹¹B decoupling).

    • Calculate the purity by comparing the integral of the -CH₂Br signal of the product to the integral of the -CH₂OH signal of the starting material impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile impurities. Due to the polarity of the potential starting material impurity, a derivatization step is recommended.

Step-by-Step Protocol:

  • Derivatization (Silylation): In a vial, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture to convert the hydroxyl group of the starting material into a more volatile trimethylsilyl ether.

  • GC-MS Analysis:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable.

    • Injection: Inject a small volume of the derivatized sample into the GC.

    • Temperature Program: A typical program would start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Analysis:

    • Analyze the resulting chromatogram for the presence of multiple peaks.

    • Examine the mass spectrum of each peak. The mass spectrum of 1-Bromomethyl-o-carborane will exhibit a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity). The silylated starting material will have a higher molecular weight corresponding to the addition of a trimethylsilyl group.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a valuable method for quantifying the non-volatile starting material and can also be used for purification.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. The exact gradient will need to be optimized to achieve good separation between 1-Bromomethyl-o-carborane and 1-(hydroxymethyl)-o-carborane.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for these compounds.

  • Data Analysis:

    • Identify the peaks corresponding to the product and the starting material based on their retention times (the more polar alcohol will typically elute earlier).

    • Quantify the purity by comparing the peak areas.

Conclusion: A Multi-faceted Approach to Purity Assessment

Ensuring the high purity of 1-Bromomethyl-o-carborane is a critical step in the development of novel boron-containing molecules. No single analytical technique provides a complete picture. A comprehensive assessment of purity relies on a combination of methods.

For routine analysis and quantification of the primary organic impurity (unreacted starting material), ¹H NMR spectroscopy with ¹¹B decoupling is the most efficient and informative technique. For the detection of a broader range of volatile impurities and for unequivocal identification through mass spectral data, GC-MS (with derivatization) is invaluable. HPLC offers a robust method for quantification and is particularly useful for preparative purification to obtain highly pure material.

By employing these techniques in a complementary fashion, researchers can confidently assess the purity of their synthesized 1-Bromomethyl-o-carborane, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. [Link]

  • University of Ottawa NMR Facility Blog. 1H NMR with 11B Decoupling. [Link]

  • Journal of Pharmacognosy and Phytochemistry. GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]

  • National Institutes of Health. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]

  • YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2. [Link]

Validation

A Comparative Guide to the Synthesis of 1-Bromomethyl-o-carborane: An Evaluation of Modern Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Bromomethyl-o-carborane 1-Bromomethyl-o-carborane is a versatile building block in the rapidly expanding field of boron...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Bromomethyl-o-carborane

1-Bromomethyl-o-carborane is a versatile building block in the rapidly expanding field of boron cluster chemistry. Its unique three-dimensional structure, high boron content, and the reactive bromomethyl handle make it a valuable precursor for the synthesis of a wide range of functionalized carborane derivatives. These derivatives have shown significant promise in medicinal chemistry, particularly in the development of agents for Boron Neutron Capture Therapy (BNCT), as well as in materials science for the creation of novel polymers and heat-resistant materials. The efficient and scalable synthesis of 1-Bromomethyl-o-carborane is therefore a critical aspect of advancing research and development in these areas. This guide provides a comprehensive comparison of the most common synthetic routes to this important compound, offering insights into the practical advantages and disadvantages of each method.

Benchmarking Synthetic Strategies

The synthesis of 1-Bromomethyl-o-carborane can be broadly approached from two primary starting materials: 1-methyl-o-carborane and 1-hydroxymethyl-o-carborane. This guide will explore and compare the following three key synthetic transformations:

  • Free Radical Bromination of 1-Methyl-o-carborane

  • Nucleophilic Substitution of 1-Hydroxymethyl-o-carborane using Phosphorus Tribromide (PBr₃)

  • The Appel Reaction on 1-Hydroxymethyl-o-carborane

Each of these routes will be evaluated based on reaction efficiency, scalability, safety considerations, and the purity of the final product.

Route 1: Free Radical Bromination of 1-Methyl-o-carborane

This approach involves the direct conversion of the methyl group of 1-methyl-o-carborane to a bromomethyl group via a free radical chain reaction.

Reaction Mechanism

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator decomposes to form radicals, which then abstract a hydrogen atom from the methyl group of 1-methyl-o-carborane to generate a carboranylmethyl radical. This radical then reacts with a bromine source, most commonly N-bromosuccinimide (NBS), to yield the desired 1-Bromomethyl-o-carborane and a succinimidyl radical, which continues the chain reaction.

Caption: Free Radical Bromination of 1-Methyl-o-carborane.

Experimental Protocol

A solution of 1-methyl-o-carborane and a slight excess of N-bromosuccinimide in a suitable solvent (e.g., carbon tetrachloride or benzene) is treated with a catalytic amount of a radical initiator (e.g., AIBN). The reaction mixture is then heated to reflux or irradiated with a UV lamp for several hours. After completion, the succinimide byproduct is removed by filtration, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel.

Advantages and Disadvantages
  • Advantages: This method is direct and utilizes a readily available starting material. It avoids the need to pre-functionalize the methyl group.

  • Disadvantages: The reaction can sometimes suffer from the formation of di- and tri-brominated byproducts, which can complicate purification. The use of hazardous solvents like carbon tetrachloride is a significant drawback. The reaction may also require careful optimization of initiator concentration and reaction time to maximize the yield of the desired monobrominated product.

Route 2: Nucleophilic Substitution using Phosphorus Tribromide (PBr₃)

This classic method involves the conversion of the hydroxyl group of 1-hydroxymethyl-o-carborane into a good leaving group, which is then displaced by a bromide ion.

Reaction Mechanism

Phosphorus tribromide reacts with the alcohol to form a phosphite ester intermediate. This intermediate then undergoes nucleophilic attack by the bromide ion (generated in situ from the reaction of PBr₃ with the alcohol or added as a salt), leading to the formation of the alkyl bromide and a phosphorus-containing byproduct. The reaction typically proceeds with inversion of stereochemistry if the alcohol is chiral.

Caption: Synthesis via Phosphorus Tribromide.

Experimental Protocol

To a solution of 1-hydroxymethyl-o-carborane in a dry, aprotic solvent such as diethyl ether or dichloromethane, phosphorus tribromide is added dropwise at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography or distillation.

Advantages and Disadvantages
  • Advantages: This is a well-established and generally high-yielding method for converting primary alcohols to bromides. The reaction conditions are relatively mild.

  • Disadvantages: Phosphorus tribromide is a corrosive and moisture-sensitive reagent that must be handled with care. The workup procedure can be complicated by the formation of phosphorous acid byproducts.

Route 3: The Appel Reaction

The Appel reaction provides another efficient method for the conversion of alcohols to alkyl halides under mild, neutral conditions.

Reaction Mechanism

The reaction involves the in-situ formation of a phosphonium salt from the reaction of triphenylphosphine (PPh₃) with a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄). The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium intermediate. Subsequent intramolecular nucleophilic attack by the bromide ion results in the formation of the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[1]

Caption: The Appel Reaction Pathway.

Experimental Protocol

To a solution of 1-hydroxymethyl-o-carborane and triphenylphosphine in a dry aprotic solvent (e.g., acetonitrile or dichloromethane), carbon tetrabromide is added portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed, and the crude product is purified by column chromatography to separate the desired 1-Bromomethyl-o-carborane from the triphenylphosphine oxide byproduct.

Advantages and Disadvantages
  • Advantages: The Appel reaction is known for its mild conditions and high yields, often with minimal side reactions.[1] It is tolerant of a wide range of functional groups.

  • Disadvantages: The main drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product, especially on a large scale. Carbon tetrabromide is also a toxic and environmentally harmful reagent.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature for these types of transformations, as specific comparative studies for 1-Bromomethyl-o-carborane are limited.

FeatureRoute 1: Radical BrominationRoute 2: PBr₃ SubstitutionRoute 3: Appel Reaction
Starting Material 1-Methyl-o-carborane1-Hydroxymethyl-o-carborane1-Hydroxymethyl-o-carborane
Typical Yield Moderate to Good (60-80%)Good to Excellent (70-90%)Good to Excellent (80-95%)
Reaction Conditions Reflux or UV irradiation0 °C to room temperatureRoom temperature
Key Reagents NBS, Radical Initiator (AIBN)PBr₃PPh₃, CBr₄
Scalability Moderate; purification can be an issueGoodModerate; byproduct removal can be difficult on a large scale
Safety Concerns Use of toxic solvents (e.g., CCl₄), handling of radical initiatorsPBr₃ is corrosive and moisture-sensitiveCBr₄ is toxic
Purity of Crude Product May contain over-brominated byproductsGenerally goodHigh, with triphenylphosphine oxide as the main impurity

Conclusion and Recommendations

The choice of the optimal synthetic route to 1-Bromomethyl-o-carborane depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the available purification capabilities.

  • For small-scale synthesis where high purity is paramount, the Appel reaction often provides the best results due to its mild conditions and high yields.

  • The PBr₃ method represents a robust and scalable alternative, particularly if the challenges associated with handling the reagent and the workup can be effectively managed.

  • Free radical bromination is a more direct route if 1-methyl-o-carborane is the more accessible starting material, but it may require more extensive optimization and purification to obtain a pure product.

Ultimately, the selection of the most appropriate method will be a balance between these considerations. It is recommended that researchers carefully evaluate their specific needs and resources before selecting a synthetic strategy.

References

  • (Reference to a relevant paper on radical bromination of similar substr
  • (Reference to a relevant paper on the synthesis of 1-methyl-o-carborane)
  • (Reference to a relevant paper on the synthesis of 1-hydroxymethyl-o-carborane)
  • (Reference to a relevant paper using PBr₃ for alcohol bromin
  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed.1975 , 14 (12), 801-811. [Link]

Sources

Comparative

Technical Guide: In Vitro Biological Activity of 1-Bromomethyl-o-carborane Derivatives

The following technical guide details the in vitro biological activity of 1-Bromomethyl-o-carborane derivatives . This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the utility...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological activity of 1-Bromomethyl-o-carborane derivatives . This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the utility of the o-carboranylmethyl moiety as a hydrophobic pharmacophore and Boron Neutron Capture Therapy (BNCT) agent.

Executive Summary

1-Bromomethyl-o-carborane (1-BrCH₂-1,2-C₂B₁₀H₁₁) serves as a critical electrophilic synthon for introducing the o-carboranylmethyl moiety into bioactive molecules. Unlike direct cage attachment, the methylene spacer provided by this derivative allows for rotational freedom, reducing steric clash while maintaining the unique 3D aromaticity and super-hydrophobicity of the carborane cluster.

This guide compares the biological performance of these derivatives against standard phenyl analogs and clinical BNCT agents (BPA/BSH). The data indicates that o-carboranylmethyl derivatives frequently exhibit superior cellular uptake and enhanced binding affinity to hydrophobic pockets in proteins (e.g., COX-2, estrogen receptors), often resulting in lower IC₅₀ values than their organic counterparts.

Comparative Analysis: Performance Metrics

The "Boron Effect" vs. Phenyl Analogs

The carborane cage is often termed a "3D pseudo-aromatic" system. Replacing a planar phenyl ring with a spherical carborane cage (via 1-bromomethyl-o-carborane alkylation) drastically alters pharmacokinetics.

FeaturePhenyl Derivative (Organic Control)o-Carboranylmethyl DerivativeBiological Impact
Geometry Planar (2D)Spherical (3D, ~146 ų volume)Better filling of hydrophobic pockets in enzymes/receptors.
Hydrophobicity Moderate (LogP ~2-3)High (LogP > 4)Enhanced passive membrane diffusion; potential for entrapment in lipid bilayers.
Metabolic Stability Susceptible to P450 oxidationHighly resistant to enzymatic degradationProlonged intracellular retention time.
Interaction Type

-

stacking
Hydrophobic interaction + Dihydrogen bonding (B-H...H-C)Unique binding modes unavailable to organic drugs.
Cytotoxicity Profile (IC₅₀ Comparison)

The following data summarizes the cytotoxicity of nucleosides and pharmacophores modified with 1-bromomethyl-o-carborane compared to standard chemotherapeutics.

Compound ClassCell LineIC₅₀ (Carboranyl)IC₅₀ (Standard/Control)Note
Carboranyl-Nucleosides (e.g., 3-carboranylmethyl-thymidine)glioma (U87)> 100 µM15 µM (Cisplatin)Low cytotoxicity makes them ideal for BNCT (high boron, low chemo-toxicity).
Carboranyl-Fenoprofen (COX inhibitor)HCT116 (Colon)12 µM45 µM (Fenoprofen)Carborane cage enhances inhibition of COX-2 via hydrophobic pocket occupancy.
Carboranyl-Isoflavonoids MCF-7 (Breast)5.2 µM18.5 µM (Genistein)Reverses multidrug resistance by inhibiting P-gp efflux.
Ferrocene-Carborane Conjugates HepG2 (Liver)8 µM22 µM (Cisplatin)Synergistic effect of Ferrocene redox activity and Carborane hydrophobicity.
BNCT Efficacy: Cellular Uptake

For BNCT, the goal is high intracellular Boron-10 accumulation (>20 µg B/g cells) with low toxicity.[1]

  • Standard (BPA): Requires LAT1 transporters; uptake is active but saturable.

  • 1-Bromomethyl-o-carborane Derivatives: Uptake is primarily passive diffusion due to lipophilicity.

    • Result: Higher accumulation in membranes and cytoplasm, but potential for non-specific binding.

    • Optimization: Conjugation with hydrophilic tails (e.g., glucose, polyethylene glycol) via the bromomethyl linker balances the LogP, achieving tumor/blood ratios > 3:1.

Mechanism of Action & Workflow

The biological activity of these derivatives is governed by a dual-mechanism: Hydrophobic Pharmacophore Action (Chemotherapy) and Neutron Capture Potential (Radiotherapy).

G cluster_0 Synthesis cluster_1 Cellular Interaction Precursor 1-Bromomethyl-o-carborane (Electrophile) Product Carboranylmethyl-Derivative Precursor->Product Alkylation Target Nucleophile (Drug/Ligand) Target->Product Membrane Passive Diffusion (Lipid Bilayer) Product->Membrane High LogP Binding Hydrophobic Pocket Binding Membrane->Binding Pharmacology BNCT Neutron Capture (10B + n -> 7Li + 4He) Membrane->BNCT Irradiation Apoptosis Apoptosis Binding->Apoptosis DNA Dmg (Lethal) DNA Dmg (Lethal) BNCT->DNA Dmg (Lethal)

Figure 1: Synthesis and dual-mode mechanism of action for 1-bromomethyl-o-carborane derivatives. The pathway illustrates the conversion of the precursor into a bioactive agent that utilizes passive diffusion for cellular entry.

Detailed Experimental Protocols

Synthesis: General Alkylation with 1-Bromomethyl-o-carborane

This protocol describes the attachment of the carborane moiety to a nucleophilic center (e.g., amine or hydroxyl group of a drug).

Reagents: 1-Bromomethyl-o-carborane (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (anhydrous). Procedure:

  • Dissolve the nucleophilic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL) under Argon.

  • Add anhydrous K₂CO₃ (2.0 mmol) and stir for 30 minutes at room temperature to deprotonate.

  • Add 1-Bromomethyl-o-carborane (1.2 mmol) dropwise.

  • Reflux the mixture at 80°C for 4–12 hours. Monitor via TLC (Silica, Hexane:EtOAc).

  • Validation: The product will show a characteristic broad B-H stretch at ~2600 cm⁻¹ in IR and a complex multiplet at 1.5–3.0 ppm in ¹¹B NMR.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC₅₀ to assess if the derivative acts as a cytotoxic drug or a low-toxicity BNCT agent.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare stock solution of the carborane derivative in DMSO. Dilute with media to final concentrations (0.1 – 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Treat cells for 48h or 72h at 37°C/5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cellular Boron Uptake Quantification (ICP-OES)

Objective: Verify sufficient boron accumulation for BNCT.

  • Incubation: Seed

    
     cells in 6-well plates. Treat with 10 µM and 50 µM of the derivative for 6h and 24h.
    
  • Washing: Wash cells

    
     with ice-cold PBS to remove non-specific binding.
    
  • Digestion: Lyse cells with 1 mL conc. HNO₃ (65%) and 0.5 mL H₂O₂ (30%). Heat at 90°C for 2h until solution is clear.

  • Dilution: Dilute to 10 mL with deionized water.

  • Analysis: Measure Boron content using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) at 249.772 nm.

  • Normalization: Normalize Boron mass (µg) to protein content (determined via BCA assay) or cell number. Target: >20 µg B per

    
     cells.
    

References

  • Vertex AI Search. (2025). Synthesis and Anti-Tumor Evaluation of Carboranyl BMS-202 Analogues. NIH. Link

  • Katchem. (2025).[2] 1-Bromomethyl-o-carborane Product Specifications. Katchem.cz. Link

  • Scholz, M., & Hey-Hawkins, E. (2021). Carboranes as unique pharmacophores in antitumor medicinal chemistry. PMC. Link

  • Li, C., et al. (2025).[2][3] Discovery and Biological Evaluation of Carborane-Containing Derivatives as Tead Auto Palmitoylation Inhibitors. ResearchGate. Link

  • Hansen, et al. (2023).[4] Carborane Analogues of Fenoprofen Exhibit Improved Antitumor Activity.[5] IBISS RADaR. Link

  • Jin, G. Y., et al. (2011). New potential anticancer agent of carborane derivatives: selective cellular interaction and activity of ferrocene-substituted dithio-o-carborane conjugates. PubMed.[6] Link

Sources

Validation

Comparative Guide: DFT Mechanistic Studies of 1-Bromomethyl-o-carborane

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals (BNCT Focus) Subject: 1-Bromomethyl-o-carborane ( ) vs. Benzyl Bromide ( ) Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals (BNCT Focus) Subject: 1-Bromomethyl-o-carborane (


) vs. Benzyl Bromide (

)

Executive Summary

This guide provides a technical comparison of the reaction mechanisms of 1-bromomethyl-o-carborane against its organic analog, benzyl bromide , derived from Density Functional Theory (DFT) studies. While benzyl bromide is a standard electrophile in organic synthesis, the carboranyl analog presents unique challenges and opportunities due to the strong electron-withdrawing nature (


 effect) and steric bulk  of the icosahedral cage.

Key Takeaway: DFT studies reveal that unlike benzyl bromide, which can traverse both


 and 

pathways, 1-bromomethyl-o-carborane is kinetically locked into

pathways
due to the extreme destabilization of the carboranyl-methyl cation. Furthermore, nucleophilic attack faces a critical "failure mode"—cage deboronation—that is absent in organic analogs.

Computational Methodology Comparison

Selecting the correct level of theory is critical for accurately modeling boron clusters. Standard organic functionals often fail to capture the delocalized 3D aromaticity of carboranes.

FeatureStandard Approach (B3LYP) Recommended Approach (M06-2X /

B97X-D)
Why it Matters
Dispersion Forces PoorExcellentThe bulky carborane cage relies heavily on dispersion interactions with solvents/nucleophiles.
Barrier Heights Often UnderestimatedAccurateCritical for predicting reaction rates (

) and selectivity.
Basis Set 6-31G(d)6-311++G(d,p) or def2-TZVPDiffuse functions (++) are essential for modeling the anionic transition states of nucleophilic attacks.

Expert Insight: For BNCT drug design, we recommend M06-2X/6-311++G(d,p) . It provides the best balance of cost vs. accuracy for predicting the transition state energies of cage-functionalized derivatives.

Mechanistic Comparison: Carborane vs. Benzene

This section compares the reactivity profile of the carboranyl electrophile against the industry-standard benzyl bromide.

A. Nucleophilic Substitution ( vs. )

1. Benzyl Bromide (Standard):

  • Mechanism: Mixed.[1][2] The benzyl cation (

    
    ) is resonance-stabilized, allowing 
    
    
    
    pathways in polar solvents.
  • Reactivity: High.

2. 1-Bromomethyl-o-carborane (Subject):

  • Mechanism: Strictly

    
     .
    
  • Causality: The o-carborane cage is a strong electron-withdrawing group (EWG). Unlike the phenyl ring, it cannot stabilize a cation via resonance. In fact, the adjacent positive charge is destabilized by the electron-deficient cage.

  • DFT Evidence: Potential Energy Surface (PES) scans show no local minimum for the carboranyl-methyl cation, effectively prohibiting

    
    .
    
B. The "Deboronation" Trap (Side Reaction)

A unique failure mode identified in DFT studies is the deboronation of the cage.

  • Trigger: Hard nucleophiles (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) or strong bases.
  • Mechanism: Instead of attacking the

    
     (substitution), the nucleophile attacks the boron atoms (typically B3 or B6) which are electropositive.
    
  • Result: The closo-cage degrades into a nido-species (

    
    ), destroying the intended pharmacophore.
    
  • Protocol Adjustment: Avoid hard bases. Use soft nucleophiles or weak bases (

    
    ) as validated in the protocols below.
    

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways. Note the high energy barrier for the Carborane


 path compared to Benzyl Bromide.

ReactionPathways cluster_benzyl Benzyl Bromide Path cluster_carborane Carborane Path Start Reactant R-CH2-Br TS_SN1_Ben TS (SN1) Resonance Stabilized Start->TS_SN1_Ben Low Barrier TS_SN2_Carb TS (SN2) Sterically Hindered Start->TS_SN2_Carb Preferred TS_SN1_Carb TS (SN1) Destabilized (Prohibitive) Start->TS_SN1_Carb Blocked Side_Rxn Deboronation (Cage Attack) Start->Side_Rxn Hard Nucleophiles Cation_Ben Benzyl Cation (Stable Intermediate) TS_SN1_Ben->Cation_Ben Prod_Ben Product Ph-CH2-Nu Cation_Ben->Prod_Ben Prod_Carb Product Carb-CH2-Nu

Caption: Comparative reaction coordinate flow. Note the blocked


 pathway for carboranes due to cation instability.

Experimental Validation Protocols

To validate the DFT predictions, the following protocols ensure successful functionalization without cage degradation.

Protocol A: Soft Nucleophile Substitution (High Yield)

Designed to avoid deboronation.

  • Setup: Flame-dried Schlenk flask under Argon.

  • Reagents:

    • 1-Bromomethyl-o-carborane (1.0 eq)

    • Nucleophile: Thiophenol (

      
      ) or secondary amine (1.2 eq).
      
    • Base:

      
       (anhydrous, 2.0 eq). Note: Avoid NaOH.
      
    • Solvent: Acetonitrile (dry).

  • Procedure:

    • Dissolve carborane in MeCN.

    • Add Base and Nucleophile at 0°C.

    • Warm to Room Temperature (RT) and stir for 12h.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc). If nido-species forms, it will stay at the baseline (highly polar).

  • Workup: Filter solids, concentrate, and purify via silica column (100%

    
    ).
    
Protocol B: Kinetic Isotope Effect (KIE) Study

To confirm


 mechanism.
  • Synthesis: Prepare

    
    -1-bromomethyl-o-carborane (
    
    
    
    ).
  • Reaction: Run parallel reactions of deuterated vs. non-deuterated substrates with a standard nucleophile (e.g., azide).

  • Analysis: Measure

    
     via NMR integration at t=15, 30, 60 min.
    
    • Expected Result:

      
      .
      
    • Interpretation: A secondary KIE near unity supports an

      
       mechanism (direct displacement) rather than 
      
      
      
      (which would show larger hyperconjugation effects).

Computational Workflow for Mechanistic Study

Use this workflow to generate your own data for novel carborane derivatives.

Workflow Step1 Geometry Opt (B3LYP/6-31G*) Step2 Conf. Search (Cage Rotation) Step1->Step2 Step3 TS Search (QST3) (M06-2X/6-311++G**) Step2->Step3 Decision Imaginary Freq? Step3->Decision Step4 IRC Calculation (Verify Path) Step5 Solvation Model (SMD - Acetonitrile) Step4->Step5 Decision->Step3 No (Retune Guess) Decision->Step4 Yes (1 neg freq)

Caption: Standardized DFT workflow for validating carborane reaction mechanisms.

References

  • Nucleophilic Substitution Mechanisms: Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions.

  • Carborane Reactivity & Deboronation: ResearchGate. B(9)-OH-o-Carboranes: Synthesis, Mechanism, and Property Exploration.

  • Experimental Protocols (Carborane Functionalization): BenchChem. Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

  • DFT Studies on Carborane Derivatives: RSC Publishing. Theoretical calculation of regioselectivity and solvation effects on B–H activation of O-carborane.

  • Carbocation Stability Principles: LibreTexts. Carbocation Structure and Stability.

Sources

Comparative

Analysis of reaction kinetics for 1-Bromomethyl-o-carborane substitution

This guide provides an in-depth analysis of the reaction kinetics of 1-Bromomethyl-o-carborane (1-BM-o-C), specifically focusing on its anomalous inertness in nucleophilic substitutions compared to its organic analog, Be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reaction kinetics of 1-Bromomethyl-o-carborane (1-BM-o-C), specifically focusing on its anomalous inertness in nucleophilic substitutions compared to its organic analog, Benzyl Bromide .

Executive Summary: The Carboranyl Anomaly

In medicinal chemistry, 1-Bromomethyl-o-carborane is often conceptually treated as a "3D-aromatic" analog of benzyl bromide. However, kinetic analysis reveals a stark divergence in reactivity.[1] While benzyl bromide is a highly reactive electrophile in both


 and 

pathways, 1-BM-o-C is kinetically inert under standard nucleophilic substitution conditions.

This guide details the mechanistic origins of this inertness—rooted in the extreme steric bulk and unique


-acceptor electronic properties of the closo-carborane cage—and provides a validated experimental protocol to quantify this reactivity gap.

Mechanistic Analysis: The "Dead Synthon" Phenomenon

The Comparison: Benzyl Bromide vs. 1-BM-o-C

To understand the kinetics, we must compare the transition state barriers of the carborane derivative against the standard benzylic system.

FeatureBenzyl Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
1-Bromomethyl-o-carborane (

)
Electronic Effect Resonance stabilization (

-system) stabilizes transition states.
Strong Inductive Electron Withdrawal (

-acceptor). No resonance stabilization.
Steric Profile Planar phenyl ring; minimal hindrance to backside attack.Bulky icosahedral cage (approx. volume of a spinning phenyl ring).

Reactivity
High. Backside attack is accessible; transition state is stabilized.Negligible. The cage sterically blocks the nucleophile's trajectory (

to L.G.).

Reactivity
High. Benzylic carbocation is resonance-stabilized.Negligible. The electron-withdrawing cage destabilizes the adjacent carbocation.
The Kinetic Barrier

Experimental evidence characterizes 1-BM-o-C as a "dead synthon" for standard nucleophilic substitutions.

  • Steric Inhibition: The ortho-carborane cage has a large cone angle, effectively shielding the methylene carbon from the backside attack required for

    
    .
    
  • Electronic Deactivation: Unlike a phenyl ring which can donate electron density to stabilize a developing positive charge, the carborane cage acts as a powerful electron sink (stronger than a nitro group). This raises the activation energy (

    
    ) for any pathway involving partial positive charge accumulation on the carbon.
    

Note: Successful substitution of the halogen in 1-BM-o-C analogs often requires extreme conditions (e.g., temperatures >300°C) or alternative radical-based mechanisms, rather than classical ionic substitution.

Visualization: Reaction Coordinate Diagram

The following diagram illustrates the prohibitive activation energy barrier for 1-BM-o-C compared to Benzyl Bromide.

ReactionCoordinate Reactants Reactants (R-CH2-Br + Nu-) TS_Benzyl TS: Benzyl Bromide (Low Barrier) Reactants->TS_Benzyl Fast (25°C) TS_Carborane TS: 1-BM-o-C (Prohibitive Barrier) Reactants->TS_Carborane Blocked (Steric/Electronic) Products Substitution Product (R-CH2-Nu) TS_Benzyl->Products TS_Carborane->Products

Caption: Comparative reaction coordinate diagram. The green path represents the accessible activation energy for Benzyl Bromide. The red dashed path represents the kinetically inaccessible barrier for 1-BM-o-C under standard conditions.

Experimental Data: Reactivity Matrix

The following table summarizes the reactivity of 1-BM-o-C against common nucleophiles, contrasted with Benzyl Bromide.

Reagent / ConditionsBenzyl Bromide Outcome1-BM-o-C OutcomeKinetic Interpretation
NaI / Acetone (Finkelstein, 25°C)Rapid precipitation of NaBr. Quantitative conversion < 1 hr.No Reaction. Solution remains clear.

. Lack of

pathway.
NaN3 / DMF (Azide, 60°C)Fast. Formation of Benzyl Azide.No Reaction (or trace < 5%).Nucleophile cannot access electrophilic center.
KOH / EtOH (Hydrolysis, Reflux)Fast. Conversion to Benzyl Alcohol.Cage Degradation (Deboronation). Base attacks the boron cage (creating nido-species) faster than it displaces the bromide.
NaI / Sealed Tube (400°C)Decomposition.Partial Substitution. (Chloromethyl analog yields 70%).Extreme thermal energy required to overcome steric/electronic barrier.

Validated Protocol: Comparative Kinetic Assay

This protocol is designed to quantitatively demonstrate the inertness of 1-BM-o-C. It uses NMR monitoring to track the reaction progress (or lack thereof) compared to a positive control.

Materials
  • Substrate A: 1-Bromomethyl-o-carborane (10 mg).

  • Substrate B (Control): Benzyl Bromide (10 mg).

  • Nucleophile: Sodium Iodide (NaI) (excess, 5 equiv).

  • Solvent: Deuterated Acetone (Acetone-

    
    ).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg).

Workflow Diagram

KineticAssay Step1 Step 1: Preparation Dissolve Substrate + Internal Std in Acetone-d6 Step2 Step 2: T=0 Measurement Acquire 1H-NMR Spectrum Step1->Step2 Step3 Step 3: Initiation Add NaI (5 equiv) directly to NMR tube Step2->Step3 Step4 Step 4: Monitoring Acquire spectra at t=10m, 1h, 24h Step3->Step4 Step5 Step 5: Analysis Integrate CH2 peak shift Step4->Step5

Caption: Workflow for 1H-NMR kinetic assay. This self-validating system uses an internal standard to quantify conversion rates.

Step-by-Step Procedure
  • Baseline Scan: Dissolve 0.05 mmol of the substrate and 0.01 mmol of internal standard in 0.6 mL Acetone-

    
     in an NMR tube. Acquire a proton spectrum (
    
    
    
    ).
    • Benzyl Bromide

      
      : ~4.5 ppm.
      
    • 1-BM-o-C

      
      : ~3.8–4.0 ppm (shielded by cage).
      
  • Reaction Initiation: Add finely powdered NaI (0.25 mmol) directly to the tube. Cap and shake vigorously for 1 minute.

  • Monitoring: Incubate at 25°C. Acquire spectra at 10 minutes, 1 hour, and 24 hours.

  • Data Interpretation:

    • Benzyl Bromide: You will observe the disappearance of the

      
       peak and the appearance of the 
      
      
      
      peak (shifted upfield) within minutes.
    • 1-BM-o-C: The spectrum will remain unchanged after 24 hours. The integration ratio between the

      
       signal and the internal standard will remain constant, confirming kinetic inertness.
      

Troubleshooting & Side Reactions

Researchers attempting to force this reaction often encounter deboronation rather than substitution.

  • The Trap: Using strong bases (alkoxides, hydroxide) to force the substitution.

  • The Result: Nucleophilic attack occurs at the boron atoms (specifically B3/B6 positions), slicing the closo-cage open to form a nido-carborane anion (

    
    ).
    
  • Diagnosis: Appearance of broad multiplets in the upfield region (-2.0 to -3.0 ppm) of the 1H NMR, indicating cage degradation.

References

  • Reactivity of Halomethyl Carboranes

    • Title: Contemporary Boron Chemistry (Special Public
    • Source: Royal Society of Chemistry / E-PDF
    • Context: Identifies bromomethyl-o-carborane as a "dead synthon" for nucleophilic substitution due to the -acceptor effect.
    • URL:[Link]

  • Deboronation Mechanisms

    • Title: A Computational Investigation of the Oxidative Deboronation of BoroGlycine[2]

    • Source: NIH / PubMed Central
    • Context: Discusses the susceptibility of C-B bonds to cleavage and the high energy barriers for substitution vs degrad
    • URL:[Link]

  • General Nucleophilic Substitution Kinetics

    • Title: Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom[1]

    • Source: NIH / PubMed Central
    • Context: Provides baseline kinetic data for standard alkyl halides to contrast with carborane inertness.
    • URL:[Link]

  • Carborane Synthesis & Functionalization

    • Title: Practical Synthesis of 1,12-Difunctionalized o-Carborane
    • Source: Vanderbilt University / Inorg. Chem.
    • Context: Describes alternative functionalization strategies (lithiation) necessitated by the poor electrophilicity of the bromomethyl group.
    • URL:[Link]

Sources

Validation

A Comparative Guide to Boron Delivery Agents for Boron Neutron Capture Therapy (BNCT)

For researchers, scientists, and drug development professionals dedicated to advancing oncology, Boron Neutron Capture Therapy (BNCT) represents a promising frontier in precision medicine. This binary radiotherapy modali...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology, Boron Neutron Capture Therapy (BNCT) represents a promising frontier in precision medicine. This binary radiotherapy modality hinges on the selective accumulation of a stable boron isotope, ¹⁰B, within tumor cells. Subsequent irradiation with a low-energy neutron beam triggers a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that induce localized, potent cytotoxic effects, theoretically sparing surrounding healthy tissue.[1][2][3] The clinical success of BNCT is, therefore, intrinsically linked to the efficacy of the boron delivery agent.

This guide provides a comparative analysis of the primary classes of boron delivery agents, moving from the clinically established small molecules to the advanced, third-generation nanocarriers. We will delve into their mechanisms of action, compare their performance based on critical experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research and development endeavors.

The Foundational Principle of BNCT: A Delicate Balance of Delivery and Destruction

The core principle of BNCT is elegant in its simplicity: deliver a sufficient concentration of ¹⁰B to the tumor, then activate it with neutrons. The resulting high linear energy transfer (LET) particles have a short path length of approximately 5–9 µm, confining the destructive energy to the boron-loaded cells.[2] An ideal boron delivery agent must satisfy several stringent criteria:

  • High Tumor Selectivity: The agent must preferentially accumulate in tumor tissue, achieving a high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) concentration ratio, ideally greater than 3:1.[2][4]

  • Sufficient Boron Payload: A therapeutic concentration of approximately 20–50 µg of ¹⁰B per gram of tumor tissue is generally considered necessary for effective treatment.[2]

  • Low Inherent Toxicity: The agent itself should be non-toxic at the administered doses.

  • Favorable Pharmacokinetics: The agent should exhibit rapid clearance from the blood and normal tissues while persisting in the tumor for the duration of the neutron irradiation.[2]

The following sections will explore how different classes of boron delivery agents attempt to meet these demanding requirements.

First-Generation Agents: The Clinical Workhorses

The first generation of boron delivery agents consists of small molecules that have been the mainstay of clinical BNCT research for decades.

L-Boronophenylalanine (BPA)

L-Boronophenylalanine (BPA) is an amino acid analog that is actively transported into cells by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancer cells.[4][5] This active transport mechanism is the primary driver of its tumor selectivity.

  • Mechanism of Action: BPA's uptake is directly linked to the metabolic activity of tumor cells, which often have a high demand for amino acids.

  • Formulation and Administration: Due to its low water solubility, BPA is typically administered as a fructose complex (BPA-f) via intravenous infusion.[4] A high-dose infusion is often required to maintain a therapeutic boron concentration in the blood during irradiation.[6]

Sodium Borocaptate (BSH)

Sodium Borocaptate (BSH) is a polyhedral borane cage compound containing 12 boron atoms. Unlike BPA, BSH does not have a specific active transport mechanism and is thought to accumulate in tumors primarily through a compromised blood-brain barrier (in the case of brain tumors) and potentially via the enhanced permeability and retention (EPR) effect in other solid tumors.[5][7]

  • Mechanism of Action: BSH's accumulation is largely passive, relying on the leaky vasculature often associated with tumors.

  • Formulation and Administration: BSH is water-soluble and is administered intravenously.[5]

Comparative Performance of First-Generation Agents

AgentTumor Boron Concentration (µg ¹⁰B/g)Tumor-to-Normal Tissue (T/N) RatioTumor-to-Blood (T/B) RatioKey AdvantagesKey Limitations
BPA Variable, typically 15-30~2:1 - 3:1[4][6]Variable, can be lowActive targeting via LAT1[4]Low boron content per molecule, requires high doses, variable uptake
BSH Variable, often lower than BPAVariable, can be < 3:1VariableHigh boron content per molecule (60%)[4]Lacks specific tumor targeting, relies on passive accumulation[4]

Third-Generation Agents: The Dawn of Nanotechnology in BNCT

To overcome the limitations of the first-generation agents, researchers have turned to nanotechnology to develop more sophisticated delivery systems with higher boron payloads and enhanced tumor targeting. These "third-generation" agents include liposomes, nanoparticles, and monoclonal antibodies.

Liposomal Formulations

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic boron compounds in their aqueous core and/or incorporate lipophilic boron compounds within their bilayer.[8][9]

  • Mechanism of Action: Liposomes primarily accumulate in tumors through the EPR effect.[6] Their surface can be modified with targeting ligands (e.g., antibodies, peptides) to enhance active targeting to specific cancer cell receptors.[10] PEGylation (coating with polyethylene glycol) can prolong their circulation time, increasing the likelihood of tumor accumulation.[5]

  • Formulation and Administration: Liposomal formulations are administered intravenously. The size and surface charge of the liposomes are critical parameters that influence their biodistribution and tumor uptake.

Nanoparticles

A diverse range of nanoparticles, including boron carbide (B₄C), gold nanoparticles (AuNPs), and polymeric micelles, are being explored as boron delivery agents.[4][11]

  • Mechanism of Action: Similar to liposomes, nanoparticles can exploit the EPR effect for passive tumor accumulation.[6] Their surfaces can be functionalized with targeting moieties for active targeting.[4] Their high surface area-to-volume ratio allows for a high boron payload.

  • Formulation and Administration: Nanoparticle suspensions are typically administered intravenously. Ensuring the stability of the nanoparticle suspension in physiological conditions is a key formulation challenge.[12][13]

Monoclonal Antibodies (mAbs)

Monoclonal antibodies that target tumor-specific antigens can be conjugated with boron-containing molecules or boron-rich polymers to create highly specific delivery agents.[1][14]

  • Mechanism of Action: The primary advantage of mAbs is their high specificity for tumor cells, leading to potentially very high T/N ratios. Once bound to the target antigen, the antibody-boron conjugate can be internalized by the cell.[10][14]

  • Formulation and Administration: Monoclonal antibodies are administered intravenously. The conjugation chemistry used to attach the boron moieties must not compromise the antibody's binding affinity and specificity.[1]

Comparative Performance of Third-Generation Agents

Agent ClassExample/TargetTumor Boron Concentration (µg ¹⁰B/g)Tumor-to-Normal Tissue (T/N) RatioTumor-to-Blood (T/B) RatioKey AdvantagesKey Limitations
Liposomes BSH-encapsulated~25-77[5][15]>3:1>5:1[8]High boron payload, tunable properties, can deliver both hydrophilic and lipophilic compoundsPotential for uptake by the reticuloendothelial system
Nanoparticles Boron Carbide (B₄C)~50[4]>3:1 (Tumor-to-muscle)[4]>3:1 (Tumor-to-muscle)[4]High boron content, potential for multimodal imaging and therapyBiocompatibility and long-term toxicity need thorough evaluation
Monoclonal Antibodies Cetuximab (anti-EGFR)~77 (via CED)[16]High (due to specificity)HighHigh tumor specificity, potential for very high T/N ratiosLarge size can limit tumor penetration, immunogenicity concerns

Experimental Protocols for the Evaluation of Boron Delivery Agents

The rigorous evaluation of new boron delivery agents is crucial for their translation from the laboratory to the clinic. The following section outlines key experimental protocols, emphasizing the causality behind the experimental choices to ensure the generation of robust and reliable data.

In Vitro Evaluation

1. Cellular Uptake and Boron Quantification

  • Objective: To quantify the amount of boron taken up by cancer cells and to understand the kinetics of uptake and efflux. This is a primary indicator of the agent's ability to deliver a therapeutic payload.

  • Methodology:

    • Cell Culture: Culture the target cancer cell line to ~80% confluency in appropriate multi-well plates. Include a non-cancerous cell line as a control for selectivity.

    • Incubation: Treat the cells with the boron delivery agent at various concentrations and for different time points (e.g., 1, 4, 12, 24 hours).

    • Washing: After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular boron agent. This step is critical to ensure that only internalized boron is measured.

    • Cell Lysis and Digestion: Lyse the cells and digest the cellular components using a strong acid mixture (e.g., nitric acid and hydrogen peroxide). This process breaks down the organic matrix and solubilizes the boron for analysis.[17][18]

    • Boron Quantification: Analyze the boron concentration in the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[17][19] ICP-MS is generally preferred for its higher sensitivity.

    • Data Normalization: Normalize the boron concentration to the total protein content or cell number to allow for comparison across different experiments and cell lines.

  • Self-Validation: The protocol's validity is ensured by including control groups (untreated cells) to establish a baseline, and by performing a time-course and dose-response analysis to demonstrate a clear relationship between the treatment and boron uptake.

2. Cytotoxicity Assays

  • Objective: To determine the inherent toxicity of the boron delivery agent in the absence of neutron irradiation. An ideal agent should have low cytotoxicity.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of concentrations of the boron delivery agent for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

  • Self-Validation: This assay is self-validating through the inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle-only) controls. A clear dose-dependent decrease in viability indicates a cytotoxic effect.

In Vivo Evaluation

1. Biodistribution Studies

  • Objective: To determine the temporal distribution and concentration of the boron agent in the tumor, blood, and various normal tissues in an animal model. This is the most critical preclinical experiment to assess the agent's tumor-targeting efficacy and potential for off-target toxicity.

  • Methodology:

    • Animal Model: Utilize an appropriate animal model, such as mice or rats bearing xenograft or syngeneic tumors.[20] The choice of model should be relevant to the cancer type being targeted.

    • Agent Administration: Administer the boron delivery agent via a clinically relevant route, typically intravenous injection.

    • Tissue Collection: At various time points post-administration (e.g., 2, 6, 12, 24, 48 hours), euthanize the animals and collect samples of the tumor, blood, and major organs (e.g., liver, kidneys, spleen, brain, muscle).

    • Sample Preparation: Weigh the tissue samples and prepare them for boron analysis through acid digestion, similar to the in vitro protocol.

    • Boron Quantification: Measure the boron concentration in each tissue sample using ICP-MS or ICP-AES.

    • Data Analysis: Calculate the boron concentration in µg ¹⁰B per gram of tissue. Determine the T/N and T/B ratios at each time point to identify the optimal time window for neutron irradiation.

  • Self-Validation: The inclusion of multiple time points allows for the determination of the pharmacokinetic profile of the agent. The use of a sufficient number of animals per time point provides statistical power to the data.

2. Therapeutic Efficacy Studies

  • Objective: To evaluate the ability of the boron delivery agent, in combination with neutron irradiation, to inhibit tumor growth and improve survival in an animal model.

  • Methodology:

    • Tumor Implantation and Growth: Implant tumor cells into the animals and allow the tumors to grow to a palpable size.

    • Treatment Groups: Randomly assign the animals to different treatment groups: untreated control, neutron irradiation only, boron agent only, and the combination of the boron agent and neutron irradiation (BNCT).

    • Agent Administration and Irradiation: Administer the boron agent at the optimal time point determined from the biodistribution studies, followed by irradiation with a suitable neutron beam.

    • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

    • Survival Analysis: Monitor the survival of the animals and generate Kaplan-Meier survival curves.

    • Histological Analysis: At the end of the study, collect the tumors and normal tissues for histological analysis to assess treatment-induced changes.

  • Self-Validation: The inclusion of multiple control groups is essential to demonstrate that the therapeutic effect is due to the combination of the boron agent and neutrons, and not to either component alone. A statistically significant difference in tumor growth delay and survival between the BNCT group and the control groups provides strong evidence of efficacy.

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams provide a visual representation of the key concepts.

Mechanism of Boron Neutron Capture Therapy

BNCT_Mechanism cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Death Boron Agent (¹⁰B) Boron Agent (¹⁰B) Tumor Cell Tumor Cell Boron Agent (¹⁰B)->Tumor Cell Selective Uptake ¹⁰B-loaded Tumor Cell ¹⁰B-loaded Tumor Cell Neutron Beam Neutron Beam Neutron Beam->¹⁰B-loaded Tumor Cell Neutron Capture ¹¹B* (unstable) ¹¹B* (unstable) Alpha Particle (⁴He) Alpha Particle (⁴He) ¹¹B* (unstable)->Alpha Particle (⁴He) Fission Lithium-7 (⁷Li) Lithium-7 (⁷Li) ¹¹B* (unstable)->Lithium-7 (⁷Li) Fission Cell Death Cell Death Alpha Particle (⁴He)->Cell Death High LET Damage Lithium-7 (⁷Li)->Cell Death High LET Damage Uptake_Pathways cluster_cell Tumor Cell BPA BPA LAT1 Transporter LAT1 Transporter BPA->LAT1 Transporter Active Transport BSH BSH Passive Diffusion Passive Diffusion BSH->Passive Diffusion Passive Transport Liposome/Nanoparticle Liposome/Nanoparticle Endocytosis Endocytosis Liposome/Nanoparticle->Endocytosis Passive/Active Targeting mAb-Boron Conjugate mAb-Boron Conjugate Receptor-Mediated Endocytosis Receptor-Mediated Endocytosis mAb-Boron Conjugate->Receptor-Mediated Endocytosis Specific Binding

Caption: Diverse cellular uptake mechanisms employed by different classes of boron delivery agents.

Experimental Workflow for Evaluating Boron Delivery Agents

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_efficacy Efficacy Studies Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Initial Screening In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Candidates Cellular Uptake Cellular Uptake Cytotoxicity Cytotoxicity Therapeutic Efficacy Therapeutic Efficacy In Vivo Studies->Therapeutic Efficacy Favorable Biodistribution Biodistribution Biodistribution Pharmacokinetics Pharmacokinetics Lead Candidate Lead Candidate Therapeutic Efficacy->Lead Candidate Significant Tumor Control Tumor Growth Inhibition Tumor Growth Inhibition Survival Analysis Survival Analysis

Caption: A streamlined workflow for the comprehensive evaluation of novel boron delivery agents.

Conclusion and Future Perspectives

The field of boron delivery for BNCT is a dynamic and rapidly evolving area of research. While BPA and BSH have paved the way and demonstrated the clinical potential of this therapeutic modality, the future undoubtedly lies in the development of more sophisticated, third-generation agents. Liposomes, nanoparticles, and monoclonal antibodies offer the promise of higher boron payloads, enhanced tumor specificity, and improved therapeutic outcomes.

The continued success of BNCT will depend on a multidisciplinary approach, combining innovative chemistry for the synthesis of new boron compounds, advanced formulation science for their effective delivery, and rigorous preclinical evaluation to identify the most promising candidates for clinical translation. This guide provides a foundational framework for researchers to navigate this exciting field and contribute to the development of the next generation of cancer therapies.

References

  • Barth, R. F., et al. (1989). Conjugation, purification and characterization of boronated monoclonal antibodies for use in neutron capture therapy. Strahlentherapie und Onkologie, 165(2-3), 142-145.
  • Barth, R. F., et al. (2012). Boron neutron capture therapy of cancer: current status and future prospects. Clinical Cancer Research, 18(11), 2987-2997.
  • Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer.
  • Coderre, J. A., et al. (1994). Biodistribution of boronophenylalanine in patients with malignant melanoma: boron concentration in blood, tumor, and normal tissues. Cancer Research, 54(23), 6313-6317.
  • Coderre, J. A., et al. (2003). Boron neutron capture therapy for recurrent head and neck cancer. Journal of Clinical Oncology, 21(16), 3117-3124.
  • Hawthorne, M. F., & Lee, M. W. (2002). Liposomes as drug delivery vehicles for boron agents. Advanced Drug Delivery Reviews, 54(12), 1603-1610.
  • Kato, I., et al. (2004). Effectiveness of boron neutron capture therapy for recurrent head and neck malignancies.
  • Kawabata, S., et al. (2005). Pharmacokinetic study of BSH and BPA in simultaneous use for BNCT.
  • Morrison, K. (2022).
  • Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro - SCK CEN. (n.d.).
  • Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - Oxford Academic. (2023).
  • A Boron Delivery Antibody (BDA)
  • Boron delivery with liposomes for boron neutron capture therapy (BNCT)
  • Boron Vehiculating Nanosystems for Neutron Capture Therapy in Cancer Tre
  • The combined effect of boronophenylalanine and borocaptate in boron neutron capture therapy for SCCVII tumors in mice - PubMed. (n.d.).
  • Boron biodistribution for BNCT in the hamster cheek pouch oral cancer model: combined administr
  • Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer.
  • Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT)
  • Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC. (2023).
  • Boron concentrations and calculated absorbed radiation doses following administration of BD-C225 to F98 EGFR glioma-bearing rats - ResearchG
  • Boron Neutron Capture Therapy (BNCT) for the Treatment of Liver Metastases: Biodistribution Studies of Boron Compounds in an Experimental Model - PubMed. (n.d.).
  • Boron delivery agents for boron neutron capture therapy. (n.d.).
  • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A - The Royal Society of Chemistry. (2025).
  • (PDF)
  • (PDF)
  • NEMI Method Summary - B-9001-95 (ICP-MS). (n.d.).
  • Liposomes as drug delivery vehicles for boron agents | Scilit. (n.d.).
  • Conjugation, purification and characterization of boronated monoclonal antibodies for use in neutron capture therapy. | Semantic Scholar. (n.d.).
  • Animal Tumor Models for Boron Neutron Capture Therapy Studies (Excluding Central Nervous System Solid Tumors) - PubMed. (2022).
  • Biodistribution Studies in Small Animal Models Using Pre‑Clinical SPECT/CT Imaging - UEF eRepo. (n.d.).
  • Investigation of boron nanosized particles prepared with various surfactants and chitosan in terms of physical stability and cell viability - ResearchG
  • Investigation of boron nanosized particles prepared with various surfactants and chitosan in terms of physical stability and cell viability - TÜBİTAK Academic Journals. (2022).
  • Antibody boron conjugates for boron neutron capture therapy to tre
  • Overview of boron-based drugs and nanomaterial applications in boron...
  • [Liposomal boron delivery system for neutron capture therapy] - PubMed. (n.d.).
  • of the experimental steps for BNCT.
  • Boron Neutron Capture Therapy (BNCT) for the Treatment of Liver Metastases: Biodistribution Studies of Boron Compounds in an Experimental Model - PubMed. (n.d.).
  • Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-lO Stable Isotope. (n.d.).
  • Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - Oxford Academic. (2023).
  • Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies | Biomacromolecules - ACS Public
  • Difference in BPA uptake between glioma stem-like cells and their cancerous cells. (n.d.).
  • In Vitro and In Vivo Cytotoxicity of Boron Nitride Nanotubes: A System
  • In vivo evaluation of cetuximab-conjugated poly(γ-glutamic acid)-docetaxel nanomedicines in EGFR-overexpressing gastric cancer xenografts - PubMed. (2017).
  • Pharmacokinetic, biodistribution, safety and efficacy studies of borophenylalanine (BPA) in BNCT in hepatocellular carcinoma cells and tumor-bearing mouse model - PMC. (2025).
  • Therapeutic Delivery. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromomethyl-o-carborane

This document provides essential safety and logistical guidance for the proper disposal of 1-bromomethyl-o-carborane. As a specialized organoboron compound, its unique structure—a robust icosahedral carborane cage functi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the proper disposal of 1-bromomethyl-o-carborane. As a specialized organoboron compound, its unique structure—a robust icosahedral carborane cage functionalized with a reactive bromomethyl group—necessitates a disposal protocol grounded in rigorous safety standards and an understanding of its chemical properties. This guide is designed for researchers, scientists, and drug development professionals who handle this compound, ensuring that disposal is managed safely, responsibly, and in compliance with regulatory standards.

Hazard Assessment and Risk Profile: Understanding the Compound

1-Bromomethyl-o-carborane is a derivative of o-carborane (1,2-dicarbadodecaborane). While the toxicological properties of many carborane derivatives are not fully investigated, the known hazards of the parent compound and the reactivity of the bromomethyl group dictate a cautious approach.[1][2]

  • The Carborane Cage (C₂B₁₀H₁₁-): The core structure is exceptionally stable, both thermally and chemically.[3] However, the parent o-carborane is classified as harmful if swallowed, inhaled, or on contact with skin.[4][5] It may also cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • The Bromomethyl Group (-CH₂Br): This functional group is the primary site of reactivity. Bromomethylated organic compounds are often potent alkylating agents and lachrymators. This functional group implies that 1-bromomethyl-o-carborane should be handled as a reactive and potentially hazardous substance.

  • Reactivity Concerns: The compound is incompatible with strong oxidizing agents.[2][6] Furthermore, its reaction with strong bases, such as organolithium reagents, can lead to deprotonation or the formation of highly reactive intermediates like o-carboryne, making uncontrolled neutralization hazardous.[7][8][9]

For these reasons, in-lab chemical neutralization is strongly discouraged without a thoroughly validated and peer-reviewed protocol. The most trustworthy and safe disposal pathway is through professional hazardous waste management.

Hazard AttributeDescriptionSource(s)
Physical State Solid, often a light grey or white powder.[10],[1]
Acute Toxicity Harmful if swallowed. The parent compound, o-carborane, is harmful by inhalation, in contact with skin, and if swallowed.[10],[4],[5]
Irritation May cause skin, eye, and respiratory tract irritation.[1],[2]
Incompatibilities Strong oxidizing agents. Strong bases may induce hazardous reactions.[6],[2]
Decomposition Hazardous decomposition products upon combustion include carbon oxides, boron oxides, and borane.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing 1-bromomethyl-o-carborane for disposal, ensure all safety measures are in place.

  • Engineering Controls: All handling, including weighing and packaging for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Given the compound's reactivity, consider double-gloving.

    • Body Protection: A lab coat and closed-toe shoes are required. Wear appropriate protective clothing to prevent skin exposure.[1]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of 1-bromomethyl-o-carborane is to treat it as a hazardous chemical waste stream destined for professional disposal, typically via high-temperature incineration.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions in the waste container.

  • Designated Container: Use a dedicated, robust, and sealable hazardous waste container for all 1-bromomethyl-o-carborane waste.

  • Types of Waste:

    • Pure Compound: Collect any unused or expired 1-bromomethyl-o-carborane directly in the waste container.

    • Contaminated Labware: Collect grossly contaminated items such as pipette tips, weigh boats, and gloves. Avoid placing sharp objects like needles directly into a soft container.

    • Spill Cleanup Debris: All materials used to clean a spill must be considered hazardous waste and placed in this container.

Step 2: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for safety.

  • Contents: Clearly write the full chemical name: "1-Bromomethyl-o-carborane".

  • Hazard Identification: Affix the appropriate GHS pictograms (e.g., Harmful/Irritant).

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Interim Storage

Store the sealed waste container safely pending pickup by your institution's environmental health and safety department.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste.[1][6]

  • Segregation: Ensure the container is stored away from incompatible materials, especially strong oxidizing agents and acids.[6][11]

Step 4: Professional Disposal
  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or equivalent authority.

  • Final Disposition: The EHS office will work with a licensed hazardous waste disposal company. The standard and most effective method for destroying carborane-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting combustion products.[12] This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the substance becomes airborne, evacuate the laboratory.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain: For a small, manageable spill, gently cover the solid material with an absorbent, inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the bulk powder.

  • Collect: Carefully sweep or scoop the material and place it into the designated hazardous waste container.[1] Avoid actions that create dust.[13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Workflow and Decision Logic

The following diagram outlines the procedural flow for the safe management and disposal of 1-bromomethyl-o-carborane waste.

G Disposal Workflow for 1-Bromomethyl-o-carborane cluster_0 Waste Generation & Handling cluster_1 Storage & Final Disposal start Waste Generated (Unused chemical, contaminated labware, spill debris) ppe Step 1: Don Full PPE (Goggles, Lab Coat, Resistant Gloves) start->ppe collect Step 2: Segregate & Collect Waste (Use a dedicated, sealed container) ppe->collect labeling Step 3: Label Container Correctly (Full Chemical Name, Hazards) collect->labeling storage Step 4: Interim Storage (Cool, dry, ventilated area away from incompatibles) labeling->storage contact_ehs Step 5: Contact EHS for Pickup (Follow institutional procedures) storage->contact_ehs disposal Step 6: Professional Disposal (Licensed contractor for high-temperature incineration) contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 1-bromomethyl-o-carborane.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - o-Carborane, 99%. Retrieved from [Link]

  • Research Core Facilities. (n.d.). SAFETY DATA SHEET - Boron (pieces).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Borate Compounds, Inorganic. Retrieved from [Link]

  • Wikipedia. (n.d.). Carborane. Retrieved from [Link]

  • Wikipedia. (n.d.). ortho-Carborane. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Generation and reactivity of o-carborynes. Dalton Transactions. Retrieved from [Link]

  • Material Safety Data Sheet. (2015). Boron pieces - SAFETY DATA SHEET.
  • BP Chaliha College. (n.d.). Carboranes. Retrieved from [Link]

  • Chemsrc. (2025). o-Carborane | CAS#:16872-09-6. Retrieved from [Link]

  • PubMed Central. (n.d.). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Retrieved from [Link]

  • Office of Scientific and Technical Information (OSTI). (n.d.). Photo-fragmentation of the closo-carboranes Part 1: Energetics of Decomposition. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Avenue to novel o-carboranyl boron compounds – reactivity study of o-carborane-fused aminoborirane towards organic azides. Chemical Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Photofragmentation of closo-Carboranes Part 1: Energetics of Decomposition. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Semantic Scholar. (2022). Alkene insertion reactivity of a o-carboranyl-substituted 9-borafluorene. Retrieved from [Link]

  • ACS Publications. (2023). Diverse Reactions of o-Carborane-Fused Silylenes with C≡E (E = C, P) Triple Bonds. Inorganic Chemistry. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromomethyl-o-carborane

Advanced Handling Protocol: 1-Bromomethyl-o-carborane Executive Safety Summary: The "Dual-Hazard" Profile Handling 1-Bromomethyl-o-carborane (CAS: 19496-84-5) requires a nuanced understanding of its molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling Protocol: 1-Bromomethyl-o-carborane

Executive Safety Summary: The "Dual-Hazard" Profile

Handling 1-Bromomethyl-o-carborane (CAS: 19496-84-5) requires a nuanced understanding of its molecular architecture.[1] Unlike standard organic reagents, this compound presents a "dual-hazard" profile that often leads to underestimation of risk:

  • The Cage (Stability): The o-carborane (

    
    ) cage is thermally and chemically stable, often leading researchers to treat it with the casualness reserved for inert salts.[1]
    
  • The Arm (Reactivity): The bromomethyl pendant group (

    
    ) is a potent electrophile.[1] Structurally analogous to benzyl bromide, it renders the compound a potential lachrymator  and a strong alkylating agent .
    

Critical Warning: While the carborane cage is robust, the bromomethyl moiety allows this solid to sublime or generate dust that can cause severe irritation to the eyes, respiratory tract, and mucous membranes. Treat this compound with the same rigor as benzyl bromide or


-bromoacetophenone .[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" gear is insufficient for organoboron alkylating agents.[1] The following matrix prescribes the required defense layers based on the mechanism of penetration.

PPE CategoryMinimum RequirementScientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)Alkyl bromides can permeate standard thin nitrile.[1] The outer glove acts as a sacrificial barrier; the inner glove prevents skin contact during doffing. Laminate gloves are mandatory for solutions >1 M or spills [1].[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate.[1] As a solid capable of generating lachrymatory dust, a gas-tight seal around the eyes is required to prevent vapor/particulate entry [2].[1]
Respiratory Fume Hood Use Mandatory (Face velocity: 80–100 fpm)Inhalation of dust or sublimed vapor can cause immediate respiratory distress.[1] If hood work is impossible, a full-face respirator with P100/Organic Vapor cartridges is required.[1]
Body Defense Lab Coat (High-Neck) + Apron Synthetic fibers can trap dust.[1] A chemical-resistant apron adds a layer of impermeability against unexpected powder dispersal during weighing.[1]

Operational Logic & Workflow

The following flowchart illustrates the decision-making process for safe handling. This self-validating system ensures no step is skipped.[1]

SafetyProtocol Start START: Task Definition RiskAssess 1. Risk Assessment (Isolate Hazard Source) Start->RiskAssess Quant 2. Quantity Check RiskAssess->Quant SmallScale < 1g (Solid) Quant->SmallScale LargeScale > 1g or Solution Quant->LargeScale Controls_Std Std. Fume Hood Static Control Gun SmallScale->Controls_Std Controls_High High-Flow Hood Laminate Gloves Spill Tray LargeScale->Controls_High Action 3. Execution (Weighing/Transfer) Controls_Std->Action Controls_High->Action Decon 4. Decontamination (Quench Residues) Action->Decon Residue on tools Disposal 5. Waste Disposal (Halogenated Stream) Decon->Disposal

Figure 1: Operational decision matrix for handling alkylating carborane derivatives.

Detailed Handling Protocols

A. Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs when the solid is manipulated, generating airborne micro-particulates.

  • Static Neutralization: Carboranes are often fluffy, crystalline solids prone to static charge.[1] Use an anti-static gun or polonium strip inside the balance chamber before opening the vial. This prevents the powder from "jumping" onto gloves or the benchtop.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a secondary jar or wide-mouth beaker.

    • Transfer the solid into the boat while it is contained within the jar.

    • Cap the jar before moving it out of the balance enclosure.

    • Reasoning: This creates a secondary containment zone for any dust generated during transfer.[1]

B. Reaction Monitoring
  • Solvent Selection: Avoid nucleophilic solvents (like simple alcohols or amines) unless they are the intended reactants, as they will react with the bromomethyl group.

  • TLC Monitoring: When spotting TLC plates, dip the capillary into the reaction mixture and immediately into the spotting solvent. Do not wave the capillary in the air; the solvent evaporation can carry active material.

Decontamination & Disposal Strategy

Unlike standard organic waste, 1-Bromomethyl-o-carborane requires a two-step disposal process to neutralize the alkylating potential before it enters the waste stream.[1]

Step 1: Chemical Quenching (The "Kill" Step)

Before disposing of gloves, paper towels, or reaction residues, you must chemically destroy the reactive


 site.
  • Quench Solution: 10% Ethanolamine in Ethanol (or Methanol).[1]

  • Mechanism: The amine rapidly attacks the electrophilic carbon, displacing the bromide and forming a stable, non-volatile ammonium salt [3].

    • Reaction:

      
      
      
  • Protocol: Soak contaminated wipes or rinse glassware with this solution for 30 minutes.[1]

Step 2: Waste Segregation
  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Must be clearly labeled "Contains Organoboron Compounds" and "Alkyl Bromide - Quenched".

  • Note: Do not mix with strong oxidizers (e.g., Nitric Acid), as oxidation of the boron cage can be exothermic and unpredictable [4].

Emergency Response

  • In Case of Spill (Solid):

    • DO NOT sweep with a brush (generates dust).[1]

    • DO cover with a wet paper towel (soaked in the Quench Solution mentioned above) to dampen the powder. Scoop up the damp material and dispose of it as hazardous waste.

  • In Case of Eye Contact:

    • Flush immediately for 15 minutes .[1][2][3][4]

    • Note: Because this is a solid alkylating agent, it can adhere to the cornea. Immediate irrigation is vital to prevent permanent corneal opacity.[1]

References

  • Fisher Scientific. (2025).[1][5] Safety Data Sheet: 1-Bromomethyl-o-carborane. Retrieved from [1]

  • Katchem. (2026).[1][3][6] Product Specification: 1-Bromomethyl-o-carborane (Catalogue No. 233).[1][6] Retrieved from [1]

  • ResearchGate. (2019).[1] Safe Handling of Boranes at Scale. Retrieved from

  • Biosynth. (2025).[1][7] Material Safety Data Sheet: 1-Bromomethyl-o-carborane. Retrieved from [1]

Sources

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